Product packaging for Lauryl Glucoside(Cat. No.:CAS No. 27836-64-2)

Lauryl Glucoside

Cat. No.: B10798859
CAS No.: 27836-64-2
M. Wt: 348.5 g/mol
InChI Key: PYIDGJJWBIBVIA-IHAUNJBESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dodecyl hexopyranoside is a non-ionic, sugar-based surfactant valuable in biomedical and biotechnological research. This compound consists of a hexopyranoside sugar headgroup linked to a dodecyl alkyl chain, an amphiphilic structure that confers significant surface-active properties . Its mechanism of action involves integrating into biological membranes, which can disrupt cell integrity and lead to bactericidal effects, particularly against Gram-positive bacteria . Research has demonstrated the efficacy of dodecyl glycosides against microorganisms such as Enterococcus faecalis and Listeria monocytogenes . Beyond its direct antimicrobial applications, dodecyl hexopyranoside serves as a critical building block in advanced drug delivery systems. It is used in the synthesis of carboxymethyl-hexanoyl chitosan/dodecyl sulfate nanoparticles, which can be further incorporated into PEO-chitosan nanofibers for the controlled release of anti-cancer agents like pyrazoline derivatives in skin cancer treatment research . These nanofiber systems provide a continuous drug delivery platform, enhancing encapsulation efficiency and extending pharmacological action . As a non-ionic surfactant, it is known for its biocompatibility and biodegradability, making it a subject of interest for developing next-generation pharmaceuticals and personal care products . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O6 B10798859 Lauryl Glucoside CAS No. 27836-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIDGJJWBIBVIA-IHAUNJBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893048
Record name Dodecyl D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27836-64-2, 110615-47-9
Record name Lauryl glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27836-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauryl glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027836642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(laurylglucoside)-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110615479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lauryl glucoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14746
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dodecyl D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyl D-glucoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Lauryl Glucoside in Cell Lysis

Abstract

This compound, a non-ionic surfactant derived from renewable resources, is widely recognized for its mildness in personal care products. However, its amphipathic nature also makes it an effective agent for cell lysis, a fundamental process in various research and biotechnological applications. This technical guide delineates the core mechanism of action by which this compound disrupts cellular membranes, leading to lysis. It covers the biophysical interactions with the lipid bilayer, potential induction of cellular signaling pathways, and provides quantitative data and experimental protocols relevant to its lytic activity.

Introduction to this compound

This compound is an alkyl polyglucoside (APG) synthesized from the condensation of lauryl alcohol (a C12 fatty alcohol) and glucose.[1][2] Its structure consists of a hydrophobic 12-carbon alkyl tail and a hydrophilic glucose head group.[1] This amphipathic architecture is central to its function as a surfactant. As a non-ionic surfactant, it lacks a net electrical charge, which contributes to its reputation as a mild and non-denaturing detergent compared to its ionic counterparts like sodium dodecyl sulfate (B86663) (SDS).[3]

Core Mechanism of Cell Lysis

The lytic action of this compound on cells is a multi-stage process primarily driven by its interaction with the plasma membrane's lipid bilayer. The mechanism can be understood by considering the surfactant's concentration relative to its Critical Micelle Concentration (CMC).

The Role of the Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[4][5] Below the CMC, this compound exists predominantly as monomers. Above the CMC, both monomers and micelles are present. The CMC is a critical parameter as membrane solubilization and lysis generally occur at or above this concentration.[3][6]

Stages of Membrane Disruption

The interaction of this compound with the cell membrane can be described in three main stages, a model widely accepted for non-ionic detergents:

  • Stage I: Monomer Partitioning (Below CMC): At concentrations below the CMC, this compound monomers insert themselves into the lipid bilayer.[3][6] The hydrophobic lauryl tail integrates into the hydrophobic core of the membrane, while the hydrophilic glucose head remains at the membrane-water interface. This insertion disrupts the ordered packing of phospholipids, leading to an increase in membrane fluidity and permeability.[7][8] Studies with the related, shorter-chain octyl glucoside have shown that this initial partitioning can disorganize the molecular packing of lipids even without causing bilayer solubilization.[9]

  • Stage II: Membrane Saturation and Solubilization (At and Above CMC): As the concentration of this compound increases to and beyond the CMC, the lipid bilayer becomes saturated with surfactant monomers. This leads to the formation of mixed micelles, which are small, soluble aggregates composed of this compound, phospholipids, and membrane proteins.[3] This process effectively dissolves the membrane, leading to the release of intracellular contents.[6]

  • Stage III: Formation of Mixed Micelles: At high surfactant concentrations, the entire cell membrane is disrupted, and all membrane components are incorporated into mixed micelles with the this compound.[3] This complete solubilization results in cell lysis.

Quantitative Data on this compound Properties and Lytic Activity

Quantitative data is essential for the reproducible application of this compound in cell lysis protocols. The following tables summarize key physical properties and reported concentrations for its use.

PropertyValueSource(s)
Chemical Formula C₁₈H₃₆O₆[1]
Molecular Weight ~348.48 g/mol [1]
Type Non-ionic surfactant[1][3]
Critical Micelle Concentration (CMC) ~0.13 mM[1]

Table 1: Physicochemical Properties of this compound

ApplicationCell/System TypeEffective Concentration/RatioNotesSource(s)
General Cleansing Formulations Skin/Hair10% - 40% (w/w)Used in cosmetic and household products for its surfactant properties.[10]
Membrane Protein Extraction VariousDetergent-to-protein mass ratio of at least 4:1This ratio is recommended to ensure sufficient detergent for solubilization.[11]
Hemolytic Activity ErythrocytesRanked less toxic than SDS but more than other non-ionic surfactants. Specific H₅₀ not found for this compound, but for related coco-glucoside.Non-ionic surfactants generally induce less hemolysis than ionic ones.[12] Hemolysis increases with contact time and concentration.[12][13]
Enhanced Dark Fermentation Excess sludge and plant waste0.15 g/g (volatile suspended solids)Promotes dissolution and hydrolysis of complex organic matter.[14]

Table 2: Reported Concentrations and Activities of this compound

Signaling Pathways and Secondary Cellular Effects

While the primary mechanism of lysis is the physical disruption of the cell membrane, some non-ionic surfactants can induce secondary cellular responses, such as apoptosis, prior to complete membrane disintegration.

Studies on lauryl gallate, a molecule with the same lauryl chain but a different headgroup, have shown induction of apoptosis in human breast cancer cells through the Erk1/2 signaling pathway, leading to the upregulation of p21(Cip1).[2][15] This was demonstrated by annexin (B1180172) V-FITC labeling, PARP cleavage, and mitochondrial membrane depolarization.[2][15] While this data is for a different compound, it highlights the potential for the C12 lauryl chain to participate in triggering cellular signaling cascades.

It is plausible that this compound, by increasing membrane fluidity, could modulate the function of membrane-bound proteins and trigger stress responses or apoptotic pathways. However, direct evidence and detailed studies of specific signaling pathways activated by this compound itself are currently limited in the scientific literature.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to studying cell lysis induced by this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined using various techniques that measure a physical property of the surfactant solution as a function of its concentration.[5]

  • Method: Surface Tensiometry [4]

    • Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, ensuring the range spans the expected CMC (~0.13 mM).

    • Measurement: Measure the surface tension of each solution using a tensiometer.

    • Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration.

    • CMC Determination: The plot will show a sharp decrease in surface tension followed by a plateau. The CMC is the concentration at the inflection point where the curve breaks.

Cell Lysis Assay for Mammalian Cells

This protocol can be adapted for various adherent or suspension mammalian cells.

  • Method: Lactate Dehydrogenase (LDH) Release Assay

    • Cell Culture: Culture cells to approximately 80-90% confluency (for adherent cells) or a density of 1-2 x 10⁶ cells/mL (for suspension cells).[16]

    • Treatment Preparation: Prepare a range of this compound concentrations in a suitable buffer (e.g., PBS).

    • Cell Treatment:

      • For adherent cells, wash the monolayer with PBS, then add the this compound solutions.[16]

      • For suspension cells, pellet the cells, wash with PBS, and resuspend in the this compound solutions.[16]

    • Controls: Include a negative control (buffer only) and a positive control (a lysis buffer known to cause 100% lysis, e.g., containing Triton X-100).

    • Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

    • Sample Collection: Pellet the cells/debris by centrifugation. Collect the supernatant, which contains the released LDH.

    • LDH Measurement: Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • Calculation: Calculate the percentage of lysis relative to the positive control.

Hemolysis Assay

This protocol is used to assess the lytic effect of this compound on red blood cells.[17]

  • Method: Spectrophotometric Measurement of Hemoglobin Release

    • Blood Collection: Obtain fresh whole blood with an anticoagulant (e.g., heparin).

    • Erythrocyte Preparation: Centrifuge the blood to pellet the red blood cells (RBCs). Wash the RBC pellet multiple times with isotonic saline solution (e.g., 0.9% NaCl) until the supernatant is clear. Resuspend the washed RBCs to a specific concentration (e.g., 2% v/v) in saline.

    • Treatment: Mix the RBC suspension with various concentrations of this compound.

    • Controls: Use saline as a negative control (0% hemolysis) and deionized water or a strong detergent as a positive control (100% hemolysis).[17]

    • Incubation: Incubate the mixtures for a set time (e.g., 60 minutes) at 37°C.

    • Centrifugation: Centrifuge the tubes to pellet intact RBCs and ghosts.

    • Measurement: Transfer the supernatant to a new plate/cuvette and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

    • Calculation: Determine the percentage of hemolysis for each concentration relative to the controls.

Apoptosis Detection

To investigate if this compound induces apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method.[2]

  • Method: Annexin V/PI Staining

    • Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

    • Cell Harvesting: Collect both adherent and floating cells.

    • Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis:

      • Annexin V-positive, PI-negative cells are in early apoptosis.

      • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

      • Annexin V-negative, PI-negative cells are live cells.

Visualizations: Diagrams and Workflows

The following diagrams, created using the DOT language, illustrate the key concepts discussed in this guide.

Lauryl_Glucoside_Lysis_Mechanism cluster_membrane Cell Membrane cluster_stages Mechanism Stages p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p8->p1 Stage1 Stage I: Monomer Partitioning (Below CMC) Stage2 Stage II: Membrane Saturation (At/Above CMC) Stage1->Stage2 Increase concentration Stage3 Stage III: Solubilization (High Concentration) Stage2->Stage3 Formation of mixed micelles MixedMicelle Mixed Micelles (LG + Lipid + Protein) Stage3->MixedMicelle Lysis Cell Lysis Stage3->Lysis Monomer This compound Monomers Monomer->Stage1 Insert into membrane

Caption: Mechanism of this compound-induced cell lysis.

Hemolysis_Assay_Workflow start Start: Fresh Whole Blood prep Prepare 2% RBC Suspension (Wash with isotonic saline) start->prep setup Prepare Treatment Tubes: - RBCs + this compound (various conc.) - Negative Control (RBCs + Saline) - Positive Control (RBCs + DI Water) prep->setup incubate Incubate at 37°C for 60 min setup->incubate centrifuge Centrifuge to pellet intact RBCs incubate->centrifuge measure Measure Absorbance of Supernatant at 540 nm centrifuge->measure analyze Calculate % Hemolysis measure->analyze end End: Quantitative Result analyze->end

Caption: Experimental workflow for a hemolysis assay.

Potential_Apoptosis_Pathway LG This compound Membrane Increased Membrane Fluidity LG->Membrane Stress Cellular Stress Response (Hypothesized) Membrane->Stress MAPK MAPK Pathway Activation (e.g., Erk1/2) Stress->MAPK p21 Upregulation of p21(Cip1) MAPK->p21 Caspase Caspase Cascade Activation MAPK->Caspase Apoptosis Apoptosis p21->Apoptosis Caspase->Apoptosis

Caption: Hypothesized signaling pathway for apoptosis induction.

Conclusion

This compound induces cell lysis through a well-understood mechanism characteristic of non-ionic surfactants, primarily involving the disruption and solubilization of the cell membrane's lipid bilayer. Its effectiveness is concentration-dependent, with significant lytic activity occurring at and above its critical micelle concentration of approximately 0.13 mM. While its primary action is biophysical, the potential for secondary effects such as the induction of apoptotic pathways warrants further investigation to fully elucidate its cellular impact. The provided quantitative data and experimental protocols serve as a foundation for researchers and drug development professionals to effectively utilize this compound as a lytic agent in a controlled and reproducible manner.

References

The Discovery and Biochemical Journey of Lauryl Glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl glucoside, a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family, has emerged as a cornerstone of green chemistry in various industries, from personal care to pharmaceuticals. Its discovery and subsequent development represent a significant advancement in the pursuit of sustainable and biocompatible surface-active agents. This technical guide provides an in-depth exploration of the history, synthesis, and fundamental biochemical properties of this compound. It includes a summary of key quantitative data, detailed experimental protocols for its synthesis, and visualizations of its manufacturing process and mechanism of action.

A Historical Perspective: The Genesis of Alkyl Polyglucosides

The journey of alkyl polyglucosides began with the foundational work on glycosides. The direct synthesis of this compound from glucose and lauryl alcohol, catalyzed by hydrogen chloride, was mentioned in early patents, alongside methods using acetobromoglucose.[1] Another historical approach involved the reaction of pentaacetyl glucose with a fatty alcohol in the presence of anhydrous zinc chloride.[1] These early explorations laid the groundwork for the more efficient and commercially viable production methods developed in the latter half of the 20th century. From the 1960s and 1970s, research intensified, leading to improved manufacturing processes through either direct synthesis or transacetalization.[1]

Physicochemical and Toxicological Properties

This compound's appeal lies in its favorable physicochemical and toxicological profile. It is a biodegradable surfactant derived from renewable resources like coconut or palm kernel oil and corn-derived glucose.[2][3] This makes it an environmentally friendly alternative to traditional petroleum-based surfactants.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a comparative overview for formulation scientists and researchers.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C18H36O6[4]
Molecular Weight 348.48 g/mol [4]
Appearance Viscous, pale yellow aqueous solution[4][5]
pH (20% solution) 11.0 - 12.5[5]
Critical Micelle Concentration (CMC) ~0.13 mM[4]
Hydrophilic-Lipophilic Balance (HLB) 12 - 13[][7][8]
Solubility Soluble in water[5]

Table 2: Toxicological Data for this compound

EndpointSpeciesValueReferences
Acute Oral Toxicity (LD50) Rat>5,000 mg/kg[1]
Acute Dermal Toxicity (LD50) Rabbit>2,000 mg/kg[1]
Skin Irritation Guinea PigNot sensitizing[1]
Eye Irritation RabbitCauses serious eye damage[1]

Table 3: Ecotoxicological Data for C10-16 Alkyl Glycosides

EndpointSpeciesValueExposure TimeReferences
LC50 (Fish) Brachydanio rerio2.95 mg/L96 h[1]
EC50 (Crustacea) Daphnia magna7 mg/L48 h[1]
EC50 (Algae) Scenedesmus subspicatus19 mg/L72 h[1]
NOEC (Fish) Brachydanio rerio1.8 mg/L28 d[1]
NOEC (Crustacea) Daphnia magna1 mg/L21 d[1]

Table 4: Biodegradability of this compound

TestResultDurationReferences
Biodegradation Readily biodegradable (>99.4%)28 d[1]

Synthesis of this compound: Experimental Protocols

The primary industrial production of this compound is achieved through direct synthesis, also known as Fischer glycosylation. This method involves the reaction of a fatty alcohol (lauryl alcohol) with a sugar (glucose) in the presence of an acid catalyst.

Direct Synthesis (Fischer Glycosylation) - General Protocol

This protocol outlines the direct synthesis of this compound.

Materials:

  • D-glucose (anhydrous or monohydrate)

  • Lauryl alcohol (dodecanol)

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic resin like Amberlite IRN 120 H+)

  • Neutralizing agent (e.g., sodium hydroxide (B78521) solution)

  • Four-necked reaction flask equipped with a mechanical stirrer, thermometer, condenser with a water separator (Dean-Stark apparatus), and a feeding device.

  • Vacuum distillation apparatus

  • Bleaching agent (e.g., 30% hydrogen peroxide)

Procedure:

  • Charging the Reactor: In the four-necked reaction flask, add a predetermined quantity of lauryl alcohol and the acid catalyst. The molar ratio of lauryl alcohol to glucose can range from 2:1 to 8:1.[5]

  • Pre-heating: Heat the lauryl alcohol and catalyst mixture to the desired reaction temperature, typically between 100°C and 120°C, under stirring.[][7]

  • Addition of Glucose: Gradually add D-glucose to the heated mixture. The glucose can be added in solid form or as a concentrated aqueous solution.[9]

  • Reaction: Maintain the reaction temperature and continuous stirring. The water produced during the reaction is removed azeotropically using the Dean-Stark apparatus to drive the equilibrium towards the formation of the glucoside. The reaction progress can be monitored by measuring the amount of water collected or by analyzing the disappearance of glucose using methods like Fehling's test.[10] The reaction time can vary from a few hours to several hours depending on the catalyst and temperature.[7]

  • Neutralization: Once the reaction is complete, cool the mixture and neutralize the acid catalyst by adding a suitable base, such as sodium hydroxide solution, until the desired pH is reached.[10]

  • Purification:

    • Removal of Excess Alcohol: The unreacted lauryl alcohol is removed by vacuum distillation.[10]

    • Bleaching: The product can be decolorized by adding a bleaching agent like hydrogen peroxide.[10]

  • Final Formulation: The purified this compound is typically diluted with water to a desired concentration (e.g., 50% aqueous solution).[10]

Microwave-Assisted Fischer Glycosylation

A more modern and rapid approach involves the use of microwave irradiation.

Materials:

  • Sugar substrate (e.g., D-glucose)

  • Alcohol (e.g., lauryl alcohol)

  • Acidic resin catalyst (e.g., Amberlite IRN 120 H+)

  • Pressure tube with a Teflon septum

  • Microwave reactor

Procedure:

  • Reaction Setup: In a pressure tube, combine the sugar (e.g., 0.1 g), the acidic resin (e.g., 0.1 g), and the alcohol (e.g., 1 mL).[11]

  • Microwave Irradiation: Place the sealed pressure tube in the microwave reactor and heat to the desired temperature (e.g., 90°C or 120°C) for a short duration (e.g., 2-10 minutes).[11]

  • Work-up: After cooling, the catalyst can be removed by simple filtration. The filtrate containing the this compound can then be concentrated and further purified as needed.[11]

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the direct synthesis workflow of this compound and its fundamental mechanism of action as a surfactant.

Direct Synthesis Workflow

Direct_Synthesis_Workflow raw_materials Raw Materials (Glucose, Lauryl Alcohol) reactor Reaction Vessel (100-120°C) raw_materials->reactor catalyst Acid Catalyst catalyst->reactor neutralization Neutralization (e.g., NaOH) reactor->neutralization water_removal Water Removal (Azeotropic Distillation) reactor->water_removal distillation Vacuum Distillation (Removal of excess alcohol) neutralization->distillation bleaching Bleaching (e.g., H2O2) distillation->bleaching final_product This compound (Aqueous Solution) bleaching->final_product

References

Lauryl Glucoside: A Technical Guide to its Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of lauryl glucoside, a non-ionic surfactant derived from renewable resources, for scientific applications. Its mildness, biodegradability, and versatile physicochemical properties make it a subject of increasing interest in drug delivery, nanotechnology, and biochemical research. This document details its synthesis, properties, and key applications, supported by experimental methodologies and structured data.

Core Properties of this compound

This compound is an alkyl polyglucoside (APG) surfactant synthesized from natural, renewable sources such as coconut or palm kernel oil and corn-derived glucose.[1][2][3] Its non-ionic nature, meaning it carries no electrical charge, contributes significantly to its characteristic mildness and excellent dermatological compatibility.[1][4] Classified by the EPA as a "Safer Chemical," it is recognized for its low toxicity and ready biodegradability, making it an environmentally benign alternative to harsher surfactants.[2][5][6]

Physicochemical Data

The functional properties of this compound are defined by its chemical structure, featuring a hydrophilic glucose head and a hydrophobic C12 alkyl (lauryl) tail. Key quantitative parameters are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₈H₃₆O₆[5][7][8]
Molecular Weight ~348.5 g/mol [5][7]
CAS Number 110615-47-9; 27836-64-2[1][5][8]
Appearance Clear to slightly turbid, light yellow viscous liquid or paste[6][9]
Solubility Soluble in water and alcohol
Boiling Point 301°C (at 101.3 kPa)[9]
Density 1.16 g/cm³ (at 20°C)[9]
Surface Tension 29.5 mN/m (1 g/L solution at 23°C)[9]
Critical Micelle Conc. (CMC) ~0.13 mM[7]
pH (as supplied) 11.5 - 12.5[6]
Biocompatibility and Toxicology Profile

This compound is widely regarded as a safe and biocompatible excipient when formulated to be non-irritating.[5][10] Its favorable toxicological profile is a key advantage in formulations intended for biological applications.

EndpointResultSource(s)
Dermal Irritation Low irritation potential; non-irritating at concentrations below 30%[11]
Genotoxicity Not found to be genotoxic[10][11]
Reproductive/Developmental Toxicity Not a reproductive or developmental toxicant[10][11]
Regulatory Status Deemed safe for use in cosmetics by the CIR Expert Panel[5][10]
Biodegradability Readily biodegradable[2][6][9]

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through a direct glucosidation process, which involves the reaction of a fatty alcohol with glucose. This method is favored for its efficiency and the generation of water as the main byproduct.[12][13]

Experimental Protocol: Direct Glucosidation

A representative laboratory-scale synthesis protocol is outlined below, based on common methodologies.[12][14]

Materials:

  • D-glucose (or glucose monohydrate)

  • Lauryl alcohol (n-dodecanol)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Sodium hydroxide (B78521) (for neutralization)

  • 30% Hydrogen peroxide (for bleaching)

  • Deionized water

Procedure:

  • Charging the Reactor: A four-necked flask equipped with a mechanical stirrer, thermometer, and a distillation setup is charged with a specific molar ratio of glucose and lauryl alcohol (e.g., 1:5 glucose to alcohol). The acid catalyst is then added.[12][14]

  • Reaction: The mixture is heated to the target reaction temperature, typically around 120°C, under controlled pressure. The reaction is allowed to proceed for approximately 5 hours. Water formed during the reaction is continuously removed to drive the equilibrium towards product formation.[12]

  • Neutralization: After the reaction reaches completion (monitored via analysis of residual glucose), the mixture is cooled and the acid catalyst is neutralized with sodium hydroxide.[13][14]

  • Purification: Excess unreacted lauryl alcohol is removed via distillation under reduced pressure.[13][14]

  • Decolorization: The resulting product is bleached with hydrogen peroxide to yield a light-colored final product.[14]

  • Final Formulation: The purified this compound is typically diluted with deionized water to a final concentration of around 50%.[14]

G cluster_0 Synthesis Workflow A Reactants (Glucose + Lauryl Alcohol + Catalyst) B Reaction (120°C, 5h) A->B Heat C Neutralization (NaOH) B->C D Purification (Vacuum Distillation) C->D E Decolorization (H₂O₂) D->E F Final Product (50% Aqueous Solution) E->F G cluster_1 Nanoemulsion Workflow VE Vitamin E (Oil Phase) Mix High-Shear Homogenization VE->Mix LG This compound (Aqueous Phase) LG->Mix LGSS LG-Sulfosuccinate (Aqueous Phase) LGSS->Mix Result Stable VE Nanoemulsion (~200 nm particles) Mix->Result G cluster_2 Nanoparticle Stabilization NP Metallic Nanoparticle LG1 This compound NP->LG1 Adsorption LG2 This compound NP->LG2 LG3 This compound NP->LG3 LG4 This compound NP->LG4 label_stabilized Stabilized Nanoparticle (Steric Hindrance Prevents Aggregation)

References

The Role of Lauryl Glucoside in Membrane Protein Extraction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Lauryl Glucoside, a non-ionic detergent, and its application in the critical process of membrane protein extraction. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this mild surfactant in their experimental workflows. While direct quantitative comparisons with other common detergents are limited in published literature, this document consolidates available data on this compound's physicochemical properties and provides adaptable protocols for its use.

Introduction to this compound

This compound is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family. It is synthesized from renewable resources, typically by condensing lauryl alcohol (derived from coconut or palm kernel oil) with glucose (from corn starch)[1]. This makes it a biodegradable and environmentally friendly alternative to many synthetic detergents. Its mild nature and ability to solubilize membrane components while preserving protein structure and function make it a detergent of interest for membrane protein research[2].

Mechanism of Action

Like other detergents, this compound facilitates the extraction of membrane proteins by disrupting the lipid bilayer of the cell membrane. Its amphipathic structure, consisting of a hydrophilic glucose headgroup and a hydrophobic C12 alkyl (lauryl) tail, allows it to integrate into the membrane. Above its critical micelle concentration (CMC), this compound molecules self-assemble into micelles. These micelles encapsulate the hydrophobic transmembrane domains of proteins, effectively extracting them from the lipid environment and rendering them soluble in aqueous buffers. The non-ionic nature of this compound minimizes the denaturation of proteins, which is a common issue with harsher ionic detergents[2].

Physicochemical Properties of this compound and Other Common Detergents

The selection of an appropriate detergent is paramount for successful membrane protein extraction, directly impacting yield, stability, and downstream applications. The table below summarizes the key physicochemical properties of this compound and compares it with other commonly used detergents.

DetergentChemical ClassMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Aggregation Number
This compound Non-ionic~348.48[1]~0.13[1]Not widely reported
n-Dodecyl-β-D-maltoside (DDM) Non-ionic~510.6~0.1780-150
Lauryl Dimethyl Amine Oxide (LDAO) Zwitterionic~229.41-275-97
Octyl-β-D-glucopyranoside (OG) Non-ionic~292.3720-2527-100

Note: Aggregation numbers can vary depending on the method of determination and experimental conditions. Data for other detergents is provided for comparative purposes.

Experimental Protocols

While a universal, optimized protocol for every membrane protein does not exist, the following sections provide detailed, adaptable methodologies for membrane protein extraction using this compound. It is crucial to empirically optimize detergent concentration, buffer composition, temperature, and incubation time for each specific target protein.

General Workflow for Membrane Protein Extraction

This workflow outlines the fundamental steps for isolating membrane proteins from cultured cells or tissues.

Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_downstream Downstream Processing Harvest Harvest Cells/Tissue Homogenize Homogenize in Hypotonic Buffer Harvest->Homogenize Centrifuge_Low Low-Speed Centrifugation (Pellet Nuclei & Debris) Homogenize->Centrifuge_Low Centrifuge_High High-Speed Centrifugation (Pellet Membranes) Centrifuge_Low->Centrifuge_High Resuspend Resuspend Membrane Pellet Add_Detergent Add this compound (above CMC) Resuspend->Add_Detergent Incubate Incubate with Agitation Add_Detergent->Incubate Centrifuge_Ultra Ultracentrifugation (Pellet Unsolubilized Material) Incubate->Centrifuge_Ultra Collect_Supernatant Collect Supernatant (Solubilized Proteins) Purification Purification (e.g., Affinity Chromatography) Collect_Supernatant->Purification Analysis Analysis (e.g., SDS-PAGE, Activity Assay) Purification->Analysis

Caption: A generalized workflow for the extraction of membrane proteins.

Detailed Protocol for Solubilization of a G-Protein Coupled Receptor (GPCR)

This protocol provides a starting point for the solubilization of a hypothetical GPCR from cultured mammalian cells using this compound.

Materials:

  • Cell Pellet: From a high-level expression system (e.g., HEK293 or Sf9 cells).

  • Lysis Buffer: 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).

  • Solubilization Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10% (v/v) glycerol, 1 mM MgCl₂, 1 mM CaCl₂, with protease inhibitors.

  • This compound Stock Solution: 10% (w/v) in deionized water.

Procedure:

  • Membrane Preparation:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells using a Dounce homogenizer or sonication on ice.

    • Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

    • Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer.

  • Protein Concentration Determination:

    • Determine the total protein concentration of the membrane suspension using a detergent-compatible protein assay (e.g., BCA assay).

  • Solubilization:

    • Adjust the membrane suspension to a final protein concentration of 2-5 mg/mL with Solubilization Buffer.

    • Add the 10% this compound stock solution to the membrane suspension to achieve a final concentration. Start with a concentration range of 0.5% to 2.0% (w/v) for optimization. This will be well above the CMC of this compound. A detergent-to-protein ratio (w/w) of 2:1 to 10:1 is a common starting point.

    • Incubate the mixture for 1-4 hours at 4°C with gentle end-over-end rotation.

    • Clarify the solubilized mixture by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

  • Downstream Processing:

    • Carefully collect the supernatant containing the solubilized GPCR.

    • Proceed immediately with downstream applications such as affinity chromatography or functional assays.

Impact on Protein Stability and Activity

The mild, non-ionic nature of this compound is advantageous for preserving the structural integrity and biological activity of membrane proteins. However, the stability of a solubilized membrane protein is highly dependent on the specific protein and the composition of the detergent micelle.

While specific studies on the thermal stability of membrane proteins in this compound are not widely available, the general principles of protein stabilization by detergents apply. The compatibility of the detergent's hydrophobic tail length with the transmembrane domain of the protein is a critical factor.

It is recommended to assess the stability and activity of the extracted protein using appropriate assays, such as:

  • Thermal Shift Assays (Differential Scanning Fluorimetry): To determine the melting temperature (Tm) of the protein in the presence of this compound.

  • Ligand Binding Assays: To confirm the functional integrity of receptors.

  • Enzyme Activity Assays: For membrane-bound enzymes.

  • Size Exclusion Chromatography (SEC): To assess the oligomeric state and monodispersity of the protein-detergent complex.

Signaling Pathways of Key Membrane Protein Families

Understanding the signaling pathways of target membrane proteins is crucial for designing relevant functional assays post-extraction. Below are simplified diagrams of the signaling pathways for two major classes of membrane proteins often targeted for drug development.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors

Caption: Simplified EGFR signaling cascade leading to gene transcription.

G-Protein Coupled Receptor (GPCR) Signaling Pathway (cAMP-dependent)

GPCR_Pathway Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Target Proteins

Caption: A typical GPCR signaling pathway involving cAMP as a second messenger.

Conclusion

This compound presents a compelling option for the extraction of membrane proteins due to its mild, non-ionic nature and origin from renewable resources. While it is widely used in other industries, its application in membrane protein research is less documented compared to detergents like DDM and LDAO. The lack of extensive comparative data necessitates a careful, empirical approach to protocol optimization for each target protein. By leveraging the fundamental principles of membrane protein solubilization and the adaptable protocols provided in this guide, researchers can effectively explore the potential of this compound for isolating functional and stable membrane proteins for a wide range of downstream applications, from structural biology to drug discovery.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Lauryl Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of lauryl glucoside. Detailed experimental protocols for its synthesis and characterization are included, along with visualizations to aid in understanding key processes.

Chemical Structure and Identification

This compound is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family. It is synthesized from renewable resources, typically lauryl alcohol derived from coconut or palm kernel oil, and glucose from corn starch.[1][2] Its structure consists of a hydrophilic glucose head and a hydrophobic lauryl (dodecyl) tail, connected by an O-glycosidic bond.[3] This amphiphilic nature underpins its surface-active properties.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol[4]
CAS Number 110615-47-9[3]
Molecular Formula C₁₈H₃₆O₆[5]
Molecular Weight 348.47 g/mol [5]

Physicochemical Properties

This compound is a viscous, pale yellow liquid that is soluble in water.[6] Its properties make it a versatile ingredient in various formulations, particularly in the cosmetic and pharmaceutical industries due to its mildness and biodegradability.[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Viscous, pale yellow liquid[6]
Boiling Point > 301 °C at 1013 hPa[7]
Melting Point > 150 °C[7]
Solubility Water soluble[2]
Critical Micelle Concentration (CMC) 0.13 mM[6]
Hydrophilic-Lipophilic Balance (HLB) 13[8][9]
Surface Tension (1 g/L solution at 23°C) 29.5 mN/m[5]

Synthesis of this compound

This compound is commercially produced through a direct glucosidation reaction between lauryl alcohol and glucose, typically catalyzed by an acid.[3] This process involves the formation of a glycosidic bond with the elimination of a water molecule.

Experimental Protocol: Laboratory-Scale Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound in a laboratory setting.

Materials:

  • Anhydrous D-glucose

  • Lauryl alcohol (dodecanol)

  • p-Toluenesulfonic acid (catalyst)

  • Sodium hydroxide (B78521) (for neutralization)

  • Butanol (solvent)

  • Activated alumina

  • Trisodium (B8492382) phosphate

  • Reaction flask with a stirrer, thermometer, and condenser

  • Vacuum distillation apparatus

Procedure:

  • Add 15 parts of anhydrous glucose to the reaction flask.

  • Under stirring, sequentially add 0.2 parts of p-toluenesulfonic acid, a small amount of trisodium phosphate, and activated alumina.

  • Add 60 liters of butanol to the flask and stir slowly to ensure uniform mixing.

  • Introduce 0.05 parts of a solid acid catalyst.

  • Gradually heat the mixture to 100-110°C with rapid stirring.

  • Maintain this temperature for 60 minutes.

  • Add an additional 15 parts of glucose.

  • Continue the reaction, adding more glucose if the reaction mixture turns turbid.

  • Increase the temperature to 120°C and maintain for 30 minutes to complete the reaction.

  • After the reaction, neutralize the mixture with sodium hydroxide.

  • Remove excess alcohol under reduced pressure using a vacuum distillation apparatus.

  • The final product can be further purified if necessary.

Diagram 1: Synthesis Workflow of this compound

G cluster_reactants Reactants cluster_catalyst Catalyst & Additives cluster_process Reaction Process cluster_purification Purification Glucose Anhydrous D-Glucose Mixing Mixing in Butanol Glucose->Mixing LaurylAlcohol Lauryl Alcohol LaurylAlcohol->Mixing Catalyst p-Toluenesulfonic Acid Catalyst->Mixing Additives Trisodium Phosphate, Activated Alumina Additives->Mixing Heating Heating (100-120°C) Mixing->Heating Reaction Condensation Reaction Heating->Reaction Neutralization Neutralization (NaOH) Reaction->Neutralization Distillation Vacuum Distillation Neutralization->Distillation FinalProduct This compound Distillation->FinalProduct

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Mechanism of Action as a Surfactant

The primary function of this compound is to act as a surfactant, reducing the surface tension between different phases, such as oil and water.[3] In aqueous solutions, above its critical micelle concentration (CMC), this compound molecules self-assemble into spherical structures called micelles. The hydrophobic lauryl tails form the core of the micelle, encapsulating oily substances, while the hydrophilic glucose heads remain on the outer surface, interacting with water. This allows for the dispersion and removal of dirt and oils.[1]

Diagram 2: Micelle Formation by this compound

G cluster_micelle Micelle Structure cluster_core Hydrophobic Core (Lauryl Tails) cluster_water Aqueous Environment A center->A  Hydrophilic Head (Glucose) B center->B C center->C D center->D E center->E F center->F G center->G H center->H Water Water Molecules

Caption: Schematic of a this compound micelle in an aqueous solution.

Experimental Protocols for Characterization

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

The CMC can be determined by measuring the surface tension of this compound solutions at various concentrations. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

Materials:

  • This compound

  • Deionized water

  • Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • A series of volumetric flasks

  • Analytical balance

Procedure:

  • Prepare a stock solution of this compound in deionized water with a concentration significantly above the expected CMC.

  • Prepare a series of dilutions from the stock solution to obtain a range of concentrations both below and above the expected CMC.

  • Calibrate the surface tensiometer according to the manufacturer's instructions, typically using deionized water.

  • Measure the surface tension of each dilution, starting from the lowest concentration.

  • Rinse the probe thoroughly with deionized water and the next solution to be measured between each measurement.

  • Plot the surface tension as a function of the logarithm of the this compound concentration.

  • The CMC is the concentration at which the slope of the curve changes, indicating the formation of micelles. This can be determined by finding the intersection of the two linear portions of the graph.

Diagram 3: Experimental Workflow for CMC Determination

G cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Tensiometer Calibrate Tensiometer Dilutions->Tensiometer Measure Measure Surface Tension Tensiometer->Measure Plot Plot Surface Tension vs. log(Concentration) Measure->Plot CMC Determine CMC Plot->CMC

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Signaling Pathways

As a non-ionic surfactant, this compound's primary mechanism of action is physical (reduction of surface tension) rather than pharmacological. It is not known to directly interact with or modulate specific biological signaling pathways in the manner of a receptor agonist or antagonist. Its biological effects are primarily related to its mildness and low irritation potential on the skin and mucous membranes.[1]

Conclusion

This compound is a well-characterized, bio-based non-ionic surfactant with a favorable safety and environmental profile. Its defined chemical structure and physicochemical properties make it a versatile and effective ingredient in a wide range of applications, from personal care products to pharmaceutical formulations. The experimental protocols provided herein offer a foundation for the synthesis and characterization of this compound in a research and development setting.

References

Toxicological Profile of Lauryl Glucoside: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lauryl glucoside, an alkyl polyglucoside (APG) derived from natural, renewable resources, is a non-ionic surfactant widely utilized in cosmetic and personal care products for its mild cleansing and foaming properties. This technical guide provides a comprehensive overview of the toxicological data available for this compound, with a specific focus on its effects on various cell lines. While extensive research confirms its general safety and mildness, particularly in formulated products, publicly available quantitative cytotoxicity data on specific cell lines remains limited. This guide synthesizes the existing information, details relevant experimental protocols, and explores potential signaling pathways involved in surfactant-cell interactions to support further research and formulation development.

General Safety and Regulatory Status

In Vitro Toxicology Studies

Summary of Available Data

The following table summarizes the key toxicological endpoints for this compound and related alkyl polyglucosides based on available literature and safety assessments.

Toxicological Endpoint Cell Line/Model Key Findings Citations
Acute Oral Toxicity RatLD50 > 5,000 mg/kg[5]
Acute Dermal Toxicity RabbitLD50 > 2,000 mg/kg[5]
Skin Irritation Rabbit (OECD 404)Causes skin irritation[5]
Eye Irritation Rabbit (OECD 405)Causes serious eye damage[5]
Skin Sensitization Guinea PigNot a sensitizer[5]
Genotoxicity In vitro assaysNot found to be genotoxic[1]
Reproductive/Developmental Toxicity Not specifiedNot a reproductive or developmental toxicant[1]
Skin Irritation (Human) Human volunteers (patch test)Non-irritating and non-sensitizing in formulations at 5% active ingredient.[6]
Systemic Toxicity (Repeated Dose, Dermal) RabbitNOAEL: 1,000 mg/kg bw/d[5]

Experimental Protocols for Cytotoxicity Assessment

While specific studies on this compound are scarce, the following protocols represent standard methods for evaluating the cytotoxicity of surfactants on relevant cell lines.

Cell Culture
  • HaCaT (Human Keratinocyte) Cell Line: HaCaT cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Human Dermal Fibroblasts (HDF): HDFs are cultured under similar conditions to HaCaT cells, using DMEM with 10% FBS and 1% penicillin-streptomycin.

  • BALB/c 3T3 (Mouse Fibroblast) Cell Line: 3T3 cells are typically cultured in DMEM supplemented with 10% bovine calf serum and 1% penicillin-streptomycin.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Expose cells to various concentrations of this compound (e.g., in a range from 1 to 1000 µg/mL) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

This assay assesses cell viability based on the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Neutral Red Incubation: After the treatment period, replace the medium with a medium containing Neutral Red (e.g., 50 µg/mL) and incubate for 3 hours.

  • Dye Extraction: Wash the cells with a wash/fix solution (e.g., 1% CaCl2 in 0.5% formaldehyde) and then extract the dye from the cells using a destain solution (e.g., 1% acetic acid in 50% ethanol).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

Skin Irritation and Corrosion Models
  • Reconstructed Human Epidermis (RhE) Models (e.g., EpiDerm™, EpiSkin™): These 3D tissue models are used to assess skin irritation and corrosion potential according to OECD Test Guidelines 439 and 431, respectively.[7][8][9]

    • A defined amount of the test substance is applied topically to the tissue surface.

    • After a specific exposure time, the substance is rinsed off.

    • Tissue viability is assessed using the MTT assay.

    • The reduction in viability compared to negative controls determines the irritation or corrosion potential.

Potential Signaling Pathways in Surfactant-Induced Skin Irritation

While the specific molecular mechanisms of this compound's interaction with skin cells are not well-documented, the general mechanisms of surfactant-induced skin irritation involve the disruption of the stratum corneum and subsequent effects on keratinocytes. This can trigger inflammatory signaling pathways. The diagrams below illustrate plausible pathways that could be investigated for this compound.

G LG This compound SC Stratum Corneum Disruption LG->SC High Concentration K Keratinocyte SC->K Increased Permeability MAPK MAPK Pathway (p38, JNK, ERK) K->MAPK NFkB NF-κB Pathway K->NFkB Cytokines Pro-inflammatory Cytokines (IL-1α, IL-6, IL-8, TNF-α) Inflammation Inflammatory Response Cytokines->Inflammation MAPK->Cytokines NFkB->Cytokines G cluster_workflow In Vitro Cytotoxicity Testing Workflow start Cell Seeding (e.g., HaCaT, Fibroblasts) treatment Exposure to this compound (Concentration Gradient) start->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation assay Viability Assay (MTT, NRU, etc.) incubation->assay readout Absorbance Measurement assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis

References

lauryl glucoside as a non-ionic surfactant in biochemical research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Mild, Non-ionic Surfactant for the Stabilization and Solubilization of Biological Molecules

Lauryl glucoside, a non-ionic surfactant derived from renewable resources, is emerging as a valuable tool in the biochemical research landscape. Its gentle nature, biodegradability, and effectiveness in solubilizing and stabilizing proteins and lipid membranes make it a compelling alternative to harsher, traditional detergents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's properties, applications, and relevant experimental protocols.

Core Physicochemical Properties

This compound's utility in biochemical research is underpinned by its distinct physicochemical characteristics. These properties dictate its behavior in aqueous solutions and its interactions with biological macromolecules. A summary of key quantitative data is presented in Table 1, offering a comparison with other commonly used non-ionic surfactants.

PropertyThis compoundn-Octyl-β-D-glucopyranoside (OG)n-Dodecyl-β-D-maltoside (DDM)Triton X-100
Molecular Weight ( g/mol ) ~348.48[1][2][3][4][5][6]~292.37~510.62~647
Critical Micelle Concentration (CMC) (mM) ~0.1320-250.170.24
Aggregation Number Data not readily available27 - 10098-140100-155
Hydrophilic-Lipophilic Balance (HLB) ~12-13~12~13.5~13.5
Micelle Molecular Weight (kDa) Data not readily available8 - 29~50~90

Table 1: Comparative Physicochemical Properties of this compound and Other Non-ionic Surfactants.

The low critical micelle concentration (CMC) of this compound indicates its efficiency in forming micelles at low concentrations, which is advantageous for minimizing the amount of detergent required in an experiment. Its hydrophilic-lipophilic balance (HLB) value of around 12-13 places it in the category of effective detergents for oil-in-water emulsions and membrane protein solubilization. While the aggregation number for this compound is not widely reported, it is a critical parameter that influences the size and shape of the micelles, which in turn affects their interaction with proteins. The temperature at which the CMC is at its minimum is a characteristic property of the surfactant, and for many non-ionic surfactants, the CMC exhibits a U-shaped dependence on temperature.

Applications in Biochemical Research

The mild, non-denaturing properties of this compound make it suitable for a range of applications in biochemistry and molecular biology where maintaining the native structure and function of proteins is paramount.

Membrane Protein Extraction and Solubilization

This compound is an effective agent for extracting and solubilizing integral and peripheral membrane proteins from the lipid bilayer. Its ability to disrupt lipid-lipid and lipid-protein interactions while preserving protein-protein interactions allows for the isolation of functional protein complexes. Glucoside-based detergents are particularly useful for isolating and stabilizing hydrophobic membrane proteins, often preserving their activity better than many other detergents.

Cell Lysis

As a mild non-ionic surfactant, this compound can be employed for the gentle lysis of mammalian and other eukaryotic cells. It effectively disrupts the plasma membrane to release cytoplasmic and membrane-bound proteins while leaving the nuclear membrane intact, allowing for the separation of cytoplasmic and nuclear fractions. This is particularly advantageous when studying proteins that are sensitive to harsh denaturation.

Reduction of Non-Specific Binding in Immunoassays

Non-specific binding of antibodies and other proteins to the solid phase is a common cause of high background in immunoassays such as ELISA. The inclusion of non-ionic surfactants like this compound in blocking and washing buffers can significantly reduce this non-specific binding by masking hydrophobic sites on the polystyrene plate and other surfaces. This leads to an improved signal-to-noise ratio and more reliable assay results.

Protein Crystallization

The formation of well-ordered crystals is a prerequisite for determining the three-dimensional structure of proteins by X-ray crystallography. Non-ionic detergents, including alkyl glucosides, have been shown to be beneficial in the crystallization of both soluble and membrane proteins. They can help to prevent non-specific aggregation and promote the formation of more uniform and better-diffracting crystals.

Experimental Protocols

While specific protocols will always require optimization for the particular protein or system under investigation, the following sections provide detailed methodologies for key applications of this compound.

Protocol 1: General Mammalian Cell Lysis for Protein Extraction

This protocol describes a general procedure for lysing adherent mammalian cells to extract total cellular proteins.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound.

  • Protease inhibitor cocktail (add fresh to lysis buffer before use)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Wash cultured cells twice with ice-cold PBS.

  • Aspirate PBS completely and add 1 mL of ice-cold Lysis Buffer (containing protease inhibitors) per 10 cm dish.

  • Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional gentle vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the soluble protein extract to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a detergent-compatible protein assay (e.g., BCA assay).

  • The lysate is now ready for downstream applications such as SDS-PAGE, Western blotting, or immunoprecipitation.

Protocol 2: Membrane Protein Extraction from Cultured Cells

This protocol provides a general workflow for the solubilization of membrane proteins from cultured mammalian cells.

Materials:

  • Homogenization Buffer: 20 mM Tris-HCl, pH 7.5, 250 mM sucrose, 1 mM EDTA, with freshly added protease inhibitors.

  • Solubilization Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol, with freshly added protease inhibitors.

  • This compound stock solution (10% w/v in water).

  • Dounce homogenizer.

  • Ultracentrifuge and appropriate tubes.

Procedure:

  • Cell Lysis and Membrane Preparation: a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in ice-cold Homogenization Buffer. c. Lyse the cells using a Dounce homogenizer on ice. d. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. e. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total cell membranes. f. Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Solubilization Buffer.

  • Membrane Protein Solubilization: a. Determine the protein concentration of the membrane suspension. b. Adjust the protein concentration to 2-5 mg/mL with Solubilization Buffer. c. Add 10% this compound stock solution to the membrane suspension to a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically. d. Incubate the mixture for 1-2 hours at 4°C with gentle agitation (e.g., end-over-end rotation). e. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized membrane material. f. Carefully collect the supernatant containing the solubilized membrane proteins.

  • Downstream Processing: a. The solubilized membrane protein extract can now be used for purification via affinity chromatography or other techniques. It is important to include a low concentration of this compound (typically just above its CMC, e.g., 0.05-0.1%) in all subsequent buffers to maintain protein solubility.

Protocol 3: Reducing Non-Specific Binding in ELISA

This protocol outlines the use of this compound in the blocking and wash steps of an indirect ELISA.

Materials:

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Antigen solution.

  • Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA) and 0.05% (v/v) this compound.

  • Wash Buffer: PBS with 0.05% (v/v) this compound (PBS-LG).

  • Primary and secondary antibody solutions (diluted in Blocking Buffer).

  • Substrate solution.

  • Stop solution.

  • 96-well ELISA plate.

Procedure:

  • Coating: Coat the wells of a 96-well plate with the antigen diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer (PBS-LG).

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Primary Antibody Incubation: Add the diluted primary antibody to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation: Add the diluted enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add the substrate solution and incubate until sufficient color develops.

  • Stop Reaction: Add the stop solution and read the absorbance at the appropriate wavelength.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound.

Cell_Lysis_Workflow cluster_start Cell Culture cluster_lysis Cell Lysis cluster_analysis Downstream Analysis start Adherent Mammalian Cells wash_pbs Wash with ice-cold PBS start->wash_pbs add_lysis_buffer Add Lysis Buffer (50 mM Tris, 150 mM NaCl, 1% this compound, Protease Inhibitors) wash_pbs->add_lysis_buffer scrape_cells Scrape and Collect Lysate add_lysis_buffer->scrape_cells incubate_ice Incubate on ice (30 min) scrape_cells->incubate_ice centrifuge_debris Centrifuge (14,000 x g, 15 min, 4°C) incubate_ice->centrifuge_debris collect_supernatant Collect Supernatant (Soluble Protein Extract) centrifuge_debris->collect_supernatant protein_assay Protein Concentration (BCA Assay) collect_supernatant->protein_assay downstream SDS-PAGE, Western Blot, Immunoprecipitation, etc. protein_assay->downstream

Caption: Workflow for mammalian cell lysis using this compound.

Membrane_Protein_Extraction cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification start Cultured Cells homogenize Homogenize in Hypotonic Buffer start->homogenize low_speed_spin Centrifuge (1,000 x g) Pellet Nuclei homogenize->low_speed_spin high_speed_spin Ultracentrifuge (100,000 x g) Pellet Membranes low_speed_spin->high_speed_spin resuspend Resuspend Membrane Pellet in Solubilization Buffer high_speed_spin->resuspend add_lg Add this compound (1-2%) resuspend->add_lg incubate Incubate with Agitation (1-2h, 4°C) add_lg->incubate solubilization_spin Ultracentrifuge (100,000 x g) incubate->solubilization_spin supernatant Collect Supernatant (Solubilized Membrane Proteins) solubilization_spin->supernatant affinity_chrom Affinity Chromatography (+ 0.05% this compound) supernatant->affinity_chrom purified_protein Purified Membrane Protein affinity_chrom->purified_protein

Caption: Workflow for membrane protein extraction using this compound.

Conclusion

This compound presents a mild and effective option for researchers working with sensitive proteins and complex biological systems. Its favorable physicochemical properties, coupled with its derivation from renewable resources, position it as a sustainable and valuable reagent in the modern biochemical laboratory. While further research is needed to fully characterize its behavior in all biochemical applications, the existing data and protocols demonstrate its significant potential for advancing protein science and drug discovery.

References

Determining the Critical Micelle Concentration of Lauryl Glucoside: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for determining the Critical Micelle Concentration (CMC) of lauryl glucoside, a widely used non-ionic surfactant in the pharmaceutical and cosmetic industries. This document details the experimental protocols for the most effective techniques, presents quantitative data for comparative analysis, and illustrates the experimental workflows through logical diagrams.

Introduction to this compound and its Critical Micelle Concentration

This compound is a surfactant derived from renewable raw materials, specifically glucose and lauryl alcohol. As an amphiphilic molecule, it possesses a hydrophilic glucose head and a hydrophobic lauryl (dodecyl) tail. This structure enables it to reduce the surface tension of water and form micelles in aqueous solutions.

The Critical Micelle Concentration (CMC) is a fundamental and characteristic property of a surfactant. It is defined as the concentration at which surfactant monomers in a solution begin to aggregate and form micelles.[1] Below the CMC, this compound molecules exist predominantly as individual monomers. As the concentration increases and reaches the CMC, the monomers self-assemble into spherical or other forms of aggregates, leading to a plateau in the surface tension of the solution.[1] The determination of the CMC is crucial for various applications, including drug delivery, solubilization of poorly soluble active pharmaceutical ingredients (APIs), and the formulation of stable emulsions and suspensions.

Quantitative Data Summary

The CMC of this compound can vary slightly depending on the experimental method, temperature, and purity of the surfactant. The following table summarizes reported CMC values for this compound (or dodecyl glucoside) determined by different techniques.

Determination MethodReported CMC (mM)Temperature (°C)Reference
Surface Tension0.1925
Surface Tension~0.13Not Specified
Fluorescence SpectroscopyNot SpecifiedNot Specified

Core Experimental Methodologies

For non-ionic surfactants like this compound, the most reliable and commonly employed methods for CMC determination are surface tension measurement and fluorescence spectroscopy. The conductivity method, while popular for ionic surfactants, is not suitable for non-ionic surfactants due to their negligible effect on the conductivity of the solution.

Surface Tension Measurement

This is a direct and widely used method for determining the CMC of surfactants. The principle lies in the fact that as the concentration of a surfactant increases, it adsorbs at the air-water interface, causing a decrease in surface tension. Once the surface is saturated with monomers and micelles begin to form, the surface tension remains relatively constant.[1][2] The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of the surfactant concentration.[2]

Materials and Equipment:

  • This compound (high purity)

  • Deionized or Milli-Q water

  • Precision analytical balance

  • Volumetric flasks and pipettes

  • Glass beakers or sample vessels

  • Surface Tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method)[2][3]

  • Magnetic stirrer and stir bars

  • Temperature control unit (e.g., water bath)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water (e.g., 10 mM). Ensure complete dissolution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range that brackets the expected CMC (e.g., from 0.01 mM to 1.0 mM).

  • Temperature Equilibration: Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient amount of time before measurement.

  • Tensiometer Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using deionized water.

  • Surface Tension Measurement: Measure the surface tension of each dilution, starting from the most dilute solution to the most concentrated, or vice versa.[4] Ensure that the Wilhelmy plate or Du Noüy ring is thoroughly cleaned and dried between each measurement.[3] Allow the surface tension reading to stabilize for each concentration before recording the value.

  • Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C). The plot will typically show two linear regions. The CMC is determined from the intersection of the two extrapolated linear portions of the curve.[2]

SurfaceTensionWorkflow A Prepare this compound Stock Solution B Perform Serial Dilutions A->B C Equilibrate Solutions at Constant Temperature B->C E Measure Surface Tension of Each Dilution C->E D Calibrate Tensiometer D->E F Plot Surface Tension vs. log(Concentration) E->F G Determine CMC from Inflection Point F->G

Surface Tension Measurement Workflow
Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence properties depending on the polarity of its microenvironment.[5][6] In an aqueous solution below the CMC, pyrene resides in a polar environment. As micelles form, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a significant change in the fluorescence emission spectrum of pyrene, particularly in the ratio of the intensities of the first and third vibronic peaks (I1/I3).[7] A plot of the I1/I3 ratio versus the logarithm of the surfactant concentration shows a sigmoidal curve, and the inflection point is taken as the CMC.[5]

Materials and Equipment:

  • This compound (high purity)

  • Pyrene (fluorescence grade)

  • Spectroscopic grade solvent for pyrene stock (e.g., acetone (B3395972) or ethanol)

  • Deionized or Milli-Q water

  • Precision analytical balance

  • Volumetric flasks and micropipettes

  • Quartz cuvettes

  • Fluorometer with temperature control

  • Magnetic stirrer and small stir bars

Procedure:

  • Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., 1x10⁻³ M in acetone).

  • This compound Solutions: Prepare a series of this compound solutions in deionized water, covering a concentration range bracketing the expected CMC.

  • Sample Preparation: To each this compound solution, add a small, constant aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM).[8] The final concentration of the organic solvent should be kept minimal (e.g., < 0.1% v/v) to avoid affecting the micellization process.

  • Equilibration: Allow the samples to equilibrate in the dark for a period to ensure the partitioning of pyrene is complete.

  • Fluorescence Measurement: Set the fluorometer to the appropriate excitation and emission wavelengths for pyrene. Typically, the excitation wavelength is set around 335 nm.[6] Record the emission spectrum from approximately 350 nm to 500 nm.

  • Data Analysis: From each emission spectrum, determine the intensities of the first (I1, around 373 nm) and third (I3, around 384 nm) vibronic peaks.[7] Calculate the I1/I3 ratio for each this compound concentration. Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration. The CMC is determined from the midpoint of the transition in the resulting sigmoidal curve.

FluorescenceWorkflow A Prepare this compound and Pyrene Stock Solutions B Prepare Serial Dilutions of this compound A->B C Add Constant Aliquot of Pyrene to Each Dilution B->C D Equilibrate Samples C->D E Measure Fluorescence Emission Spectra D->E F Calculate I1/I3 Ratio for Each Concentration E->F G Plot I1/I3 Ratio vs. log(Concentration) F->G H Determine CMC from Sigmoidal Midpoint G->H

Fluorescence Spectroscopy Workflow

Logical Relationships and Considerations

The choice of method for CMC determination depends on the specific requirements of the study, the available equipment, and the properties of the surfactant. The logical relationship between the formation of micelles and the observed changes in physical properties is the foundation of these techniques.

LogicalRelationship A Increase in Lauryl Glucoside Concentration B Monomer Saturation at Air-Water Interface A->B C Formation of Micelles B->C D Plateau in Surface Tension C->D E Partitioning of Hydrophobic Probe C->E F Change in Probe's Microenvironment E->F G Alteration in Fluorescence Spectrum F->G

Core Principle of CMC Determination

Key Considerations:

  • Purity of Surfactant: Impurities can significantly affect the CMC value. It is crucial to use high-purity this compound for accurate measurements.

  • Temperature Control: Micellization is a temperature-dependent process. Therefore, maintaining a constant and controlled temperature throughout the experiment is essential.

  • Equilibration Time: Surfactant molecules may require time to reach equilibrium at the surface or to form stable micelles. Sufficient equilibration times should be allowed for each measurement.

  • Data Analysis: The method of data analysis, such as the choice of fitting models, can influence the determined CMC value. Consistency in data analysis is important for comparing results.

This technical guide provides a foundational understanding and practical protocols for the determination of the critical micelle concentration of this compound. For specific applications, further optimization of the experimental parameters may be necessary.

References

lauryl glucoside molecular weight and chemical formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Lauryl Glucoside for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, focusing on its fundamental chemical properties, synthesis, and applications relevant to research and pharmaceutical development.

Core Chemical and Physical Properties

This compound is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family. It is synthesized from renewable resources, typically by reacting lauryl alcohol (derived from coconut or palm kernel oil) with glucose (from corn starch).[1][2][3] Its biodegradable and mild nature makes it a subject of interest in various scientific and industrial applications, including drug delivery systems.[1]

Molecular Identity
PropertyValueSource
Chemical Formula C₁₈H₃₆O₆[1][2][4]
Molecular Weight ~348.5 g/mol [1][2][4][5]
IUPAC Name Dodecyl β-D-glucopyranoside[5]
CAS Number 110615-47-9[4]
Physicochemical Data

The following table summarizes key physicochemical properties of this compound. These parameters are crucial for its application in formulations and experimental design.

PropertyValueConditionsSource
Appearance Clear to slightly yellow liquid or pasteRoom Temperature
Density ~1.1 g/cm³20-25°C[5]
Boiling Point >100°C (for aqueous solutions)N/A
Critical Micelle Concentration (CMC) 2.0 mMIn aqueous solution[5]
Solubility Soluble in waterN/A[2]

Synthesis and Experimental Protocols

General Synthesis Protocol

This compound is typically synthesized via a direct glucosidation reaction between lauryl alcohol and glucose.[6] A general laboratory-scale procedure is outlined below.

Materials:

  • Glucose monohydrate

  • Lauryl alcohol (n-dodecanol)

  • Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid)[7][8]

  • Sodium hydroxide (B78521) (for neutralization)

  • 30% Hydrogen peroxide (for bleaching)

  • Deionized water

Methodology:

  • A reaction vessel (e.g., a four-necked flask) is equipped with a mechanical stirrer, thermometer, and a water separator.

  • Quantitative amounts of glucose monohydrate, lauryl alcohol, and the acid catalyst are added to the flask. A common molar ratio is 1:5 of glucose to lauryl alcohol.[6]

  • The mixture is heated to a reaction temperature of approximately 120°C under controlled pressure.[6]

  • The reaction progress is monitored, for instance, by using Fehling's reagent to test for the presence of unreacted glucose.[9]

  • Upon completion, the reaction mixture is cooled and neutralized with a sodium hydroxide solution.

  • Excess lauryl alcohol is removed via distillation under reduced pressure.

  • The resulting product is then bleached with hydrogen peroxide.

  • Finally, a 50% aqueous solution of this compound is typically prepared for commercial use.[9]

Synthesis_Workflow Reactants Reactants: - Glucose - Lauryl Alcohol - Acid Catalyst Reaction Direct Glucosidation (e.g., 120°C, 5h) Reactants->Reaction Neutralization Neutralization (e.g., NaOH) Reaction->Neutralization Purification1 Removal of Excess Lauryl Alcohol (Reduced Pressure) Neutralization->Purification1 Purification2 Bleaching (e.g., H₂O₂) Purification1->Purification2 Product This compound (Aqueous Solution) Purification2->Product

Caption: General workflow for the synthesis of this compound.

Application in Membrane Protein Solubilization

Dodecyl β-D-glucopyranoside is frequently used as a non-ionic detergent in biochemical research for the solubilization and purification of membrane proteins.[5]

Protocol Outline:

  • Preparation of Lysis Buffer: A suitable buffer (e.g., Tris-HCl) is prepared containing this compound at a concentration above its CMC (2.0 mM).[5] The optimal concentration may need to be determined empirically but is often in the range of 1-2% (w/v).

  • Cell Lysis: The cell suspension containing the membrane protein of interest is incubated with the this compound-containing lysis buffer. This disrupts the lipid bilayer and releases the membrane proteins.

  • Solubilization: The mixture is gently agitated for a specific period (e.g., 1 hour) at a controlled temperature (e.g., 4°C) to allow the detergent to form micelles around the hydrophobic domains of the proteins, thereby solubilizing them.

  • Purification: The solubilized proteins are then separated from insoluble cellular debris by centrifugation. The supernatant, containing the protein-detergent complexes, can be used for downstream purification techniques like affinity chromatography.

Applications in Drug Development

This compound's properties as a mild surfactant and emulsifier make it a valuable excipient in pharmaceutical formulations.

  • Topical Formulations: It can be used as a carrier to enhance the solubility and skin penetration of hydrophobic drugs.

  • Emulsifying Agent: In creams and lotions, it helps to stabilize oil-in-water emulsions, ensuring a homogenous distribution of the active pharmaceutical ingredient (API).

  • Cleansing Preparations: Due to its mildness and low irritation potential, it is used in medicated shampoos and skin cleansers.[2][10]

Logical_Relationships LG This compound Renewable Renewable Origin (Glucose + Lauryl Alcohol) LG->Renewable NonIonic Non-ionic Surfactant LG->NonIonic Mild Mild & Low Irritation LG->Mild Biodegradable Biodegradable LG->Biodegradable Solubilizer Solubilizer NonIonic->Solubilizer Emulsifier Emulsifier NonIonic->Emulsifier Foaming Foaming Agent NonIonic->Foaming DrugDelivery Drug Delivery (e.g., Topical Carrier) Mild->DrugDelivery Solubilizer->DrugDelivery Research Biochemical Research (Protein Solubilization) Solubilizer->Research Formulations Pharmaceutical Formulations Emulsifier->Formulations

Caption: Key properties and applications of this compound.

References

The Hydrophilic-Lipophilic Balance of Lauryl Glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the Hydrophilic-Lipophilic Balance (HLB) value of lauryl glucoside, a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and research sectors. The document details the theoretical underpinnings of HLB, presents established values for this compound, and outlines comprehensive experimental protocols for its determination, targeting researchers, scientists, and professionals in drug development and formulation.

Introduction to Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[1][2] Introduced by Griffin in 1949, the HLB system is a critical tool for formulators, enabling the selection of appropriate surfactants to create stable emulsions.[2][3] The scale for non-ionic surfactants typically ranges from 0 to 20. A low HLB value signifies greater lipophilic character, making the surfactant more soluble in oil, while a high HLB value indicates strong hydrophilic character and greater water solubility.[1][2] This balance is pivotal in determining the surfactant's function within a formulation, such as whether it will promote a water-in-oil (W/O) or oil-in-water (O/W) emulsion.[4]

This compound is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family.[5][6] It is derived from renewable resources, specifically coconut or palm oil and corn-derived glucose, making it a biodegradable and mild option for sensitive skin formulations.[7][8][9] Its favorable safety profile and excellent foaming properties make it a staple in shampoos, body washes, and facial cleansers.[5][10] Understanding its HLB value is essential for leveraging its emulsifying and solubilizing properties effectively in complex formulations.

HLB Value and Properties of this compound

The HLB value of this compound positions it as an effective O/W emulsifier, detergent, and wetting agent. Its molecular structure, comprising a hydrophilic glucose head and a lipophilic lauryl (C12) tail, results in a balanced affinity for both aqueous and oil phases.[6] The generally accepted HLB values from various sources are summarized below.

PropertyValue / DescriptionSource(s)
Chemical Type Non-ionic Surfactant (Alkyl Polyglucoside)[5][10]
Reported HLB Value 12 - 13[11][12][13][14]
Molecular Formula C₁₈H₃₆O₆[7]
CAS Number 110615-47-9[5]
Primary Functions O/W Emulsifier, Detergent, Foaming Agent, Cleanser[2][7]
Solubility Water-soluble[2][5]

Theoretical and Experimental Determination of HLB

The HLB value of a surfactant can be estimated through theoretical calculations or determined precisely through experimental methods.

Theoretical Calculation Methods

For non-ionic surfactants, several methods have been proposed to calculate the HLB value based on the molecule's chemical structure.

  • Griffin's Method : This method is primarily for non-ionic surfactants based on polyoxyethylene chains. The formula is HLB = E / 5, where E is the weight percentage of ethylene (B1197577) oxide.[15]

  • Davies' Method : This more comprehensive method calculates HLB by summing group numbers assigned to various hydrophilic and lipophilic groups within the surfactant molecule. The formula is: HLB = 7 + Σ(hydrophilic group numbers) - n × 0.475, where 'n' is the number of lipophilic groups.[1][2]

  • Method for Esters : For fatty acid esters of polyhydric alcohols, the HLB can be calculated using the saponification (S) and acid (A) values of the fatty acid: HLB = 20 * (1 - S / A).[3][15] This method is not directly applicable to this compound as it is a glycoside, not an ester.

G cluster_methods HLB Calculation Methods cluster_surfactants Surfactant Types Griffin Griffin's Method (HLB = E/5) Davies Davies' Method (HLB = 7 + Σ(Group Numbers)) Ester Ester Method (HLB = 20(1 - S/A)) NonIonic_EO Non-ionic (Ethoxylates) NonIonic_EO->Griffin Applicable To General General Surfactants General->Davies Applicable To Esters Fatty Acid Esters Esters->Ester Applicable To LaurylGlucoside This compound (Non-ionic Glycoside) LaurylGlucoside->Davies Applicable To LaurylGlucoside->Ester Not Applicable

Caption: Logical relationship of HLB calculation methods to surfactant types.

Experimental Determination Protocol: Emulsion Stability & Droplet Size Analysis

This method determines the required HLB of an oil phase or confirms the HLB of a surfactant by identifying the HLB that produces the most stable emulsion, characterized by the smallest and most uniform oil droplet size.[16]

Objective: To experimentally determine the optimal HLB for emulsifying a specific oil phase, thereby allowing for the validation of a surfactant's (e.g., this compound) stated HLB value.

Materials & Equipment:

  • Oil Phase (e.g., Mineral Oil, Coconut Oil)

  • Deionized Water

  • High HLB Surfactant (e.g., Tween 80, HLB = 15.0)[1]

  • Low HLB Surfactant (e.g., Span 80, HLB = 4.3)[1]

  • This compound (as the surfactant to be tested/validated)

  • Beakers and graduated cylinders

  • High-shear homogenizer

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Analytical balance

Protocol:

  • Preparation of Surfactant Blends:

    • Prepare a series of surfactant blends by mixing the high HLB (Tween 80) and low HLB (Span 80) surfactants in varying weight ratios to achieve a range of HLB values (e.g., from 8 to 16).

    • The HLB of the mixture is calculated using a weighted average: HLB_mix = (wt%_A * HLB_A) + (wt%_B * HLB_B).[17] For example, a 70:30 blend of Tween 80 and Span 80 would have an HLB of (0.70 * 15.0) + (0.30 * 4.3) = 11.79.

  • Emulsion Formulation:

    • For each surfactant blend, prepare an oil-in-water (O/W) emulsion with a fixed composition, for example:

      • 5% w/w Oil Phase

      • 5% w/w Total Surfactant (using one of the prepared blends)

      • 90% w/w Deionized Water

    • Weigh the oil and surfactant blend into a beaker and mix.

    • Heat the oil phase and the water phase separately to approximately 70-75°C.

    • Slowly add the water phase to the oil/surfactant phase while mixing with the high-shear homogenizer.

  • Homogenization:

    • Homogenize each formulation under identical conditions (e.g., 5000 RPM for 5 minutes) to ensure comparability.

    • Allow the emulsions to cool to room temperature.

  • Analysis:

    • Visually inspect the emulsions for signs of instability (creaming, coalescence, or phase separation) after 24 hours.

    • Quantitatively measure the mean oil droplet size and Polydispersity Index (PDI) for each emulsion using a particle size analyzer.

  • Determination of Required HLB:

    • Plot the mean droplet size as a function of the HLB value of the surfactant blend.

    • The HLB value that corresponds to the minimum droplet size is the "Required HLB" of the oil for an O/W emulsion.[16] A stable emulsion will typically have the smallest and most uniform droplet size.

  • Validation of this compound HLB:

    • To validate the HLB of this compound (~12-13), formulate an emulsion using the same oil and this compound as the sole emulsifier.

    • The stability and droplet size of this emulsion should be comparable to the emulsion prepared with the surfactant blend whose HLB matches that of this compound. If the oil's required HLB is determined to be ~12.5, and this compound produces a stable, fine emulsion, its HLB value is confirmed for that system.

G start Start prep_blends 1. Prepare Surfactant Blends (Varying HLB Values) start->prep_blends formulate 2. Formulate Emulsions (Fixed Oil/Water/Surfactant Ratio) prep_blends->formulate homogenize 3. Homogenize Samples (Identical Conditions) formulate->homogenize analyze 4. Measure Droplet Size & Observe Stability homogenize->analyze plot 5. Plot Droplet Size vs. HLB analyze->plot identify 6. Identify Minimum Droplet Size plot->identify end Determine Required HLB of Oil identify->end

Caption: Experimental workflow for HLB determination via droplet size analysis.

Application Context of this compound's HLB

The HLB value of approximately 12-13 makes this compound a versatile O/W emulsifier, solubilizer, and detergent.[2][11]

  • 8-16 (O/W Emulsifiers): this compound falls squarely in this range, making it highly effective for creating stable oil-in-water emulsions like lotions and creams.[1]

  • 13-16 (Detergents): Its HLB value is also indicative of good detergency, aligning with its use as a primary or co-surfactant in cleansing products.[2]

  • >10 (Water-Soluble): As a water-soluble surfactant, it is easily incorporated into aqueous systems like shampoos and body washes, where it contributes to cleaning and foaming.[2]

HLB_Scale cluster_scale HLB Scale & Surfactant Function p0 0 p4 4 p6 6 wo_emuls W/O Emulsifier p8 8 p13 13 wetting Wetting Agent p16 16 ow_emuls O/W Emulsifier p20 20 detergent Detergent solubilizer Solubilizer lg_node This compound HLB ≈ 12-13 lg_node->p13

Caption: Position of this compound on the HLB application scale.

Conclusion

The Hydrophilic-Lipophilic Balance is an indispensable parameter in formulation science. For this compound, an HLB value in the range of 12-13 confirms its role as a highly effective and versatile oil-in-water emulsifier, cleanser, and wetting agent. This technical guide provides the foundational data and robust experimental protocols necessary for researchers and scientists to accurately determine and apply the HLB of this compound, ensuring the development of stable and efficacious formulations in pharmaceutical and cosmetic applications.

References

Lauryl Glucoside Solubility in Common Laboratory Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of lauryl glucoside, a non-ionic surfactant, in commonly used laboratory buffers. This compound, derived from renewable resources, is valued for its mildness, biodegradability, and excellent performance in a variety of applications, including pharmaceutical formulations.[1][2][3][4][5][6][7] Understanding its solubility characteristics in standard buffers such as Phosphate Buffered Saline (PBS), Tris, HEPES, and citrate (B86180) is crucial for consistent and reliable experimental outcomes.

Core Concepts in this compound Solubility

This compound's solubility is governed by its amphiphilic nature, possessing a hydrophilic glucose head and a hydrophobic lauryl (C12) alkyl tail.[7] Generally, this compound is described as being soluble in water and chemically stable in the presence of acids, bases, and salts.[8][9] It is also soluble in concentrated electrolyte solutions, which suggests good compatibility with typical laboratory buffers.[8][9]

For non-ionic surfactants like this compound, a key parameter related to solubility is the cloud point . This is the temperature at which the surfactant becomes insoluble in an aqueous solution, leading to a cloudy appearance as it phase-separates.[10] The cloud point is influenced by the concentration of the surfactant and the presence of other substances like salts (electrolytes) in the solution.[11] Some sources indicate that certain alkyl polyglucosides may not have a discernible cloud point, suggesting high solubility across a wide range of temperatures.[1][12] One technical data sheet for this compound specifies a cloud point of >100°C.[13]

It is also important to note that the appearance of commercial this compound solutions can be affected by manufacturing processes. For instance, turbidity may be present due to residual magnesium oxide, an impurity that can be influenced by the pH of the solution. This turbidity can often be resolved by adjusting the pH to below 7.[14]

Quantitative Solubility Data

Buffer SystemCommon pH RangeQualitative Solubility of this compoundFactors Influencing Solubility
Phosphate Buffered Saline (PBS) 7.2 - 7.4Expected to be soluble.[8][9]High salt concentration may affect the cloud point.
Tris Buffer 7.0 - 9.0Expected to be soluble.[8][9]pH may influence the solubility of any impurities.
HEPES Buffer 6.8 - 8.2Expected to be soluble.[8][9]Generally considered non-ionic and should have minimal interaction.[15]
Citrate Buffer 3.0 - 6.2Expected to be soluble.[8][9]Lower pH may affect the hydrolysis of the glycosidic bond over long-term storage, but it is generally stable.[8]

Experimental Protocols

Due to the lack of specific quantitative solubility data, the most practical approach for a researcher is to determine the solubility of their specific this compound preparation in the buffer of interest under their experimental conditions. The cloud point determination is a standard method for assessing the solubility of non-ionic surfactants.

Protocol for Cloud Point Determination of this compound in a Laboratory Buffer

1. Objective: To determine the temperature at which a given concentration of this compound becomes insoluble in a specific laboratory buffer.

2. Materials:

  • This compound (as a pure substance or a concentrated stock solution)

  • The laboratory buffer of interest (e.g., PBS, Tris, HEPES, citrate) at the desired pH and concentration.

  • Distilled or deionized water

  • Calibrated thermometer or temperature probe

  • Heating apparatus (e.g., water bath with a temperature controller, heating block)

  • Clear glass test tubes or vials

  • Stirring mechanism (e.g., magnetic stirrer and stir bars)

  • Analytical balance

3. Procedure:

  • Preparation of this compound Solutions:

    • Prepare a series of solutions of this compound at different concentrations in the target laboratory buffer. A typical starting range might be from 0.1% to 10% (w/v).

    • Ensure the this compound is fully dissolved. Gentle heating and stirring may be required. Commercial this compound can be a viscous liquid or paste at room temperature.[13]

  • Sample Preparation for Measurement:

    • Transfer a sufficient volume of each this compound solution into a clear glass test tube.

    • Place a small magnetic stir bar in each test tube if using a magnetic stirrer for gentle agitation.

    • Insert a calibrated thermometer or temperature probe into the test tube, ensuring the tip is submerged in the solution but not touching the bottom or sides of the test tube.

  • Cloud Point Measurement:

    • Place the test tube in the heating apparatus.

    • Begin heating the solution slowly, at a rate of approximately 1-2°C per minute, while gently stirring.

    • Visually observe the solution for the first sign of turbidity or cloudiness.

    • The temperature at which the solution becomes cloudy is the cloud point.

    • To confirm, remove the test tube from the heat and allow it to cool. The solution should become clear again. The temperature at which it becomes clear upon cooling can also be recorded.

  • Data Recording and Analysis:

    • Record the cloud point temperature for each concentration of this compound in the specific buffer.

    • Plot a graph of cloud point temperature versus this compound concentration.

Logical Workflow for Assessing this compound Solubility

The following diagram illustrates a logical workflow for a researcher to assess the solubility of this compound for a specific laboratory application.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Decision start Define Experimental Needs (Buffer, pH, Concentration) prep_buffer Prepare Laboratory Buffer start->prep_buffer prep_lg_stock Prepare this compound Stock Solution prep_buffer->prep_lg_stock prep_series Prepare Dilution Series in Buffer prep_lg_stock->prep_series visual_obs Visual Solubility Assessment (Clarity, Precipitation) prep_series->visual_obs cloud_point Determine Cloud Point (If applicable) visual_obs->cloud_point data_analysis Analyze Data (Solubility Limit, Cloud Point Curve) cloud_point->data_analysis decision Is Solubility Adequate for Application? data_analysis->decision end_ok Proceed with Experiment decision->end_ok Yes end_adjust Adjust Formulation (e.g., lower concentration, add co-solvent) decision->end_adjust No

Caption: Workflow for assessing this compound solubility.

Signaling Pathways and Experimental Workflows

As this compound is a surfactant used as an excipient, it does not directly participate in biological signaling pathways. Its primary role in a drug development context would be in formulation, for example, to solubilize a hydrophobic active pharmaceutical ingredient (API). The experimental workflow for assessing its suitability would focus on its physicochemical properties, as outlined in the diagram above.

Conclusion

References

Technical Guide to the Safe Laboratory Handling of Lauryl Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and data associated with lauryl glucoside for its handling in a laboratory environment. This compound is a non-ionic surfactant derived from renewable resources like coconut oil and corn sugar, valued for its mildness and biodegradability.[1][2][3][4][5] While it is considered safe for use in consumer products and is environmentally friendly, proper laboratory handling procedures are essential to ensure personnel safety and prevent occupational hazards.[2][3][4][6]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its potential to cause serious eye damage and skin irritation.[7][8][9][10][11][12]

Table 1: GHS Hazard Classification for this compound | Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | Category 2 |

alt text
| Warning | H315: Causes skin irritation.[7][8][9][10][11][12][13] | | Serious Eye Damage/Eye Irritation | Category 1 |
alt text
| Danger | H318: Causes serious eye damage.[7][8][9][10][11][12][14] | | Hazardous to the Aquatic Environment (Acute) | Category 2 | None | No Signal Word | H401: Toxic to aquatic life.[9][15][16] |

Note: Classifications may vary slightly between suppliers based on the concentration and impurities of the specific product.

The primary routes of exposure in a laboratory setting are dermal and eye contact.[9] Inhalation of mists or aerosols may cause respiratory irritation, and ingestion can lead to gastrointestinal discomfort.[10][15]

Toxicological and Ecotoxicological Data

Understanding the quantitative toxicological and ecotoxicological data is crucial for risk assessment in a laboratory setting. This compound is considered to have low acute toxicity via oral and dermal routes.[7][9]

Table 2: Toxicological Data

Endpoint Species Route Value Reference
LD50 Rat Oral >5000 mg/kg bw [7][8][17]

| LD50 | Rabbit | Dermal | >2000 mg/kg bw |[7][10][11] |

Table 3: Ecotoxicological Data

Endpoint Species Value Exposure Time Reference
LC50 Fish (Brachydanio rerio) 2.95 mg/L 96 hours [10]
EC50 Crustacea (Daphnia magna) 7 mg/L 48 hours [10]
NOEC Fish (Brachydanio rerio) 1.8 mg/L 28 days [10]

| NOEC | Crustacea (Daphnia magna) | 1 mg/L | 21 days |[10] |

Laboratory Handling and Storage Protocols

Adherence to strict handling and storage protocols is mandatory to mitigate the risks associated with this compound.

A standard PPE protocol must be followed at all times when handling this compound.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (minimum 8-inch).[1][10][11] Standard laboratory safety glasses are insufficient to protect against splashes that can cause serious eye damage.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or polyvinyl alcohol rubber gloves.[10][11][17] Gloves must be inspected before use and disposed of properly after handling the material.

  • Skin and Body Protection: Wear a standard laboratory coat, long pants, and closed-toe shoes.[8][10] For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: Under conditions of adequate ventilation, respiratory protection is not typically required.[8][9][17] If mists or aerosols are generated, use an approved respirator.[11][17]

  • Ensure the work area is well-ventilated.[8][11][17]

  • Avoid direct contact with skin and eyes.[8]

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[8][11][17]

  • Wash hands thoroughly with soap and water after handling.[7][8][9][13]

  • Handle at temperatures below 60°C to prevent degradation.[8]

Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.

Table 4: Recommended Storage Conditions

Parameter Specification Rationale
Temperature Store in a cool, dry place.[9][11][17] Avoid temperatures above 40°C or below 10°C.[17] Prevents degradation and maintains stability.
Container Keep in a tightly closed container.[1][9][11][13][17] Prevents leakage and contamination.

| Incompatible Materials | Store away from strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[8][11][13][17] | Avoids potentially hazardous chemical reactions.[11] |

Emergency Procedures and First Aid

Immediate and appropriate responses to exposure or spills are critical.

Table 5: First-Aid Protocols for this compound Exposure

Exposure Route Protocol
Eye Contact Immediately rinse cautiously with water for at least 15-20 minutes.[7][13][15] Remove contact lenses, if present and easy to do. Continue rinsing.[7][9][13][15] Seek immediate medical attention. [7][8][9][10][15]
Skin Contact Take off contaminated clothing immediately.[7][8][13] Wash the affected area with plenty of soap and water.[7][9][13][15] If skin irritation occurs or persists, get medical advice/attention.[7][8][9][13]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[7][8][16] If breathing is difficult or symptoms persist, seek medical attention.[7][16]

| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[1][13] If the person is conscious, give them water to drink.[13] Seek medical advice/attention.[1][13][15] |

In the event of a spill, a systematic approach must be taken to ensure safety and minimize environmental contamination.

Experimental Workflow: Accidental Spill Response

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.[1] Secure the area and ensure adequate ventilation.[8]

  • Assess and Select PPE: Assess the size of the spill and wear appropriate PPE as detailed in section 3.1.[1][8][14]

  • Containment: Prevent the spill from entering drains or waterways.[1][9][17] For large spills, create a dike around the material using inert absorbent material like sand or earth.[9][17]

  • Absorption: Absorb the spilled liquid with an inert, non-combustible material (e.g., sand, vermiculite, or proprietary oil drying granules).[8][9][17] Do not use flammable materials like sawdust.[11][17]

  • Collection and Disposal: Carefully collect the absorbed material into a suitable, labeled waste container for disposal.[1][17]

  • Decontamination: Clean the spill area thoroughly with water and detergent.[11][17]

  • Reporting: Report the incident according to laboratory and institutional protocols.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size & Secure Area start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe contain Contain Spill (Prevent entry to drains) ppe->contain absorb Absorb with Inert Material (e.g., Sand, Vermiculite) contain->absorb collect Collect Waste into Labeled Container absorb->collect decontaminate Decontaminate Area with Water & Detergent collect->decontaminate end Spill Cleared decontaminate->end

Caption: Workflow for a safe and effective response to a this compound laboratory spill.

Physical and Chemical Properties

Knowledge of the physical and chemical properties is important for safe handling and experimental design.

Table 6: Physical and Chemical Properties of this compound

Property Value
Appearance White to light yellow viscous liquid or paste.[17]
Odor Practically odorless or mild characteristic odor.[8][17]
pH 11.0 - 12.5 (in 15-20% solution).[5][11][17]
Boiling Point >100°C.[11][17]
Solubility Soluble in water.[11][17][18]

| Stability | Stable under normal conditions of storage and use.[7][8] |

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with local, regional, and national environmental regulations.[9][13][15] Do not allow the product to enter drains or waterways.[1][17] Waste should be handled by a licensed professional waste disposal service.[1]

Conclusion

This compound, while being a mild and biodegradable surfactant, requires careful and informed handling in a laboratory setting. The primary risks of serious eye damage and skin irritation necessitate the consistent use of appropriate personal protective equipment, particularly eye protection. By adhering to the detailed protocols for handling, storage, and emergency procedures outlined in this guide, researchers can work safely with this compound, minimizing risk to themselves and the environment.

References

A Technical Guide to the Physical State and Appearance of Lauryl Glucoside in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical state and appearance of lauryl glucoside in aqueous solutions. This compound, a non-ionic surfactant derived from renewable resources, is widely utilized in cosmetic, personal care, and pharmaceutical formulations for its mildness, foaming properties, and biodegradability. A thorough understanding of its behavior in aqueous systems is crucial for formulation development, stability testing, and quality control.

Physical and Chemical Properties

This compound is commercially available as an aqueous solution, typically with an active substance concentration of 50-53%.[1][2] The appearance of these solutions is dependent on temperature and concentration. At room temperature, concentrated solutions are often described as a viscous, cloudy, or white to light yellow paste.[1][3][4] Upon heating to approximately 60°C, these solutions can become clear and less viscous.[2]

Below is a summary of the key physical and chemical properties of this compound.

PropertyValueReferences
INCI Name This compound[1][5]
CAS Number 110615-47-9[1][5]
Appearance White to light yellow viscous liquid or paste; can be clear to slightly hazy.[3][5][6]
Active Substance Typically 50-53% in water.[1][2][5]
pH (10-20% solution) 11.0 - 12.5[1][2][3][4][5][6]
Solubility Soluble in water.[3][7]
Critical Micelle Concentration (CMC) ~0.15 mM (at 25°C)[5]
HLB Value ~13.1[5]

Viscosity of Aqueous Solutions

This compound solutions are known for their viscosity, a property that is influenced by concentration and temperature. Technical data sheets provide some viscosity values for commercially available concentrated solutions, as detailed in the table below. It is important to note that the viscosity of this compound solutions can exhibit non-Newtonian behavior, meaning the viscosity can change with the applied shear rate.[8]

Concentration (% Active Matter)Temperature (°C)Viscosity (mPa·s)References
50-53%252000 - 4000
50% min20>=1000[3]
50-53%402000 - 4000
50-53%25100 - 250[5]

Due to the limited publicly available data on the viscosity of this compound solutions across a wide range of concentrations and temperatures, experimental determination is recommended for specific formulation requirements.

Phase Behavior in Aqueous Solution

However, a representative phase diagram for a non-ionic surfactant-water system can be used to illustrate the expected phase transitions.

G cluster_legend Phase Legend cluster_diagram Representative Surfactant-Water Phase Diagram L1 Micellar (L1) H1 Hexagonal (H1) La Lamellar (Lα) I1 Cubic (I1) micellar Micellar Solution (L1) hexagonal Hexagonal Phase (H1) micellar->hexagonal Increasing Concentration cubic Cubic Phase (I1) micellar->cubic Increasing Concentration lamellar Lamellar Phase (Lα) hexagonal->lamellar Increasing Concentration hexagonal->cubic Increasing Temperature liquid Isotropic Liquid lamellar->liquid Increasing Temperature solid Solid + Water xaxis Concentration of Surfactant (%) yaxis Temperature (°C)

A representative phase diagram for a non-ionic surfactant-water system.

Experimental Protocols

Determination of the Phase Diagram

The phase diagram of a this compound-water system can be determined using the water titration method at a constant temperature.[9]

Materials and Equipment:

  • This compound (as received, with known active concentration)

  • Deionized water

  • Thermostatically controlled water bath or heating plate

  • Polarized light microscope

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Sample Preparation: Prepare a series of samples with varying concentrations of this compound in deionized water in sealed glass vials. The concentration range should span from dilute solutions to high concentrations.

  • Equilibration: Allow the samples to equilibrate at a constant temperature in a water bath or on a temperature-controlled stirrer for a sufficient period (e.g., 24-48 hours) to ensure homogeneity.

  • Visual Observation: After equilibration, visually inspect each sample for its appearance (e.g., clear, hazy, opaque, gel-like, phase separation).

  • Polarized Light Microscopy: Place a small amount of each sample on a microscope slide and observe it under a polarized light microscope. Isotropic phases (like micellar solutions) will appear dark, while anisotropic liquid crystalline phases (hexagonal, lamellar) will exhibit birefringence (light and dark textures).

  • Phase Identification: Based on the visual appearance and the observations from polarized light microscopy, identify the phase or phases present in each sample.

  • Phase Diagram Construction: Plot the observed phases on a graph with temperature on the y-axis and this compound concentration on the x-axis. Repeat the entire process at different temperatures to construct the complete phase diagram.

Viscosity Measurement

The viscosity of this compound aqueous solutions can be measured using a rotational viscometer.

Equipment:

  • Rotational viscometer with appropriate spindles

  • Thermostatically controlled water bath

  • Beakers

Procedure:

  • Sample Preparation: Prepare this compound solutions of known concentrations in deionized water.

  • Temperature Control: Place the sample in a beaker and allow it to equilibrate to the desired temperature in a water bath.

  • Viscometer Setup: Select a spindle and rotational speed appropriate for the expected viscosity of the sample.

  • Measurement: Immerse the spindle into the sample up to the marked level. Start the viscometer and allow the reading to stabilize. Record the viscosity reading.

  • Shear Rate Dependence: For potentially non-Newtonian solutions, measure the viscosity at a range of different rotational speeds (shear rates). A change in viscosity with shear rate indicates non-Newtonian behavior.[8]

  • Data Analysis: Plot viscosity as a function of concentration at a constant temperature, and as a function of shear rate for each concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the physical properties of a this compound aqueous solution.

G cluster_prep Sample Preparation cluster_analysis Physical Characterization cluster_data Data Analysis & Interpretation cluster_output Output prep Prepare this compound Aqueous Solutions (Varying Concentrations) viscosity Viscosity Measurement (Rotational Viscometer) prep->viscosity phase Phase Behavior Analysis (Visual & Microscopic) prep->phase visc_data Plot Viscosity vs. Concentration & Shear Rate viscosity->visc_data phase_data Construct Temperature-Concentration Phase Diagram phase->phase_data report Technical Report with Tables & Diagrams visc_data->report phase_data->report

Workflow for characterizing this compound aqueous solutions.

Conclusion

This compound in aqueous solution presents a range of physical states and appearances, from a clear, low-viscosity liquid at low concentrations to a viscous, opaque paste at higher concentrations and lower temperatures. While some quantitative data on properties like viscosity and pH are available for commercial solutions, a comprehensive understanding of its phase behavior and rheological properties across different conditions requires experimental investigation. The protocols outlined in this guide provide a framework for researchers and formulation scientists to thoroughly characterize this compound solutions, enabling the development of stable and effective products.

References

An In-depth Technical Guide to Lauryl Glucoside: Chemical Identifiers and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and analytical methodologies for lauryl glucoside. The information is curated to support research and development activities, with a focus on clear data presentation and detailed experimental procedures.

Core Chemical Identity: this compound

This compound is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family. It is synthesized from renewable resources, typically fatty alcohols derived from coconut or palm kernel oil and glucose from corn starch. Its biodegradability and mildness make it a common ingredient in personal care, cosmetic, and cleaning products. While not typically a focus in drug development, its properties as a solubilizing and stabilizing agent may be of interest in formulation studies.

Chemical Identifier Discrepancies

It is important to note the existence of multiple CAS numbers associated with this compound. This can be attributed to variations in the alkyl chain length distribution of the fatty alcohol used in its synthesis and the degree of polymerization of the glucose moiety.

  • 110615-47-9: This CAS number is often used for alkyl polyglucosides with a broader distribution of alkyl chain lengths (C10-C16).

  • 59122-55-3 and 27836-64-2: These are more specific to dodecyl glucoside, where the primary alkyl chain is C12.

For the purposes of this guide, "this compound" will refer to the C12 alkyl glucoside, while acknowledging the broader context of related APGs.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in the table below, facilitating accurate documentation and database searches.

Identifier TypeIdentifierNotes
CAS Number 110615-47-9Often refers to alkyl polyglucosides with a C10-C16 alkyl chain.[1][2]
59122-55-3More specific to dodecyl β-D-glucopyranoside.[3]
27836-64-2Also used for dodecyl D-glucopyranoside.[4]
EINECS Number 600-975-8European Inventory of Existing Commercial Chemical Substances number.
248-685-7Another associated EINECS number.[4]
IUPAC Name (2R,3R,4S,5S,6R)-2-(dodecyloxy)-6-(hydroxymethyl)oxane-3,4,5-triolSystematic name defining the stereochemistry.[3]
InChI InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18-/m1/s1International Chemical Identifier.[3][4]
InChIKey PYIDGJJWBIBVIA-UYTYNIKBSA-NHashed version of the InChI for database searching.[3]
SMILES CCCCCCCCCCCCO[C@H]1--INVALID-LINK--CO)O)O">C@@HOSimplified Molecular-Input Line-Entry System, representing the 3D structure.[3]
Molecular Formula C18H36O6
Molecular Weight 348.48 g/mol

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound, providing a foundation for laboratory work.

Synthesis of this compound via Fischer Glycosidation

The most common method for synthesizing this compound is the direct Fischer glycosidation, which involves the acid-catalyzed reaction of glucose with lauryl alcohol.[5][6]

Materials:

  • D-glucose

  • Lauryl alcohol (dodecanol)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Neutralizing agent (e.g., sodium hydroxide (B78521) solution)

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine D-glucose and an excess of lauryl alcohol (molar ratio of approximately 1:5 glucose to lauryl alcohol).

  • Catalyst Addition: Add the acid catalyst (e.g., 0.5-1.0 mol% relative to glucose).

  • Reaction: Heat the mixture to 110-120°C with vigorous stirring. The water produced during the reaction is removed azeotropically using the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected or by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Neutralization: After cooling the reaction mixture to room temperature, neutralize the acid catalyst by adding a stoichiometric amount of a suitable base, such as a sodium hydroxide solution.

  • Purification:

    • The excess lauryl alcohol can be removed by vacuum distillation.

    • The crude product is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed with water to remove any remaining salts and unreacted glucose.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the purified this compound.

Analytical Methods for this compound

High-Performance Liquid Chromatography (HPLC):

HPLC is a robust method for the quantification and purity assessment of this compound. Due to the lack of a strong chromophore, detectors other than UV-Vis are often employed.

  • Method 1: HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is commonly used.

    • Mobile Phase: A gradient elution is typically employed.

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid

    • Gradient Program: A linear gradient from a low to a high concentration of mobile phase B over 20-30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detector: CAD or ELSD.

  • Method 2: HPLC with Refractive Index Detection (RID)

    • This method is suitable for isocratic separations.

    • Column: A C18 or a specialized column for carbohydrate analysis can be used.

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detector: RID.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for the structural elucidation and characterization of this compound.

  • ¹H NMR: Provides information on the protons in the molecule. The anomeric proton of the glucose unit typically appears as a doublet around 4.2-4.5 ppm. The signals from the alkyl chain protons are found in the upfield region (0.8-3.5 ppm).

  • ¹³C NMR: Shows the carbon skeleton of the molecule. The anomeric carbon signal is typically observed around 100-104 ppm.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a common ionization technique. The mass spectrum will show the molecular ion peak [M+Na]⁺ or [M+H]⁺, confirming the molecular weight.

Logical Relationships of Chemical Identifiers

The following diagram illustrates the hierarchical and relational nature of the various chemical identifiers for this compound.

Chemical_Identifiers cluster_name Chemical Name & Structure cluster_registry Registry Numbers This compound This compound IUPAC Name IUPAC Name This compound->IUPAC Name is formally named Molecular Formula Molecular Formula This compound->Molecular Formula has CAS Number CAS Number This compound->CAS Number is registered as EINECS Number EINECS Number This compound->EINECS Number is registered as SMILES SMILES IUPAC Name->SMILES can be represented as InChI InChI SMILES->InChI generates InChIKey InChIKey InChI->InChIKey is hashed to

Caption: Relationship between chemical names, structural representations, and registry numbers for this compound.

References

An In-depth Technical Guide to the pH Stability and Working Range of Lauryl Glucoside Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pH stability and optimal working range of lauryl glucoside solutions. This compound, a non-ionic surfactant derived from renewable resources, is widely utilized in the pharmaceutical, cosmetic, and personal care industries for its mildness, excellent foaming properties, and emulsifying capabilities.[1][2] Understanding its behavior and stability profile in relation to pH is critical for formulation development, ensuring product efficacy and shelf-life.

pH Stability Profile of this compound

This compound is generally recognized for its stability across a neutral to alkaline pH range. However, its chemical structure, which includes an acetal (B89532) linkage, renders it susceptible to hydrolysis under acidic conditions.[3] This section details the stability of this compound across various pH levels.

Acidic Conditions (pH < 4)

Anecdotal evidence suggests that at a pH of approximately 2, slow hydrolysis may occur over an extended period, potentially leading to the precipitation of the less soluble lauryl alcohol.[3] Formulators should exercise caution when using this compound in highly acidic formulations and should consider conducting stability studies to assess potential degradation.

Neutral to Alkaline Conditions (pH 4 - 12)

This compound demonstrates excellent stability in neutral to alkaline solutions. Commercial sources often supply this compound in an aqueous solution with a pH between 11.5 and 12.5 to ensure microbiological stability.[6] In formulated products, it is often used in systems where the final pH is adjusted to a range of 5.0 to 7.0 to be compatible with the skin. Its chemical stability in the presence of bases and salts within this range is a key advantage in formulation.[1]

Table 1: Summary of this compound pH Stability

pH RangeStabilityPotential Reactions
1 - 2LowAcid-catalyzed hydrolysis of the acetal linkage, leading to degradation into lauryl alcohol and glucose.
2 - 4ModerateSlow hydrolysis may occur over time, depending on temperature and specific formulation components.
4 - 12HighGenerally stable with no significant degradation observed.

Optimal Working pH Range for Functional Properties

The performance of this compound as a foaming agent and emulsifier can be influenced by the pH of the formulation.

Foaming Properties

This compound is known for producing a stable and rich foam. While it is functional across a broad pH range, the characteristics of the foam may be subtly affected by pH. In general, non-ionic surfactants like this compound are less sensitive to pH changes in terms of their foaming ability compared to ionic surfactants. However, extreme pH values can impact the overall formulation stability, which in turn can affect foam properties. For optimal foam stability, it is recommended to maintain the formulation within a pH range of 4 to 9. A study on a formulation containing this compound, among other surfactants, noted that a decrease in pH can lead to a decline in foam strength.[7]

Table 2: Influence of pH on Foaming Properties of this compound Formulations

pH RangeFoam VolumeFoam StabilityNotes
4 - 9Good to ExcellentGood to ExcellentOptimal range for most applications.
< 4Moderate to GoodMay decrease due to potential hydrolysis over time.Formulation stability should be carefully monitored.
> 9Good to ExcellentGoodHigh alkalinity may affect other formulation ingredients.
Emulsifying Properties

As a non-ionic emulsifier, this compound is effective at stabilizing oil-in-water emulsions. Its performance is generally stable across a wide pH range. However, the stability of the emulsion can be influenced by the overall formulation's pH, especially if other pH-sensitive ingredients are present. For creating stable emulsions with this compound, a working pH range of 5 to 8 is generally recommended. The droplet size of emulsions can be influenced by pH, particularly when interacting with other charged molecules in the formulation.[8]

Table 3: Influence of pH on Emulsifying Properties of this compound Formulations

pH RangeEmulsion StabilityDroplet SizeNotes
5 - 8Good to ExcellentGenerally stableOptimal range for creating stable oil-in-water emulsions.
< 5Moderate to GoodMay increase if hydrolysis occurs, leading to instability.Potential for Ostwald ripening or coalescence if the surfactant degrades.
> 8GoodGenerally stableHigh pH may affect the stability of other emulsion components.

Experimental Protocols

To assist researchers in evaluating the pH stability and performance of this compound in their specific formulations, the following sections outline key experimental methodologies.

Protocol for Accelerated pH Stability Testing

This protocol is designed to assess the chemical stability of this compound solutions at different pH values under accelerated temperature conditions. The Arrhenius equation can be used to predict the degradation rate at normal storage conditions based on data from elevated temperatures.[9][10]

Objective: To determine the rate of hydrolysis of this compound at various pH levels.

Materials:

  • This compound solution of known concentration.

  • Buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 11).

  • High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD)).[11]

  • Temperature-controlled chambers or water baths.

  • pH meter.

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the different buffer solutions at a known concentration.

  • Initial Analysis (t=0): Immediately analyze an aliquot of each solution using a validated stability-indicating HPLC method to determine the initial concentration of this compound.

  • Incubation: Store the prepared solutions in the temperature-controlled chambers at various elevated temperatures (e.g., 40°C, 50°C, 60°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then weekly), withdraw aliquots from each sample.

  • Quantification: Analyze the withdrawn aliquots by HPLC to quantify the remaining concentration of this compound and the formation of any degradation products (e.g., lauryl alcohol).

  • Data Analysis: Plot the concentration of this compound versus time for each pH and temperature condition. Determine the degradation rate constant (k) from the slope of the line (for first-order kinetics, plot ln[concentration] vs. time).

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the degradation of this compound. The following provides a general framework for developing such a method.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • Detector: Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) is recommended as this compound lacks a strong UV chromophore.

Chromatographic Conditions (Starting Point for Method Development):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid (for MS compatibility).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high organic phase (e.g., 10% B to 90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • MS: Electrospray ionization (ESI) in positive or negative ion mode, monitoring for the molecular ion of this compound and its potential degradation products.

    • ELSD: Nebulizer temperature, evaporator temperature, and gas flow rate should be optimized.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.[12]

Visualizations

Logical Workflow for pH Stability Assessment

cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation prep_lg Prepare this compound Stock Solution mix_samples Mix LG Stock with Buffers prep_lg->mix_samples prep_buffers Prepare Buffer Solutions (pH 2-11) prep_buffers->mix_samples initial_hplc Initial HPLC Analysis (t=0) mix_samples->initial_hplc incubate Incubate Samples at Elevated Temperatures (40, 50, 60°C) initial_hplc->incubate timepoint_hplc Time-Point HPLC Analysis incubate->timepoint_hplc plot_data Plot Concentration vs. Time timepoint_hplc->plot_data calc_rate Calculate Degradation Rate Constants plot_data->calc_rate predict_shelf_life Predict Shelf-Life using Arrhenius Equation calc_rate->predict_shelf_life

Caption: Workflow for assessing the pH stability of this compound.

This compound Hydrolysis Pathway

lauryl_glucoside This compound hydrolysis Acid-Catalyzed Hydrolysis (H+, H2O) lauryl_glucoside->hydrolysis lauryl_alcohol Lauryl Alcohol hydrolysis->lauryl_alcohol glucose Glucose hydrolysis->glucose

Caption: Acid-catalyzed hydrolysis of this compound.

Conclusion

This compound is a robust and versatile non-ionic surfactant that exhibits excellent stability in neutral to alkaline conditions, making it suitable for a wide range of pharmaceutical and cosmetic applications. However, its susceptibility to hydrolysis under strong acidic conditions necessitates careful formulation and stability testing when developing products with a low pH. The optimal working pH for foaming and emulsifying properties is generally within the range of 4 to 9. By following the outlined experimental protocols, researchers and formulation scientists can effectively evaluate the stability and performance of this compound in their specific systems, leading to the development of high-quality and stable products.

References

Methodological & Application

Application Notes and Protocols for Solubilizing Membrane Proteins Using Lauryl Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl glucoside is a non-ionic surfactant increasingly utilized in the solubilization of membrane proteins for structural and functional studies.[1][2][3][4] Its mild nature, derived from the condensation of lauryl alcohol and glucose, makes it an attractive alternative to harsher detergents, aiding in the preservation of the native structure and function of delicate membrane proteins.[3][4] This document provides detailed application notes and protocols for the effective use of this compound in the solubilization of membrane proteins, comparative data with other common detergents, and troubleshooting guidelines.

This compound's utility in biochemical applications stems from its ability to disrupt the lipid bilayer of cell membranes and form micelles around integral membrane proteins, effectively extracting them into an aqueous solution.[5] Unlike some traditional ionic detergents, this compound is less likely to cause protein denaturation, making it particularly suitable for sensitive proteins or protein complexes where maintaining native conformation and activity is paramount.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for designing effective solubilization protocols.

PropertyValueReferences
Molecular Formula C18H36O6[1][2]
Molecular Weight ~348.48 g/mol [1][2]
Class Non-ionic surfactant[3][4]
Appearance Viscous, pale yellow aqueous solution
Critical Micelle Concentration (CMC) ~0.13 mM
Solubility Soluble in water[3]
Biodegradability Readily biodegradable[4]

Comparative Data with Other Common Detergents

The choice of detergent is a critical factor in the successful isolation of membrane proteins. The following table provides a comparison of this compound with other commonly used detergents.

DetergentClassMolecular Weight ( g/mol )CMC (mM)Key Characteristics
This compound Non-ionic~348.48~0.13Mild, biodegradable, low irritation potential.
n-Dodecyl-β-D-maltoside (DDM) Non-ionic~510.6~0.17Widely used, effective for many membrane proteins, including GPCRs.[6][7]
Octyl-β-D-glucoside (OG) Non-ionic~292.37~20-25High CMC, easily removed by dialysis, can be harsh on sensitive proteins.[7][8]
Lauryl Maltose Neopentyl Glycol (LMNG) Non-ionic~1043Very LowHighly effective at stabilizing delicate membrane proteins like GPCRs.[6][8][9]
CHAPS Zwitterionic~614.9~4-8Useful for breaking protein-protein interactions.
Sodium Dodecyl Sulfate (SDS) Anionic~288.38~7-10Harsh, denaturing detergent, typically used for protein analysis (SDS-PAGE) rather than functional studies.[5]

Experimental Protocols

General Workflow for Membrane Protein Solubilization

The solubilization of membrane proteins using this compound generally follows a multi-step process, from membrane preparation to the isolation of the solubilized protein.

Membrane Protein Solubilization Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_clarification Clarification & Collection cluster_downstream Downstream Applications cell_lysis Cell Lysis centrifugation1 Low-Speed Centrifugation (remove debris) cell_lysis->centrifugation1 ultracentrifugation Ultracentrifugation (pellet membranes) centrifugation1->ultracentrifugation wash Wash Membrane Pellet ultracentrifugation->wash resuspend Resuspend Membranes in Solubilization Buffer wash->resuspend add_lg Add this compound resuspend->add_lg incubate Incubate with Gentle Agitation add_lg->incubate ultracentrifugation2 Ultracentrifugation (pellet unsolubilized material) incubate->ultracentrifugation2 collect_supernatant Collect Supernatant (Solubilized Proteins) ultracentrifugation2->collect_supernatant purification Purification (e.g., Affinity Chromatography) collect_supernatant->purification analysis Functional/Structural Analysis purification->analysis

Caption: General workflow for membrane protein solubilization.

Detailed Protocol for Solubilization using this compound

This protocol provides a starting point for the solubilization of a target membrane protein. Optimization of detergent concentration, protein-to-detergent ratio, incubation time, and temperature is often necessary for each specific protein.[10]

Materials:

  • Cell paste or tissue containing the target membrane protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail)

  • Solubilization Buffer (Lysis buffer with added glycerol, e.g., 10-20%)

  • This compound (stock solution, e.g., 10% w/v)

  • Homogenizer or sonicator

  • Ultracentrifuge

Procedure:

  • Membrane Preparation:

    • Resuspend cell paste or homogenized tissue in ice-cold Lysis Buffer.

    • Lyse cells using an appropriate method (e.g., sonication, French press).

    • Centrifuge the lysate at low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove intact cells, nuclei, and cellular debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membranes.

    • Discard the supernatant (cytosolic fraction) and wash the membrane pellet with Lysis Buffer, followed by another round of ultracentrifugation.

  • Solubilization:

    • Carefully resuspend the washed membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 2-5 mg/mL. The protein concentration can be determined using a detergent-compatible protein assay (e.g., BCA assay).

    • From a stock solution, add this compound to the membrane suspension to achieve the desired final concentration. A good starting point is a concentration 5-10 times the CMC (e.g., 0.1% to 0.5% w/v). The optimal detergent-to-protein ratio (w/w) typically ranges from 2:1 to 10:1.

    • Incubate the mixture for 1-4 hours at 4°C with gentle agitation (e.g., end-over-end rotation).

  • Clarification:

    • Centrifuge the solubilization mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized membrane fragments and aggregated proteins.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins in this compound micelles.

  • Downstream Processing:

    • The clarified supernatant is now ready for downstream applications such as affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography for protein purification. It is important to include this compound at a concentration above its CMC in all subsequent buffers to maintain protein solubility.

Optimization and Troubleshooting

The success of membrane protein solubilization is highly dependent on the specific protein and the experimental conditions.

IssuePossible CauseSuggested Solution
Low protein yield Insufficient this compound concentration.Increase the this compound concentration in increments (e.g., 0.1% w/v).
Suboptimal detergent-to-protein ratio.Test a range of detergent-to-protein ratios (e.g., 2:1, 5:1, 10:1 w/w).
Incomplete solubilization.Increase incubation time or temperature (e.g., room temperature for 30-60 minutes).
Protein aggregation This compound concentration below CMC in subsequent steps.Ensure all buffers for purification and storage contain this compound above its CMC.
Inappropriate buffer conditions (pH, ionic strength).Screen a range of pH values and salt concentrations in the solubilization and purification buffers.
Loss of protein activity This compound concentration is too high.Decrease the this compound concentration, while still maintaining it above the CMC.
Absence of essential lipids.Consider adding lipid analogs (e.g., cholesterol hemisuccinate for some GPCRs) to the solubilization buffer.
Protein instability.Perform all steps at 4°C and include protease inhibitors.

Logical Relationships in Detergent Screening

When this compound does not yield optimal results, a systematic screening of other detergents is recommended.

Detergent Screening Logic start Initial Solubilization with this compound check_yield Assess Yield and Activity start->check_yield success Proceed to Downstream Applications check_yield->success Optimal failure Suboptimal Results check_yield->failure Suboptimal screen_detergents Screen Alternative Detergents (e.g., DDM, LMNG, CHAPS) failure->screen_detergents optimize_conditions Optimize Conditions for Best Detergent (Concentration, pH, Additives) screen_detergents->optimize_conditions optimize_conditions->check_yield

Caption: Logical workflow for detergent screening.

Conclusion

This compound is a valuable tool for the solubilization of membrane proteins, offering a mild and effective alternative to harsher detergents. Its favorable physicochemical properties and biodegradability make it a sustainable choice for modern structural and functional proteomics. Successful application of this compound requires careful optimization of experimental parameters, and a systematic approach to troubleshooting will ensure the highest possible yield of active, natively folded membrane proteins for downstream analysis.

References

Optimal Lauryl Glucoside Concentration for Protein Purification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl glucoside, a non-ionic surfactant derived from renewable resources, is increasingly utilized in protein purification protocols due to its mild nature, which helps in preserving the structural and functional integrity of proteins.[1][2] Composed of a hydrophilic glucose head and a hydrophobic C12 lauryl tail, it is effective in solubilizing membrane proteins and inclusion bodies while being gentle on sensitive proteins.[2][3] This document provides detailed application notes and protocols to guide researchers in determining the optimal this compound concentration for their specific protein purification needs.

Properties of this compound

Understanding the physicochemical properties of this compound is crucial for optimizing its use in protein purification.

PropertyValueReference
Chemical Formula C18H36O6[4]
Molecular Weight ~348.5 g/mol [4]
Type Non-ionic surfactant[2]
Critical Micelle Concentration (CMC) ~0.13 mM[5]
Appearance Clear to slightly turbid liquid or paste[2]
Biodegradability Readily biodegradable[1]

Determining the Optimal this compound Concentration

The optimal concentration of this compound is protein-dependent and must be determined empirically.[6] The goal is to use a concentration that is high enough to effectively solubilize the target protein but low enough to avoid denaturation and interference with downstream applications.[7] Generally, the working concentration should be above the Critical Micelle Concentration (CMC) to ensure the formation of micelles that encapsulate the protein.[8]

A common starting point for optimization is to test a range of this compound concentrations. For membrane protein extraction, a suggested starting range is 0.5% to 2.0% (w/v).[8] For washing inclusion bodies, concentrations of other mild detergents are often in the range of 1-2% (v/v), which can be a useful reference.[9][10]

Experimental Protocols

Protocol 1: Solubilization of Membrane Proteins

This protocol provides a general framework for optimizing this compound concentration for the extraction of membrane proteins.

Materials:

  • Cell paste containing the membrane protein of interest

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

  • This compound stock solution (e.g., 10% w/v)

  • Solubilization Buffer (Lysis Buffer with varying concentrations of this compound)

  • Centrifuge capable of >100,000 x g

  • Protein quantification assay compatible with detergents (e.g., BCA assay)

Procedure:

  • Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer and lyse the cells using an appropriate method (e.g., sonication, French press).

  • Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 10,000 x g) to pellet cell debris. Transfer the supernatant to an ultracentrifuge tube and spin at >100,000 x g for 1 hour at 4°C to pellet the membranes.

  • Solubilization Screen: Resuspend the membrane pellet in a small volume of Lysis Buffer. Aliquot the membrane suspension into several tubes. Add this compound stock solution to each tube to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).

  • Incubation: Incubate the samples on a rotator at 4°C for 1-2 hours.

  • Clarification: Centrifuge the samples at >100,000 x g for 1 hour at 4°C to pellet unsolubilized material.

  • Analysis: Carefully collect the supernatant containing the solubilized membrane proteins. Determine the protein concentration in each supernatant. Analyze the samples by SDS-PAGE and Western blot to assess the yield and purity of the target protein at each this compound concentration.

Protocol 2: Washing and Solubilization of Inclusion Bodies

This protocol outlines the use of this compound for washing and subsequent solubilization of protein from inclusion bodies.

Materials:

  • Cell pellet containing inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, protease inhibitors)

  • Wash Buffer (Lysis Buffer containing a test concentration of this compound, e.g., 1% v/v)

  • Solubilization Buffer (e.g., 6 M Guanidine HCl or 8 M Urea in Lysis Buffer)

  • Centrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells.

  • Inclusion Body Isolation: Centrifuge the lysate at a moderate speed (e.g., 15,000 x g) for 20 minutes to pellet the inclusion bodies. Discard the supernatant.

  • Washing: Resuspend the inclusion body pellet in Wash Buffer. Incubate with gentle agitation for 30 minutes at room temperature. Centrifuge at 15,000 x g for 20 minutes and discard the supernatant. Repeat this wash step 1-2 times.

  • Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer. Incubate with agitation until the pellet is fully dissolved.

  • Clarification: Centrifuge at high speed to pellet any remaining insoluble material. The supernatant contains the solubilized protein, ready for refolding and further purification.

Data Presentation

The results of the optimization experiments should be tabulated for clear comparison.

Table 1: Optimization of this compound for Membrane Protein Extraction

This compound Conc. (% w/v)Total Protein Yield (mg/mL)Target Protein Purity (by densitometry)Target Protein Activity (relative units)
0.51.265%100
1.02.580%95
1.52.878%85
2.02.975%70

Visualizations

Experimental Workflow for Optimal Concentration Determination

The following diagram illustrates the logical workflow for determining the optimal this compound concentration for protein purification.

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis cluster_purification Purification start Start: Cell Culture with Target Protein lysis Cell Lysis start->lysis fractionation Fractionation (Membranes or Inclusion Bodies) lysis->fractionation solubilization Solubilization with Varying this compound Concentrations fractionation->solubilization incubation Incubation solubilization->incubation clarification Clarification (Centrifugation) incubation->clarification analysis Analyze Supernatant (SDS-PAGE, Western Blot, Activity Assay) clarification->analysis determine_optimal Determine Optimal Concentration analysis->determine_optimal scale_up Scale-up Purification with Optimal Concentration determine_optimal->scale_up end End: Purified Protein scale_up->end logical_relationship cluster_components Key Components cluster_process Process cluster_outcome Outcome protein Target Protein (in membrane or inclusion body) solubilization Solubilization protein->solubilization detergent This compound (above CMC) detergent->solubilization buffer Buffer System (pH, salts) buffer->solubilization micelle Protein-Detergent Micelle Complex solubilization->micelle purified_protein Purified, Soluble, and Functional Protein micelle->purified_protein Downstream Purification Steps

References

Application Notes and Protocols for Lauryl Glucoside in Novel Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lauryl glucoside is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family.[1] It is synthesized from renewable resources, typically coconut or palm oil and corn-derived glucose, making it a biodegradable and environmentally friendly excipient.[2][3] In pharmaceutical sciences, its mildness, excellent emulsifying properties, and favorable safety profile make it an attractive candidate for use in novel drug delivery systems.[2][3][4] this compound can function as a stabilizer, co-surfactant, and solubilizing agent to enhance the formulation of poorly water-soluble drugs into nano-carriers such as nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs).[4][5] These systems can improve drug bioavailability, provide controlled release, and enable targeted delivery.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in the formulation of advanced drug delivery systems.

Application Note 1: this compound in Nanoemulsion Formulations

This compound is an effective emulsifying agent for creating stable oil-in-water (O/W) nanoemulsions.[3] Nanoemulsions are kinetically stable colloidal dispersions with droplet sizes typically ranging from 20 to 200 nm, which can significantly enhance the solubility and oral bioavailability of lipophilic drugs.[6] The amphiphilic nature of this compound allows it to reduce the interfacial tension between the oil and water phases, facilitating the formation of nano-sized droplets and preventing their coalescence.[3] Its non-ionic character contributes to the formulation of stable systems with low potential for irritation.[2]

Data Presentation: Representative Nanoemulsion Formulation & Characterization

The following table summarizes representative quantitative data for a model hydrophobic drug (e.g., Curcumin) formulated into a nanoemulsion using this compound as the primary surfactant.

ParameterValueMethod of Analysis
Formulation Composition
Oil Phase (Medium-Chain Triglycerides)10% (w/w)-
This compound (Surfactant)15% (w/w)-
Co-surfactant (e.g., Transcutol® HP)5% (w/w)-
Model Drug (Curcumin)0.1% (w/w)-
Aqueous Phase (Deionized Water)69.9% (w/w)-
Physicochemical Properties
Mean Droplet Diameter (Z-average)125 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.180Dynamic Light Scattering (DLS)[7]
Zeta Potential-25 mVElectrophoretic Light Scattering (ELS)
Drug Loading & Release
Encapsulation Efficiency (EE)>98%HPLC[][9]
In Vitro Drug Release (at 24h)~75%Dialysis Bag Method[10]
Experimental Protocols

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a hot homogenization method.

Materials:

  • This compound

  • Medium-Chain Triglyceride (MCT) Oil

  • Hydrophobic Active Pharmaceutical Ingredient (API)

  • Co-surfactant (e.g., Transcutol® HP)

  • Deionized Water

Equipment:

  • High-shear mixer (e.g., Ultra-Turrax®)

  • High-pressure homogenizer

  • Magnetic stirrer with heating plate

  • Analytical balance

Procedure:

  • Oil Phase Preparation: Dissolve the specified amount of the hydrophobic API (e.g., 100 mg) in the MCT oil (e.g., 10 g) with gentle heating (60-70°C) and stirring until a clear solution is obtained.

  • Aqueous Phase Preparation: Disperse this compound (e.g., 15 g) and the co-surfactant (e.g., 5 g) in deionized water (e.g., 69.9 g). Heat the mixture to the same temperature as the oil phase (60-70°C) under continuous stirring until a clear, homogenous solution is formed.

  • Pre-emulsion Formation: Add the hot oil phase to the hot aqueous phase dropwise under continuous stirring with the magnetic stirrer.

  • High-Shear Homogenization: Subject the resulting mixture to high-shear homogenization for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for 3-5 cycles at a pressure of 500-1500 bar.[11]

  • Cooling: Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring.

  • Storage: Store the final nanoemulsion in a sealed container at 4°C for further characterization.

A. Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS): [12]

  • Sample Preparation: Dilute the nanoemulsion sample (e.g., 30-fold) with deionized water to minimize multiple scattering effects.[7]

  • Instrument Setup: Set the DLS instrument parameters, including the dispersant refractive index (water: ~1.33) and viscosity. Equilibrate the sample cell at 25°C.

  • Measurement: Transfer the diluted sample to a disposable cuvette and place it in the instrument. Perform the measurement in triplicate to obtain the Z-average diameter and the PDI. A PDI value below 0.3 indicates a narrow and uniform size distribution.[7]

B. Zeta Potential by Electrophoretic Light Scattering (ELS): [13]

  • Sample Preparation: Dilute the nanoemulsion sample with deionized water as done for DLS analysis.

  • Instrument Setup: Use a dedicated zeta potential cell (e.g., with palladium electrodes). Ensure the cell is clean and properly inserted into the instrument.[13]

  • Measurement: Inject approximately 1-1.5 mL of the diluted sample into the cell, ensuring no air bubbles are trapped between the electrodes.[14][15] Perform the measurement at 25°C. The magnitude of the zeta potential (typically > |20| mV) is an indicator of the colloidal stability of the nanoemulsion.[13]

This protocol uses an indirect method to determine the amount of unencapsulated (free) drug.

Equipment:

  • Centrifugal filter units (e.g., Amicon® Ultra, 10 kDa MWCO)[5]

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Separation of Free Drug: Place a known amount of the nanoemulsion (e.g., 0.5 mL) into a centrifugal filter unit. Centrifuge at a high speed (e.g., 10,000 x g) for 15-20 minutes to separate the aqueous phase containing the free drug from the nanoemulsion droplets.

  • Quantification: Collect the filtrate (aqueous phase) and determine the concentration of the free drug using a validated HPLC method.

  • Calculation: Calculate the Encapsulation Efficiency (EE%) using the following formula:[16] EE (%) = [(Total Amount of Drug Added - Amount of Free Drug) / Total Amount of Drug Added] x 100

Visualization: Nanoemulsion Preparation and Characterization Workflow

Nanoemulsion_Workflow Nanoemulsion Preparation and Characterization Workflow A Oil Phase (API + Oil) C Pre-emulsion (High-Shear Mixing) A->C B Aqueous Phase (Water + this compound) B->C D Nanoemulsion (High-Pressure Homogenization) C->D 500-1500 bar E Characterization D->E F Droplet Size (DLS) E->F G Zeta Potential (ELS) E->G H Encapsulation Efficiency (HPLC) E->H I In Vitro Release (Dialysis) E->I

Workflow for nanoemulsion preparation and analysis.

Application Note 2: this compound in Liposomal Formulations

While not a primary vesicle-forming component like phospholipids, this compound can be incorporated into liposomal formulations to act as a surface modifier or stabilizer. Studies have shown that alkyl glucosides can partition into the lipid bilayer of liposomes.[17] This incorporation can potentially influence the liposome's physical stability, drug retention, and interaction with biological membranes. Its non-ionic nature and hydrophilic head group can provide steric hindrance, preventing vesicle aggregation.

Data Presentation: Representative Liposome Formulation & Characterization

The table below shows representative data for a liposomal formulation incorporating this compound.

ParameterValueMethod of Analysis
Formulation Composition
Phosphatidylcholine (PC)100 mg-
Cholesterol30 mg-
This compound10 mg-
Model Drug (e.g., Doxorubicin)10 mg-
Hydration Buffer (e.g., PBS pH 7.4)10 mL-
Physicochemical Properties
Mean Vesicle Size (Z-average)150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.210Dynamic Light Scattering (DLS)
Zeta Potential-18 mVElectrophoretic Light Scattering (ELS)
Drug Loading & Release
Encapsulation Efficiency (EE)>95%HPLC / UV-Vis Spectroscopy
In Vitro Drug Release (at 24h)~45%Dialysis Bag Method
Experimental Protocols

This is a common method for preparing multilamellar vesicles (MLVs), which can be further processed to form smaller, unilamellar vesicles (SUVs).[18][19]

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol

  • This compound

  • Hydrophilic API

  • Organic Solvent (e.g., Chloroform:Methanol 2:1 v/v)

  • Aqueous Hydration Buffer (e.g., Phosphate Buffered Saline, PBS)

Equipment:

  • Rotary evaporator

  • Water bath sonicator

  • Round-bottom flask

  • Extruder with polycarbonate membranes (optional, for sizing)

Procedure:

  • Lipid Dissolution: Dissolve phosphatidylcholine, cholesterol, and this compound in the organic solvent mixture in a round-bottom flask. Swirl gently to ensure complete dissolution.[18]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (Tc). A thin, uniform lipid film should form on the inner wall of the flask.

  • Drying: Continue to apply vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: Add the aqueous hydration buffer, containing the dissolved hydrophilic API, to the flask.

  • Vesicle Formation: Agitate the flask by hand or on a vortex mixer. The lipid film will gradually hydrate (B1144303) and swell to form multilamellar vesicles (MLVs). This process can be aided by incubating the flask in a water bath at a temperature above the Tc.

  • Sizing (Optional): To obtain a more uniform size distribution, the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

This method simulates the release of a drug from nanoparticles into a larger volume of physiological fluid.[20]

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis tubing (e.g., cellulose (B213188) membrane with a suitable Molecular Weight Cut-Off, MWCO, at least 100x the drug's MW)[21]

  • Release medium (e.g., PBS, pH 7.4)

  • Dialysis clips

Equipment:

  • Beakers or flasks

  • Orbital shaker with temperature control

  • Syringes and needles

Procedure:

  • Membrane Preparation: Cut a piece of dialysis tubing and hydrate it in the release medium according to the manufacturer's instructions.

  • Sample Loading: Pipette a precise volume (e.g., 2-3 mL) of the drug-loaded nanoparticle suspension into the dialysis bag and securely seal both ends with clips.[22]

  • Release Study Setup: Immerse the sealed dialysis bag into a beaker containing a known, larger volume of the release medium (e.g., 200 mL) to ensure sink conditions.[22][23]

  • Incubation: Place the beaker in an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (37°C).[21]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the beaker.

  • Replenishment: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[22]

  • Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Visualization: Structure of a this compound-Modified Liposome

Liposome_Structure Conceptual Diagram of a this compound-Modified Liposome cluster_bilayer Lipid Bilayer cluster_core Aqueous Core (Hydrophilic Drug) cluster_legend Legend p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 lg1 LG lg2 LG d1 d2 d3 key_p Phospholipid Head key_lg This compound key_d

This compound partitioned into a phospholipid bilayer.

Application Note 3: this compound in Solid Lipid Nanoparticle (SLN) Formulations

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from a solid lipid matrix, offering advantages like controlled drug release and excellent biocompatibility.[24] The production of stable SLNs requires surfactants to emulsify the melted lipid in an aqueous phase during preparation and to prevent particle aggregation upon cooling and storage. This compound, as a non-ionic surfactant, is well-suited for this role.[1][3] It can effectively stabilize the lipid droplets in the hot pre-emulsion and adsorb onto the surface of the solidified nanoparticles, providing a steric barrier that enhances colloidal stability.

Data Presentation: Representative SLN Formulation & Characterization

The table below presents representative data for an SLN formulation stabilized with this compound.

ParameterValueMethod of Analysis
Formulation Composition
Solid Lipid (e.g., Glyceryl Monostearate)5% (w/w)-
This compound (Surfactant)2.5% (w/w)-
Model Drug (e.g., Paclitaxel)0.2% (w/w)-
Aqueous Phase (Deionized Water)92.3% (w/w)-
Physicochemical Properties
Mean Particle Size (Z-average)180 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.250Dynamic Light Scattering (DLS)
Zeta Potential-22 mVElectrophoretic Light Scattering (ELS)
Drug Loading & Release
Encapsulation Efficiency (EE)>90%HPLC
In Vitro Drug Release (at 48h)~60%Dialysis Bag Method
Experimental Protocol

This widely used method involves emulsifying a melted lipid phase containing the drug into a hot aqueous surfactant solution.[25]

Materials:

  • Solid Lipid (e.g., Glyceryl Monostearate, Stearic Acid)

  • This compound

  • Lipophilic API

  • Deionized Water

Equipment:

  • High-shear mixer

  • High-pressure homogenizer (or probe sonicator)

  • Magnetic stirrer with heating plate

  • Ice bath

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the lipophilic API in the melted lipid.

  • Aqueous Phase Preparation: Dissolve the this compound in deionized water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous surfactant solution using a high-shear mixer for 5-10 minutes to form a hot oil-in-water pre-emulsion.[25]

  • Homogenization: Immediately homogenize the hot pre-emulsion using a high-pressure homogenizer (3-5 cycles at 500-1500 bar) or a probe sonicator.[25] Maintain the temperature above the lipid's melting point throughout this step.

  • Nanoparticle Formation: Cool the resulting hot nanoemulsion rapidly by placing it in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Storage: Store the SLN dispersion at 4°C.

Visualization: Hot Homogenization Workflow for SLN Preparation

SLN_Workflow SLN Preparation via Hot Homogenization A Melted Lipid + Drug (> Melting Point) C Hot Pre-emulsion (High-Shear Mixing) A->C B Hot Aqueous Phase (Water + this compound) B->C D Hot Nanoemulsion (High-Pressure Homogenization) C->D T > Lipid MP E SLN Dispersion (Rapid Cooling) D->E Ice Bath F Characterization (DLS, ELS, HPLC, etc.) E->F

Workflow for Solid Lipid Nanoparticle (SLN) preparation.

References

Application Notes and Protocols for the Use of Lauryl Glucoside in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lauryl Glucoside

This compound is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family.[1][2] It is synthesized from renewable resources, typically glucose from corn starch and fatty alcohols derived from coconut or palm oil.[1][2] This biodegradable surfactant is known for its mildness and low irritation potential, which has led to its widespread use in cosmetic and personal care products.[2][3] In a research context, its amphiphilic nature—possessing both a hydrophilic glucose head and a hydrophobic lauryl tail—makes it a candidate for use as a solubilizing agent for hydrophobic compounds in aqueous cell culture media.[][5]

Key Properties:

  • Mild Surfactant: Exhibits low cytotoxicity and irritation potential compared to ionic surfactants.[3]

  • Biodegradable: Derived from renewable resources and is environmentally friendly.[1]

  • Alkaline pH: Commercial preparations of this compound typically have a high pH (around 11.5) and require neutralization before use in cell culture.[6]

  • Solubilizing Agent: Can form micelles in aqueous solutions to encapsulate and solubilize hydrophobic molecules.[5]

Primary Application in Cell Culture: Solubilization of Hydrophobic Compounds

The primary application of this compound in a cell culture setting is to enhance the solubility of poorly water-soluble drugs or test compounds.[5][7] Many promising therapeutic agents are hydrophobic, making their delivery to cells in aqueous culture media challenging. Surfactants like this compound can overcome this by forming micelles that encapsulate the hydrophobic compound, allowing for its dispersion in the media.

Data Presentation: Cytotoxicity and Working Concentrations

Crucial Note: There is a significant lack of published data on the specific cytotoxicity of this compound across various cell lines. Therefore, it is imperative for researchers to determine the cytotoxic profile of this compound in their specific cell line of interest before using it as a delivery vehicle. The following table is a template for the data that should be generated.

Cell LineAssay TypeThis compound ConcentrationIncubation Time (hours)% Cell Viability (Mean ± SD)IC50 (µM)
Example: MCF-7 MTTRequires Experimental Determination24, 48, 72Requires Experimental DeterminationRequires Experimental Determination
Example: A549 WST-1Requires Experimental Determination24, 48, 72Requires Experimental DeterminationRequires Experimental Determination
Example: HepG2 Trypan BlueRequires Experimental Determination24, 48, 72Requires Experimental DeterminationRequires Experimental Determination
Your Cell Line Select appropriate assayDetermine concentration rangeDetermine time pointsMeasure viabilityCalculate

A study on the broader class of alkyl polyglucosides found no estrogenic or anti-estrogenic effects in MCF-7 cells and a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg for developmental and reproductive toxicity in rats, suggesting low systemic toxicity.[8][9] However, this does not replace the need for direct in vitro cytotoxicity testing.

Experimental Protocols

Preparation and Sterilization of a this compound Stock Solution

Objective: To prepare a sterile, pH-neutral stock solution of this compound for addition to cell culture media.

Materials:

  • This compound (typically supplied as a 50% aqueous solution)

  • Sterile, deionized water

  • Sterile 1 M HCl for pH adjustment

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Protocol:

  • In a sterile environment (e.g., a laminar flow hood), dilute the commercial this compound solution to a desired stock concentration (e.g., 10%) with sterile, deionized water.

  • Measure the pH of the solution. It will likely be highly alkaline (~pH 11.5).[6]

  • Carefully add sterile 1 M HCl dropwise while monitoring the pH until it reaches a physiological range (pH 7.2-7.4).

  • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Store the sterile stock solution at 4°C.

Determining the Cytotoxicity of this compound (MTT Assay)

Objective: To determine the concentration range at which this compound is not cytotoxic to a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Sterile, pH-neutral this compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations to be tested.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium only).

  • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Solubilization of a Hydrophobic Compound

Objective: To use a non-toxic concentration of this compound to solubilize a hydrophobic compound for cell treatment.

Materials:

  • Hydrophobic compound of interest

  • Sterile, pH-neutral this compound stock solution

  • Complete cell culture medium

Protocol:

  • Based on the cytotoxicity assay, determine the maximum concentration of this compound that does not significantly affect cell viability. This will be your working concentration.

  • Prepare a concentrated stock solution of your hydrophobic compound in a suitable solvent (e.g., DMSO).

  • In a sterile tube, add the appropriate volume of the this compound stock solution to complete culture medium to achieve your desired final working concentration.

  • Add the concentrated stock of the hydrophobic compound to the this compound-containing medium while vortexing to ensure rapid mixing and encapsulation within micelles. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • This final solution containing the solubilized hydrophobic compound can now be used to treat cells.

Mandatory Visualizations

Signaling Pathways and Mechanisms

The precise mechanism by which this compound interacts with cells is not well-documented. However, based on the behavior of other non-ionic surfactants, a potential mechanism involves the integration of surfactant monomers into the cell membrane. At low concentrations, this can increase membrane fluidity and permeability. At concentrations above the critical micelle concentration (CMC), surfactants can begin to extract lipids and membrane proteins, leading to loss of membrane integrity and potentially triggering apoptosis.

G Potential Mechanism of Non-Ionic Surfactant Action on Cell Membranes cluster_0 Low Concentration (< CMC) cluster_1 High Concentration (> CMC) LG_monomer This compound Monomers Membrane_integration Integration into Lipid Bilayer LG_monomer->Membrane_integration Increased_fluidity Increased Membrane Fluidity Membrane_integration->Increased_fluidity Increased_permeability Increased Permeability to Hydrophobic Drug Increased_fluidity->Increased_permeability Cell Target Cell Increased_permeability->Cell Enhanced Drug Uptake LG_micelle This compound Micelles Membrane_disruption Extraction of Lipids and Proteins LG_micelle->Membrane_disruption Loss_integrity Loss of Membrane Integrity Membrane_disruption->Loss_integrity Apoptosis Induction of Apoptosis Loss_integrity->Apoptosis Apoptosis->Cell Cell Death Hydrophobic_Drug Hydrophobic Drug Cell_Culture_Medium Cell Culture Medium Hydrophobic_Drug->Cell_Culture_Medium Cell_Culture_Medium->LG_monomer Cell_Culture_Medium->LG_micelle

Caption: Potential mechanisms of this compound action on cell membranes.

While no specific signaling pathways have been shown to be directly affected by this compound, other glycosides have been found to modulate pathways such as the MAPK/ERK and PI3K/Akt pathways.[12][13] Researchers should be aware of potential off-target effects.

G Hypothetical Modulation of Signaling Pathways by a Glycoside cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway Glycoside This compound (Hypothetical) PI3K PI3K Glycoside->PI3K Potential Inhibition? ERK ERK Glycoside->ERK Potential Modulation? Akt Akt PI3K->Akt Promotes mTOR mTOR Akt->mTOR Promotes Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Promotes Ras Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates MEK->ERK Activates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates

Caption: Hypothetical modulation of cell signaling pathways by a glycoside.

Experimental Workflow

The following diagram outlines the general workflow for using this compound as a solubilizing agent in cell culture experiments.

G Experimental Workflow for Using this compound in Cell Culture cluster_prep Preparation cluster_validation Validation cluster_application Application Prep_Stock Prepare & Neutralize This compound Stock Sterilize Sterile Filter (0.22 µm) Prep_Stock->Sterilize Cytotoxicity_Test Determine IC50 (e.g., MTT Assay) Sterilize->Cytotoxicity_Test Use sterile stock Select_Concentration Select Non-Toxic Working Concentration Cytotoxicity_Test->Select_Concentration Solubilize Solubilize Hydrophobic Compound in Media with LG Select_Concentration->Solubilize Use validated concentration Treat_Cells Treat Cells with Compound-LG Complex Solubilize->Treat_Cells Assay Perform Downstream Assays (e.g., Viability, Gene Expression) Treat_Cells->Assay

Caption: General workflow for using this compound as a solubilizing agent.

References

Application Notes and Protocols for Screening Protein Crystallization Conditions with Lauryl Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein crystallization is a critical yet often challenging step in determining the three-dimensional structure of proteins, which is essential for structure-based drug design and understanding biological function. The formation of well-ordered crystals is influenced by a multitude of factors, including protein purity, concentration, precipitant type, pH, and the presence of additives. Non-ionic surfactants are a class of additives known to improve crystallization outcomes by preventing non-specific aggregation, modifying crystal contacts, and promoting the formation of higher-quality crystals.

Lauryl glucoside, a mild, non-ionic surfactant, presents a promising but underexplored additive for protein crystallization screening. Its properties, such as a defined critical micelle concentration (CMC) and its non-denaturing nature, make it an attractive candidate to include in crystallization trials, particularly for proteins prone to aggregation or for improving the diffraction quality of existing crystals. While extensive studies have been conducted on similar molecules like β-octyl glucoside, which have shown positive effects on the crystallization of soluble proteins, specific data for this compound in this application is not widely published.

These application notes provide a proposed framework and detailed protocols for systematically screening this compound as an additive in protein crystallization experiments, based on established principles of protein crystallization and the known physicochemical properties of the surfactant.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for its effective application in crystallization screening.

PropertyValueReference
Chemical Formula C18H36O6[1]
Molecular Weight 348.48 g/mol [1]
Type Non-ionic surfactant[2][3]
Critical Micelle Concentration (CMC) ~0.13 mM[No direct citation found]
Appearance Viscous, pale yellow aqueous solution[No direct citation found]
Solubility Soluble in water[2]
Biodegradability Readily biodegradable[3]

Rationale for Using this compound in Protein Crystallization

The addition of a mild, non-ionic surfactant like this compound to a protein crystallization screen is predicated on several potential benefits:

  • Prevention of Aggregation: The amphipathic nature of this compound allows it to interact with hydrophobic patches on the protein surface, thereby preventing non-specific aggregation that can inhibit crystal nucleation and growth.

  • Improved Crystal Quality: By masking hydrophobic surfaces, this compound can encourage more specific, ordered interactions between protein molecules, potentially leading to the formation of more well-ordered crystals with improved diffraction properties.

  • Modification of Crystal Packing: The presence of surfactant molecules can alter the crystal lattice, sometimes resulting in new crystal forms with different packing arrangements that may be more amenable to high-resolution diffraction studies.

  • Increased Solubility: In some cases, surfactants can increase the solubility of a protein, allowing for the exploration of a wider range of precipitant concentrations.

Experimental Protocols

The following protocols describe how to incorporate this compound into a standard protein crystallization screening workflow using the vapor diffusion method (both hanging and sitting drop).

Materials
  • Purified protein solution (≥95% purity, at a concentration of 5-20 mg/mL in a low ionic strength buffer)

  • This compound stock solution (e.g., 10% w/v in sterile, deionized water)

  • Commercial or custom crystallization screening solutions

  • Crystallization plates (e.g., 24-well or 96-well)

  • Cover slips (for hanging drop)

  • Sealing tape

  • Pipettes and tips for small volumes

Protocol 1: Initial Screening with this compound as an Additive

This protocol is designed for the initial screening of a protein with a standard crystallization screen, where this compound is included as an additive in the crystallization drop.

  • Prepare a Diluted this compound Stock: Prepare a working stock solution of this compound at a concentration approximately 10-20 times its CMC. Given a CMC of ~0.13 mM, a starting working stock of 1.3 mM to 2.6 mM (approximately 0.045% to 0.09% w/v) is recommended.

  • Set up Crystallization Plates:

    • Pipette the desired volume of crystallization screen solution into the reservoirs of the crystallization plate (typically 50-100 µL for 96-well sitting drop plates or 500 µL for 24-well hanging drop plates).

  • Prepare the Crystallization Drop:

    • For Sitting Drop:

      • Pipette 1 µL of the protein solution into the sitting drop well.

      • Add 0.5 µL of the diluted this compound working stock to the protein drop.

      • Add 1.5 µL of the reservoir solution to the drop. Gently mix by pipetting up and down without introducing bubbles.

    • For Hanging Drop:

      • Pipette 1 µL of the protein solution onto a siliconized cover slip.

      • Add 0.5 µL of the diluted this compound working stock to the protein drop.

      • Add 1.5 µL of the corresponding reservoir solution to the drop.

      • Invert the cover slip and seal the reservoir.

  • Incubation and Observation:

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

    • Observe the drops under a microscope at regular intervals (e.g., day 1, day 3, day 7, and weekly thereafter) and record the results (clear, precipitate, crystals).

Protocol 2: Optimization of this compound Concentration

If initial screening with this compound shows promising results (e.g., improved crystal morphology, reduced precipitation), the next step is to optimize its concentration.

  • Select Promising Conditions: Identify the crystallization conditions from the initial screen that produced the best results in the presence of this compound.

  • Create a this compound Concentration Gradient: Prepare a series of this compound working stocks ranging from below to above the initially tested concentration (e.g., 0.5x, 1x, 2x, 5x, 10x, and 20x the CMC).

  • Set up Optimization Plates:

    • Use the selected promising crystallization conditions in the reservoirs.

    • For each condition, set up a series of drops, each containing a different concentration of this compound, following the drop setup procedure described in Protocol 1.

  • Incubation and Analysis:

    • Incubate and observe the plates as before.

    • Compare the crystal quality, size, and number across the different this compound concentrations to determine the optimal range.

Data Presentation

The following table provides a template for recording and comparing the results of a crystallization screen with and without this compound.

Condition #PrecipitantpHObservations without this compoundObservations with this compound (e.g., 10x CMC)
11.6 M Ammonium Sulfate, 0.1 M HEPES7.5Amorphous precipitateSmall needles
220% PEG 3350, 0.2 M Sodium Chloride6.5Clear dropPhase separation
31.0 M Sodium Citrate, 0.1 M Tris8.5SpherulitesSingle, larger crystals
...............

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Initial Screening cluster_analysis Analysis & Optimization p1 Purified Protein (5-20 mg/mL) s3 Prepare Drops: Protein + this compound + Screen Solution p1->s3 p2 This compound Stock (e.g., 10% w/v) s1 Prepare this compound Working Solution (10x CMC) p2->s1 p3 Crystallization Screen (96 conditions) s2 Set Up Vapor Diffusion Plates (Hanging or Sitting Drop) p3->s2 s1->s3 s2->s3 s4 Incubate and Observe a1 Identify Promising Conditions s4->a1 a2 Optimize this compound Concentration (e.g., 0.5x to 20x CMC) a1->a2 a3 Optimize Precipitant and pH a1->a3 a4 Harvest and Test Crystals a2->a4 a3->a4

Caption: Workflow for screening and optimizing protein crystallization with this compound.

Drop_Composition_Logic cluster_components Components cluster_drop Crystallization Drop protein Protein Solution drop Final Drop (Supersaturated State) protein->drop 1 part lg This compound (Additive) lg->drop 0.5 parts precipitant Reservoir Solution (Precipitant, Buffer, Salt) precipitant->drop 1.5 parts

Caption: Logical relationship of components in the crystallization drop.

Conclusion

The use of this compound as an additive in protein crystallization screening is a rational approach to overcoming common challenges such as protein aggregation and poor crystal quality. While direct, published evidence for its efficacy is currently limited, the principles derived from the successful application of other non-ionic surfactants, combined with the favorable physicochemical properties of this compound, provide a strong basis for its inclusion in crystallization screening strategies. The protocols outlined above offer a systematic method for evaluating the potential of this compound to improve the outcomes of protein crystallization experiments, a critical step in advancing structural biology and drug discovery efforts. Researchers are encouraged to adapt these starting protocols to their specific protein of interest and to meticulously document the results to contribute to the collective knowledge in this field.

References

Application Notes and Protocols for Formulating Research-Grade Nanoemulsions with Lauryl Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant molecules. With droplet sizes in the nanometer range (typically 20-200 nm), they offer significant advantages for drug delivery, including enhanced solubility and bioavailability of hydrophobic drugs, improved stability, and controlled release.[1][2] Lauryl glucoside, a non-ionic surfactant derived from renewable resources like coconut or palm oil and corn glucose, is an attractive emulsifier for pharmaceutical and cosmetic applications due to its biodegradability, good dermatological compatibility, and ability to create stable foams.[3][4] This document provides detailed protocols and application notes for the formulation of research-grade oil-in-water (O/W) nanoemulsions using this compound. While this compound can be used as a primary emulsifier, it is often combined with a co-surfactant to achieve optimal stability and droplet size.[5][6]

This compound possesses a Hydrophilic-Lipophilic Balance (HLB) value of approximately 12, making it suitable for creating O/W emulsions.[6] Its non-ionic nature contributes to the formulation of nanoemulsions with a neutral surface charge, which can be advantageous for certain biological applications.[7]

Data Presentation: Formulation and Characterization Parameters

The following tables summarize typical formulation components and expected characterization results for nanoemulsions formulated with this compound, often in combination with a co-surfactant. These values are indicative and may require optimization based on the specific oil phase and active pharmaceutical ingredient (API) used.

Table 1: Example Formulations for this compound-Based Nanoemulsions

Formulation CodeOil Phase (e.g., Medium Chain Triglycerides) (% w/w)This compound (% w/w)Co-surfactant (e.g., Lauryl Glycoside Sulfosuccinate) (% w/w)Aqueous Phase (Water) (% w/w)
LG-NE-01105283
LG-NE-02158473
LG-NE-032010565

Table 2: Physicochemical Characterization of this compound-Based Nanoemulsions

Formulation CodeMean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
LG-NE-01150 - 250< 0.3-20 to -40> 90
LG-NE-02180 - 300< 0.3-25 to -45> 90
LG-NE-03200 - 350< 0.25-30 to -50> 95

Note: Data is compiled from typical values found in literature for non-ionic surfactant-based nanoemulsions and those containing alkyl polyglucosides. Specific results will vary based on the exact composition and processing parameters.[6][8][9]

Experimental Protocols

Two primary methods for nanoemulsion preparation are detailed below: a high-energy method (High-Pressure Homogenization) and a low-energy method (Phase Inversion Temperature).

Protocol 1: High-Energy Method - High-Pressure Homogenization (HPH)

This method utilizes intense mechanical forces to break down coarse emulsions into nano-sized droplets.[10][11]

Materials:

  • Oil phase (e.g., Miglyol 812, soybean oil)

  • This compound

  • Co-surfactant (optional, e.g., polysorbate 80, lecithin)

  • Aqueous phase (purified water, buffer)

  • Active Pharmaceutical Ingredient (API) (if applicable)

Equipment:

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Analytical balance

  • Beakers and magnetic stirrer

Procedure:

  • Preparation of Phases: a. Oil Phase: Dissolve the lipophilic API in the oil phase. Add this compound and any co-surfactant to the oil phase and mix until fully dissolved. Gentle heating (40-60 °C) may be applied to facilitate dissolution. b. Aqueous Phase: Prepare the aqueous phase, which is typically purified water or a buffer solution.

  • Formation of Coarse Emulsion: a. Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer. b. Homogenize the mixture using a high-shear mixer at 5,000-10,000 rpm for 10-20 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: a. Pass the coarse emulsion through a high-pressure homogenizer. b. Typical operating pressures range from 500 to 1,500 bar.[12] c. The number of homogenization cycles can vary from 3 to 10. The droplet size generally decreases with an increasing number of passes until a plateau is reached.[13] d. Maintain a controlled temperature during homogenization, as excessive heat can degrade sensitive APIs. A heat exchanger is often used.

  • Cooling and Storage: a. Cool the resulting nanoemulsion to room temperature. b. Store in a sealed container at a controlled temperature (e.g., 4 °C or 25 °C) for further characterization.

Protocol 2: Low-Energy Method - Phase Inversion Temperature (PIT)

The PIT method leverages the temperature-dependent solubility of non-ionic surfactants like this compound to form nanoemulsions with minimal energy input.[14][15]

Materials:

  • Oil phase

  • This compound

  • Aqueous phase

  • API (if applicable)

Equipment:

  • Thermostatically controlled water bath with a magnetic stirrer

  • Temperature probe

  • Beakers

Procedure:

  • Mixing of Components: a. Combine the oil phase, this compound, and aqueous phase in a beaker. If an API is used, dissolve it in the appropriate phase.

  • Heating and Phase Inversion: a. Place the beaker in the temperature-controlled water bath and begin stirring. b. Gradually heat the mixture while continuously monitoring the temperature and electrical conductivity (if available). c. As the temperature increases, the non-ionic surfactant becomes more lipophilic, leading to a phase inversion from an O/W to a W/O emulsion. This transition is often accompanied by a sharp decrease in electrical conductivity. The temperature at which this occurs is the Phase Inversion Temperature (PIT).

  • Nanoemulsion Formation: a. Once the PIT is reached, rapidly cool the emulsion by transferring the beaker to an ice bath while maintaining stirring. b. This rapid cooling causes the surfactant to become more hydrophilic again, forcing a phase inversion back to an O/W emulsion and forming fine, nano-sized droplets.

  • Storage: a. Store the resulting nanoemulsion in a sealed container at a controlled temperature.

Mandatory Visualizations

Experimental_Workflow_HPH cluster_prep Phase Preparation cluster_process Emulsification Process cluster_final Final Product & Analysis oil_phase Oil Phase (Oil + this compound +/- API) coarse_emulsion Coarse Emulsion Formation (High-Shear Mixing) oil_phase->coarse_emulsion aq_phase Aqueous Phase (Water/Buffer) aq_phase->coarse_emulsion hph High-Pressure Homogenization coarse_emulsion->hph 500-1500 bar 3-10 cycles nanoemulsion Nanoemulsion hph->nanoemulsion characterization Characterization (Size, Zeta, Stability) nanoemulsion->characterization

Caption: High-Pressure Homogenization Workflow.

Experimental_Workflow_PIT start Mix Oil, Water & this compound heating Heat mixture with stirring start->heating pit Reach Phase Inversion Temp. (PIT) (O/W -> W/O) heating->pit cooling Rapid Cooling with stirring pit->cooling nanoemulsion Formation of O/W Nanoemulsion cooling->nanoemulsion end Characterization nanoemulsion->end

Caption: Phase Inversion Temperature (PIT) Method Workflow.

Nanoemulsion_Characterization_Workflow cluster_formulation Formulation cluster_physicochem Physicochemical Properties cluster_performance Performance Evaluation formulation Prepared Nanoemulsion particle_size Droplet Size & PDI (DLS) formulation->particle_size zeta_potential Zeta Potential formulation->zeta_potential morphology Morphology (TEM) formulation->morphology viscosity Viscosity formulation->viscosity encapsulation Encapsulation Efficiency formulation->encapsulation drug_release In Vitro Drug Release formulation->drug_release stability Stability Studies (Temperature, Time) formulation->stability

Caption: Nanoemulsion Characterization Workflow.

Nanoemulsion_Stability_Factors cluster_formulation Formulation Factors cluster_process Process Parameters surfactant Surfactant Concentration (this compound) stability Nanoemulsion Stability surfactant->stability oil Oil Concentration oil->stability sor Surfactant-to-Oil Ratio sor->stability pressure Homogenization Pressure pressure->stability cycles Number of Cycles cycles->stability temperature Temperature temperature->stability

Caption: Factors Influencing Nanoemulsion Stability.

Characterization Protocols

Droplet Size and Polydispersity Index (PDI) Analysis

Dynamic Light Scattering (DLS) is used to determine the mean droplet size and PDI.

  • Dilute the nanoemulsion sample with the aqueous phase used in the formulation to avoid multiple scattering effects.

  • Analyze the sample using a Zetasizer or similar instrument at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25 °C).[16]

  • The PDI value indicates the homogeneity of the droplet size distribution; a PDI below 0.3 is generally considered acceptable for pharmaceutical nanoemulsions.[8]

Zeta Potential Measurement

Zeta potential is an indicator of the surface charge of the droplets and predicts the long-term stability of the nanoemulsion.

  • Dilute the nanoemulsion with the aqueous phase.

  • Measure the electrophoretic mobility of the droplets using a Zetasizer.

  • A zeta potential greater than |30| mV generally indicates good physical stability due to electrostatic repulsion between droplets.[]

Stability Studies

Stability is assessed under various storage conditions.

  • Thermodynamic Stability: a. Centrifugation: Centrifuge the nanoemulsion at high speed (e.g., 10,000 rpm for 30 minutes) and observe for any phase separation, creaming, or cracking.[18] b. Freeze-Thaw Cycles: Subject the nanoemulsion to multiple cycles of freezing (e.g., -20 °C for 48 hours) and thawing (e.g., 40 °C for 48 hours).[19]

  • Long-Term Stability: Store samples at different temperatures (e.g., 4 °C, 25 °C, and 40 °C) for an extended period (e.g., 3-6 months). Periodically analyze the droplet size, PDI, and zeta potential.[9][20]

Encapsulation Efficiency (EE)

EE determines the amount of drug successfully encapsulated within the nanoemulsion.

  • Separate the unencapsulated drug from the nanoemulsion using a separation technique like ultrafiltration or dialysis.

  • Quantify the amount of free drug in the aqueous phase using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate the EE using the following formula:[20] EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

In Vitro Drug Release

The drug release profile is typically evaluated using a dialysis bag method or Franz diffusion cells.[21][22]

  • Place a known amount of the drug-loaded nanoemulsion in a dialysis bag (with an appropriate molecular weight cut-off).

  • Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the withdrawn samples using a suitable analytical method.

  • Plot the cumulative percentage of drug released against time to obtain the release profile.

References

Application Notes and Protocols for Lauryl Glucoside in Cryo-Electron Microscopy Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of lauryl glucoside, a non-ionic detergent, in the critical steps of cryo-electron microscopy (cryo-EM) sample preparation for membrane proteins. While less common in cryo-EM literature than other detergents like DDM or LMNG, this compound's mild nature and distinct physicochemical properties present a valuable alternative for stabilizing challenging membrane protein targets.

Introduction to this compound in Cryo-EM

This compound (n-dodecyl-β-D-glucopyranoside) is an alkyl glucoside detergent known for its gentle solubilizing properties, making it suitable for extracting membrane proteins from the lipid bilayer while preserving their structural integrity. Its use in cryo-EM is predicated on its ability to form stable protein-detergent micelles that are amenable to vitrification and subsequent single-particle analysis. One of the key considerations in cryo-EM is the background noise generated by empty detergent micelles; therefore, careful optimization of this compound concentration is paramount.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for designing effective experimental protocols. The following table summarizes its key characteristics.

PropertyValueReference
Synonyms n-Dodecyl-β-D-glucopyranoside, Dodecyl glucoside[1][2][3]
Molecular Formula C₁₈H₃₆O₆[1][2]
Molecular Weight 348.48 g/mol [1][2]
Critical Micelle Concentration (CMC) ~0.13 mM (~0.0045% w/v)
Aggregation Number Not widely reported for cryo-EM conditions
Appearance White crystalline solid
Solubility Sparingly soluble in water, forms micelles above CMC
Detergent Class Non-ionic[4]

Key Considerations for Using this compound in Cryo-EM

  • Mildness: this compound is considered a mild detergent, which can be advantageous for preserving the native conformation of delicate membrane proteins and their complexes.[4]

  • Micelle Size: The size of this compound micelles can influence the overall particle size and the contrast in cryo-EM images. While not as extensively characterized as other detergents in the context of cryo-EM, its properties suggest it forms relatively small micelles.

  • Concentration Optimization: Working close to the Critical Micelle Concentration (CMC) is often recommended to minimize the presence of empty micelles, which can obscure protein particles and reduce image contrast.[5] The optimal concentration is typically between 0.05% and 0.4% (w/v) for cryo-EM grid preparation.[4][6][7]

  • Detergent Screening: this compound should be considered as part of a broader detergent screening strategy to identify the optimal solubilization and stabilization conditions for a specific membrane protein.[8]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the preparation of membrane protein samples for cryo-EM. It is important to note that these are starting-point recommendations and will likely require optimization for each specific protein target.

Protocol 1: Solubilization of Membrane Proteins

This protocol outlines the steps for extracting a target membrane protein from its native membrane environment using this compound.

Materials:

  • Isolated cell membranes containing the target protein

  • This compound (high purity)

  • Solubilization Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol)

  • Protease inhibitors

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Resuspend the isolated membranes in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • Add a fresh cocktail of protease inhibitors.

  • On ice, slowly add a concentrated stock solution of this compound to the membrane suspension to a final concentration of 1.0% (w/v). This concentration is significantly above the CMC to ensure efficient membrane solubilization.

  • Gently mix the suspension by inversion and incubate on a rotator at 4°C for 1-2 hours.

  • Homogenize the suspension with a few strokes of a Dounce homogenizer to ensure complete mixing.

  • Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet unsolubilized membrane fragments and debris.

  • Carefully collect the supernatant containing the solubilized protein-detergent complexes.

Protocol 2: Purification of this compound-Solubilized Membrane Protein

This protocol describes the purification of the solubilized membrane protein using affinity and size-exclusion chromatography.

Materials:

  • Solubilized protein supernatant (from Protocol 4.1)

  • Affinity resin (e.g., Ni-NTA for His-tagged proteins)

  • Wash Buffer (Solubilization Buffer + 0.1% (w/v) this compound + 20 mM imidazole (B134444) for His-tagged proteins)

  • Elution Buffer (Wash Buffer + 250 mM imidazole for His-tagged proteins)

  • Size-Exclusion Chromatography (SEC) Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% (w/v) this compound)

  • SEC column (e.g., Superose 6 or equivalent)

Procedure:

  • Incubate the solubilized supernatant with the equilibrated affinity resin for 1-2 hours at 4°C.

  • Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins. The this compound concentration is lowered here to just above the CMC to maintain protein stability while facilitating purification.

  • Elute the target protein from the resin using Elution Buffer.

  • Concentrate the eluted protein to a suitable volume for SEC.

  • Inject the concentrated protein onto an SEC column pre-equilibrated with SEC Buffer. The this compound concentration in the SEC buffer should be at or slightly above the CMC to prevent protein aggregation while minimizing excess detergent.

  • Collect fractions corresponding to the monodisperse peak of the target protein.

  • Analyze the purity and homogeneity of the fractions by SDS-PAGE and negative stain EM.

Protocol 3: Cryo-EM Grid Preparation

This protocol outlines the final step of preparing vitrified samples for cryo-EM imaging.

Materials:

  • Purified, monodisperse membrane protein in SEC Buffer (0.5 - 5 mg/mL)

  • Cryo-EM grids (e.g., Quantifoil R1.2/1.3)

  • Vitrification device (e.g., Vitrobot)

  • Liquid ethane

Procedure:

  • Glow-discharge the cryo-EM grids to make them hydrophilic.

  • Set the environmental chamber of the vitrification device to a desired temperature (e.g., 4°C) and humidity (e.g., 100%).

  • Apply 3-4 µL of the purified protein sample to the glow-discharged grid.

  • Blot the grid for a set time (e.g., 2-4 seconds) with a specific blot force to create a thin film of the sample.

  • Plunge-freeze the grid into liquid ethane.

  • Store the vitrified grid in liquid nitrogen until imaging.

  • Optimization: It is critical to screen a range of this compound concentrations in the final sample, typically from just below to several times the CMC (e.g., 0.002% to 0.02% w/v), to find the optimal condition that minimizes particle denaturation at the air-water interface without creating excessive background from empty micelles.[6][7][9]

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

cryo_em_workflow cluster_prep Sample Preparation cluster_grid Grid Preparation cluster_em Cryo-EM & Data Processing solubilization Membrane Solubilization (1% this compound) purification Affinity & Size-Exclusion Chromatography (0.05-0.1% this compound) solubilization->purification concentration Concentration & Purity Check purification->concentration application Apply Sample to Grid concentration->application grid_prep Glow Discharge Grid grid_prep->application blotting Blotting application->blotting vitrification Plunge Freezing (Liquid Ethane) blotting->vitrification imaging Cryo-EM Imaging vitrification->imaging processing Data Processing & 3D Reconstruction imaging->processing

Caption: Experimental workflow for cryo-EM sample preparation.

detergent_concentration_logic cluster_low Too Low Concentration (< CMC) cluster_high Too High Concentration (>> CMC) cluster_optimal Optimal Concentration (≥ CMC) start Optimize this compound Concentration for Vitrification low_c This compound Concentration < CMC start->low_c high_c This compound Concentration >> CMC start->high_c optimal_c This compound Concentration ≥ CMC start->optimal_c denaturation Protein Denaturation at Air-Water Interface low_c->denaturation micelles Excess Empty Micelles high_c->micelles good_sample Stable Protein Particles Good Contrast optimal_c->good_sample

Caption: Logic for optimizing this compound concentration.

References

Application Notes and Protocols: Lauryl Glucoside as a Solubilizing Agent for Hydrophobic Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl glucoside, a non-ionic surfactant, is gaining significant attention in the pharmaceutical industry as a promising solubilizing agent for hydrophobic drug candidates.[1][2] Derived from renewable resources like coconut or palm kernel oil and glucose, it offers a favorable safety profile and biodegradability.[1][3] Its amphiphilic nature, consisting of a hydrophilic glucose head and a hydrophobic lauryl tail, allows it to form micelles in aqueous solutions, thereby creating hydrophobic microenvironments capable of entrapping poorly water-soluble drug molecules.[1] This application note provides detailed protocols for utilizing this compound to enhance the solubility of hydrophobic drugs, methods for quantifying this enhancement, and a summary of its key properties.

Mechanism of Action: Micellar Solubilization

The primary mechanism by which this compound enhances the solubility of hydrophobic drugs is through micellar solubilization.[4] In an aqueous environment, when the concentration of a surfactant surpasses its Critical Micelle Concentration (CMC), the individual surfactant molecules (monomers) self-assemble into spherical structures called micelles.[5]

These micelles possess a hydrophobic core, formed by the aggregation of the lauryl (hydrophobic) tails, and a hydrophilic shell, composed of the glucose (hydrophilic) head groups that interface with the surrounding water molecules. Hydrophobic drug molecules can partition into the hydrophobic core of these micelles, effectively being encapsulated and dispersed in the aqueous medium. This process significantly increases the apparent solubility of the drug beyond its intrinsic aqueous solubility.[4]

Below is a diagram illustrating the mechanism of micellar solubilization.

Micellar_Solubilization cluster_pre_cmc Below CMC cluster_post_cmc Above CMC Monomers This compound Monomers Micelle Micelle Monomers->Micelle Self-Assembly Drug_crystals Hydrophobic Drug Crystals Solubilized_Drug Solubilized Drug Drug_crystals->Solubilized_Drug Partitioning

Caption: Mechanism of micellar solubilization of a hydrophobic drug by this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Chemical Name D-Glucopyranoside, dodecyl[6]
INCI Name This compound[7]
CAS Number 110615-47-9[6]
Molecular Formula C18H36O6[6]
Molecular Weight 348.48 g/mol [2]
Appearance Viscous, pale yellow aqueous solution[2]
Type Non-ionic surfactant[1]
Critical Micelle Concentration (CMC) ~0.13 mM[2]
Solubility Soluble in water[7]
pH (20% solution) 11.0 - 12.5[7]

Experimental Protocols

Protocol for Phase Solubility Study

This protocol outlines the steps to determine the solubility enhancement of a hydrophobic drug in the presence of varying concentrations of this compound.

4.1.1. Materials

  • Hydrophobic drug candidate

  • This compound

  • Distilled or deionized water

  • Phosphate buffered saline (PBS) or other relevant buffer

  • Volumetric flasks

  • Scintillation vials or sealed glass tubes

  • Orbital shaker or wrist-action shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

4.1.2. Equipment

  • Analytical balance

  • pH meter

  • Thermostatically controlled water bath or incubator

4.1.3. Procedure

  • Preparation of this compound Stock Solutions: Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 % w/v).

  • Sample Preparation:

    • Add an excess amount of the hydrophobic drug to a set of scintillation vials.

    • To each vial, add a fixed volume (e.g., 10 mL) of a specific this compound solution. Include a control vial with only the aqueous medium (water or buffer).

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C).

    • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in a preliminary experiment.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved drug.

    • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid drug.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant from each vial.

    • Filter the aliquot through a syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved drug using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

4.1.4. Experimental Workflow Diagram

Phase_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solutions C Add this compound Solutions to Vials A->C B Add Excess Drug to Vials B->C D Equilibrate on Shaker (e.g., 48h at 37°C) C->D E Centrifuge Samples D->E F Withdraw and Filter Supernatant E->F G Dilute Samples F->G H Quantify Drug Concentration (UV-Vis or HPLC) G->H

References

Application Notes and Protocols for Employing Lauryl Glucoside in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance and protocols for the effective use of lauryl glucoside, a non-ionic surfactant, in various enzymatic assays. Its mild nature and ability to stabilize proteins make it a valuable tool for studying enzyme kinetics, particularly for membrane-associated proteins or when maintaining enzyme integrity is crucial.

Introduction to this compound in Enzymatic Assays

This compound is a non-ionic surfactant derived from renewable resources, making it a biodegradable and gentle detergent choice for biochemical and pharmaceutical research.[1][2] Composed of a hydrophilic glucose head and a hydrophobic lauryl tail, it effectively solubilizes proteins and other hydrophobic molecules without causing significant denaturation, a common issue with harsher ionic detergents.[1] This property is particularly advantageous in enzymatic assays where preserving the native structure and function of the enzyme is paramount for obtaining accurate kinetic data. Non-ionic detergents like this compound are generally considered more benign to enzymes than their ionic counterparts.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is essential for its proper application in experimental design.

PropertyValueReference
Chemical Formula C18H36O6[1]
Molecular Weight 348.5 g/mol [1]
Type Non-ionic surfactant[1]
Appearance Viscous, pale yellow liquid
Solubility Water soluble
Critical Micelle Concentration (CMC) ~0.1-0.2 mM

Key Applications in Enzymatic Assays

This compound's mild nature makes it suitable for a variety of applications in enzyme studies:

  • Solubilization of Membrane-Bound Enzymes: Its primary use is in the gentle extraction and solubilization of integral membrane proteins from the lipid bilayer, allowing for their study in an aqueous environment while maintaining their catalytic activity.

  • Preventing Non-Specific Adsorption: In assays performed in microplates or cuvettes, this compound can be included at concentrations below its CMC to prevent the enzyme from adsorbing to plastic surfaces, which can lead to inaccurate activity measurements.

  • Stabilizing Purified Enzymes: It can help maintain the stability and activity of purified enzymes during storage and in assay buffers by preventing aggregation.

  • Facilitating Substrate Availability: For hydrophobic substrates, this compound can aid in their dispersion in aqueous assay buffers, ensuring their availability to the enzyme.

Experimental Protocols

The following are general protocols for common enzyme assays that can be adapted for the use of this compound. It is crucial to empirically determine the optimal concentration of this compound for each specific enzyme and assay, as effects can be protein-dependent.

General Workflow for Incorporating this compound

The following diagram illustrates a general workflow for incorporating this compound into an enzymatic assay.

Lauryl_Glucoside_Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup & Execution cluster_analysis Data Analysis Enzyme_Prep Enzyme Preparation (Purification/Cell Lysate) Assay_Mix Prepare Assay Buffer with this compound Enzyme_Prep->Assay_Mix Substrate_Prep Substrate Preparation Substrate_Prep->Assay_Mix LG_Stock This compound Stock Solution LG_Stock->Assay_Mix Reaction_Init Initiate Reaction (Add Enzyme or Substrate) Assay_Mix->Reaction_Init Incubation Incubate at Optimal Temperature Reaction_Init->Incubation Measurement Measure Product Formation (e.g., Absorbance, Fluorescence) Incubation->Measurement Data_Plot Plot Reaction Kinetics Measurement->Data_Plot Calc_Params Calculate Kinetic Parameters (Km, Vmax) Data_Plot->Calc_Params Michaelis_Menten_Logic cluster_parameters Kinetic Parameters E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 S Substrate (S) S->ES ES->E k-1 P Product (P) ES->P k2 Km Km (Michaelis Constant) Vmax Vmax (Maximum Velocity)

References

Troubleshooting & Optimization

preventing lauryl glucoside crystallization in research buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with lauryl glucoside crystallization in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a non-ionic surfactant derived from renewable resources like coconut or palm oil and glucose.[1][2][3][4] In research and pharmaceutical settings, it is valued for its mildness, biodegradability, and ability to solubilize and stabilize proteins and other biomolecules, making it a useful component in various biochemical and cellular assays.

Q2: Why is my this compound solution crystallizing or turning cloudy?

This compound crystallization is primarily influenced by temperature, concentration, and pH.

  • Temperature: this compound has a Krafft temperature, which is the minimum temperature for micelle formation and significant solubility.[5][6] Below this temperature, the surfactant is more likely to exist in a crystalline form. Storage at low temperatures is a common cause of crystallization.[7]

  • Concentration: Highly concentrated solutions of this compound are more prone to precipitation.[7]

  • pH: this compound is most stable in neutral to alkaline solutions.[8] In highly acidic conditions (e.g., pH below 4), it can undergo hydrolysis, leading to the breakdown of the molecule and potential precipitation of the resulting components.

Q3: How can I redissolve crystallized this compound?

Gentle warming and mixing are effective methods for redissolving precipitated this compound.

  • Heating: Warm the solution in a water bath to 50-60°C.[7] Avoid excessive temperatures (above 80°C) to prevent degradation.

  • Mixing: Stir the solution gently until it becomes clear.

Q4: What is the optimal pH range for working with this compound?

This compound is most stable in a pH range of 6.5 to 12.5. A 10-20% aqueous solution of this compound will have a pH of approximately 11.5-12.5.[7] For most biological experiments, it is crucial to adjust the pH of the final buffer to the desired physiological range (typically 7.0-8.0).

Q5: Is this compound compatible with common research buffers?

Yes, this compound is generally compatible with common biological buffers such as Phosphate-Buffered Saline (PBS), Tris-HCl, and HEPES. However, the high pH of concentrated this compound stock solutions must be considered and adjusted after dilution into the final buffer. Additionally, the salt concentration in the buffer can influence the solubility of the surfactant.

Troubleshooting Guides

Issue 1: Crystallization upon storage
  • Observation: The this compound solution, which was previously clear, has formed solid white precipitates or has become a viscous paste after being stored, particularly at room temperature or in a refrigerator.

  • Root Cause: The storage temperature has likely dropped below the Krafft temperature of the this compound solution.

  • Solution:

    • Gently warm the solution in a water bath to 50-60°C.

    • Stir the solution until all crystals have dissolved and the solution is clear.

    • For long-term storage, consider keeping the solution in a temperature-controlled environment that remains consistently above its crystallization temperature (e.g., a 30°C incubator).

Issue 2: Precipitation when added to a research buffer
  • Observation: A clear stock solution of this compound becomes cloudy or forms a precipitate immediately upon being added to a research buffer.

  • Root Cause: This can be due to a "salting out" effect where the high concentration of salts in the buffer reduces the solubility of the surfactant, or a significant change in pH upon mixing.

  • Solution:

    • Pre-warm the buffer: Ensure your research buffer is at room temperature or the intended experimental temperature before adding the this compound.

    • Add dropwise while stirring: Add the this compound stock solution slowly to the buffer while continuously stirring to ensure rapid and even dispersal.

    • Check and adjust pH: After adding the this compound, check the pH of the final solution and adjust it to your target experimental pH using appropriate acids (e.g., HCl) or bases (e.g., NaOH).

Issue 3: Cloudiness or precipitation during an experiment
  • Observation: The experimental solution containing this compound becomes turbid over the course of the experiment, especially if the temperature is lowered.

  • Root Cause: The experimental conditions (e.g., temperature drop, interaction with other components) are causing the this compound to come out of solution.

  • Solution:

    • Maintain a constant temperature: Ensure that the temperature of your experiment is maintained above the Krafft temperature of your this compound concentration.

    • Consider co-solvents: The addition of a co-solvent like glycerol (B35011) can increase the solubility of this compound and prevent precipitation. See the experimental protocols below for more details.

    • Optimize concentration: You may be using a concentration of this compound that is too high for the experimental conditions. Try reducing the concentration to the minimum required for its intended function.

Data Presentation

Table 1: Factors Influencing this compound Crystallization and Recommended Actions

FactorInfluence on CrystallizationRecommended Action
Temperature Lower temperatures promote crystallization.Store and use solutions at a temperature above the Krafft point. Gentle warming (50-60°C) can redissolve crystals.
Concentration Higher concentrations are more prone to precipitation.Use the lowest effective concentration for your application. Prepare concentrated stocks and dilute them just before use.
pH Highly acidic conditions (pH < 4) can cause hydrolysis and precipitation.Maintain the pH of the final buffer in the neutral to alkaline range (pH 6.5-12.5). Adjust the pH after adding this compound.
Salt Concentration High salt concentrations can decrease solubility ("salting out").When working with high-salt buffers, add the this compound stock solution slowly with vigorous stirring.
Co-solvents Can increase solubility and prevent crystallization.Consider adding glycerol (5-20% v/v) to your buffer to enhance the stability of the this compound solution.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution (10% w/v)
  • Weighing: Accurately weigh 10 g of this compound powder or paste.

  • Dissolving: Add the this compound to 80 mL of high-purity water (e.g., Milli-Q).

  • Heating and Mixing: Place the mixture in a water bath set to 60°C. Stir gently with a magnetic stirrer until the this compound is completely dissolved and the solution is clear. This may take some time due to the high viscosity.

  • Volume Adjustment: Once dissolved, remove the solution from the water bath and allow it to cool to room temperature. Transfer the solution to a 100 mL volumetric flask and add water to bring the final volume to 100 mL.

  • pH Measurement: Measure the pH of the stock solution. It will likely be in the range of 11.5-12.5.

  • Storage: Store the stock solution in a tightly sealed container at a controlled room temperature or in an incubator set to 30°C to prevent crystallization.

Protocol 2: Preparation of a this compound-Containing Research Buffer with Glycerol
  • Buffer Preparation: Prepare your desired research buffer (e.g., 1x PBS, 50 mM Tris-HCl pH 7.4) without the this compound.

  • Add Co-solvent (Optional): To enhance stability, add glycerol to your buffer to a final concentration of 10% (v/v). For example, add 100 mL of glycerol to 900 mL of your buffer.

  • Pre-warm Buffer: Warm the buffer (with or without glycerol) to your intended experimental temperature (e.g., 37°C).

  • Add this compound: While stirring the pre-warmed buffer, slowly add the 10% this compound stock solution to achieve your desired final concentration.

  • pH Adjustment: After the this compound is fully dissolved, check the pH of the final solution. Adjust the pH to the desired value using small additions of a suitable acid (e.g., 1M HCl) or base (e.g., 1M NaOH).

  • Final Filtration (Optional): For sensitive applications, you may filter the final buffer through a 0.22 µm filter to remove any potential micro-precipitates.

Visualizations

Lauryl_Glucoside_Crystallization_Factors cluster_factors Factors Influencing Crystallization cluster_outcome Outcome Temperature Low Temperature (Below Krafft Point) Crystallization Crystallization / Precipitation Temperature->Crystallization Concentration High Concentration Concentration->Crystallization pH Low pH (Acidic Conditions) pH->Crystallization Salt High Salt Concentration Salt->Crystallization Troubleshooting_Workflow Start This compound Precipitation Observed Check_Temp Is the solution stored below 30°C? Start->Check_Temp Warm_Stir Warm to 50-60°C with gentle stirring Check_Temp->Warm_Stir Yes Check_pH Is the buffer pH highly acidic (pH < 4)? Check_Temp->Check_pH No Resolved Issue Resolved Warm_Stir->Resolved Adjust_pH Adjust pH to neutral or alkaline Check_pH->Adjust_pH Yes Check_Conc Is the concentration high? Check_pH->Check_Conc No Adjust_pH->Resolved Dilute Lower the working concentration Check_Conc->Dilute Yes Add_Cosolvent Consider adding a co-solvent (e.g., glycerol) Check_Conc->Add_Cosolvent No Dilute->Resolved Add_Cosolvent->Resolved

References

Technical Support Center: Optimizing Lauryl Glucoside for Membrane Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the non-ionic detergent lauryl glucoside to solubilize and stabilize membrane proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for membrane protein studies?

This compound is a mild, non-ionic surfactant derived from glucose and lauryl alcohol.[1] It is favored in membrane protein research for its ability to gently extract proteins from the lipid bilayer while preserving their structural integrity and function.[2] Its non-ionic nature prevents the harsh denaturation often associated with ionic detergents.[3] Glucoside detergents like this compound are also considered suitable for structural studies as they tend to form smaller protein-detergent complexes (PDCs) compared to maltoside-based detergents.[4]

Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles.[1] For effective solubilization of membrane proteins, the detergent concentration must be above its CMC to ensure the formation of micelles that can encapsulate the hydrophobic transmembrane domains of the protein.[5] The CMC of this compound can vary depending on buffer conditions such as temperature, pH, and ionic strength.[6]

Q3: What is the optimal concentration of this compound for solubilizing membrane proteins?

The optimal concentration for solubilization is protein-dependent and requires empirical determination. A general starting point is to use a this compound concentration that is at least two times its CMC.[] Additionally, the mass ratio of detergent to protein is a critical factor, with a recommended starting ratio of at least 4:1 (detergent:protein, w/w).[][8] It is advisable to screen a range of concentrations (e.g., 0.5% to 2.0% w/v) to find the most effective concentration for your specific protein of interest.[8]

Q4: How can I improve the stability of my membrane protein in this compound for long-term experiments?

Maintaining a this compound concentration above the CMC in all buffers throughout purification and storage is crucial to prevent protein aggregation.[8] For long-term stability, a lower concentration of this compound, typically just above the CMC (e.g., CMC + 0.02% to 0.2% w/v), is often used after the initial solubilization step.[4][9][10] The addition of stabilizing agents such as glycerol (B35011), specific lipids (e.g., cholesterol), or ligands (substrates, inhibitors) can also significantly enhance long-term stability.[2]

Troubleshooting Guides

Problem: Low Solubilization Yield

Possible Cause Troubleshooting Step
Insufficient this compound concentration.Increase the this compound concentration in increments of 0.25% (w/v). Ensure the concentration is well above the CMC in the solubilization buffer.
Suboptimal detergent-to-protein ratio.Ensure the detergent-to-protein mass ratio is at least 4:1. Try increasing this ratio to 10:1.[]
Incomplete membrane solubilization.Increase the incubation time (up to 4 hours) or try incubating at room temperature for 30-60 minutes.[8]
Inappropriate buffer conditions.Screen a range of pH values (e.g., 6.5-8.5) and NaCl concentrations (e.g., 50-500 mM) to optimize the solubilization buffer.[8]

Problem: Protein Aggregation During or After Purification

Possible Cause Troubleshooting Step
This compound concentration dropped below the CMC.Ensure all buffers used during purification and for the final sample contain this compound at a concentration above the CMC.
Suboptimal buffer conditions.Optimize buffer pH and ionic strength. The addition of glycerol (10-20%) can also help to prevent aggregation.
Protein is inherently unstable in this compound.Consider screening other mild, non-ionic detergents or using this compound in combination with stabilizing lipids or amphipols.
High protein concentration.Reduce the protein concentration during purification and storage.

Problem: Loss of Protein Function

| Possible Cause | Troubleshooting Step | | Denaturation by the detergent. | Although this compound is mild, some proteins may still be sensitive. Try decreasing the this compound concentration to the minimum required for solubility. | | Loss of essential lipids. | Supplement the this compound solution with lipids that are known to be important for the protein's function (e.g., cholesterol, specific phospholipids). | | Proteolytic degradation. | Ensure that a protease inhibitor cocktail is included in all buffers, starting from cell lysis.[8] |

Data Presentation

Table 1: Physicochemical Properties of this compound and Other Common Detergents

DetergentTypeCMC (mM)Molecular Weight ( g/mol )Aggregation Number
This compound Non-ionic~0.13 - 0.2348.48Not widely reported
n-Dodecyl-β-D-maltoside (DDM)Non-ionic0.17510.62~78-149
Octyl-β-D-glucoside (OG)Non-ionic20-25292.37~27
Lauryl Maltose Neopentyl Glycol (LMNG)Non-ionic0.011043.25~100
CHAPSZwitterionic4-8614.88~10

Note: CMC and aggregation numbers are approximate and can be affected by buffer composition, temperature, and pH.

Table 2: Recommended Concentration Ranges for this compound in Membrane Protein Studies

Application Recommended Concentration Range Key Considerations
Solubilization 2-10 x CMC (typically 0.5% - 2.0% w/v)Empirically determine the optimal concentration for your specific protein. A higher detergent-to-protein ratio (at least 4:1 w/w) is recommended.[][8]
Purification > CMC (typically 0.05% - 0.2% w/v)Maintain the concentration above the CMC in all chromatography buffers to prevent aggregation.
Long-Term Storage Just above CMC (e.g., CMC + 0.02% w/v)Lower concentrations are often sufficient and can be gentler on the protein over time. Consider adding cryoprotectants like glycerol for frozen storage.
Functional/Structural Assays > CMCThe concentration may need to be adjusted based on the specific requirements of the assay to minimize interference.

Experimental Protocols

Protocol 1: Detergent Screening for Optimal Membrane Protein Solubilization

This protocol outlines a small-scale screening process to identify the optimal this compound concentration for solubilizing a target membrane protein.

Materials:

  • Isolated cell membranes containing the target protein.

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol.

  • This compound Stock Solution: 10% (w/v) in deionized water.

  • Protease Inhibitor Cocktail.

  • Microcentrifuge tubes.

  • Ultracentrifuge.

Procedure:

  • Prepare Membrane Suspension: Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 2-5 mg/mL. Add fresh protease inhibitor cocktail.

  • Set up Screening Conditions: Aliquot the membrane suspension into several microcentrifuge tubes. Add this compound stock solution to each tube to achieve a range of final concentrations (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

  • Solubilization: Incubate the samples for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Clarification: Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized membrane fragments.

  • Analysis: Carefully collect the supernatant, which contains the solubilized membrane proteins. Analyze the solubilization efficiency by SDS-PAGE and Western blotting for your target protein.

Protocol 2: Thermal Shift Assay (TSA) for Assessing Protein Stability

A thermal shift assay can be used to assess the stabilizing effect of different this compound concentrations or additives on a purified membrane protein.

Materials:

  • Purified membrane protein in a buffer containing a baseline concentration of this compound (e.g., 0.1% w/v).

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl.

  • This compound stock solutions at various concentrations.

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well qPCR plates.

  • Real-time PCR instrument with a thermal melt curve function.

Procedure:

  • Prepare Reagents: Prepare a fresh 1:1000 dilution of SYPRO Orange dye in the Assay Buffer.

  • Set up Assay Plate: In a 96-well qPCR plate, prepare reactions containing the purified protein, SYPRO Orange dye, and varying concentrations of this compound or other additives to be tested. Ensure the final volume in each well is consistent.

  • Run Thermal Melt: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C at a rate of 1°C/minute) while monitoring the fluorescence of the SYPRO Orange dye.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the fluorescence curve. An increase in Tm indicates protein stabilization.

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization & Screening cluster_analysis Analysis & Optimization cell_lysis Cell Lysis membrane_isolation Membrane Isolation (Ultracentrifugation) cell_lysis->membrane_isolation resuspend Resuspend Membranes in Buffer add_lg Add this compound (Varying Concentrations) resuspend->add_lg incubate Incubate (4°C, 1-2h) add_lg->incubate clarify Clarify Extract (Ultracentrifugation) incubate->clarify sds_page SDS-PAGE / Western Blot clarify->sds_page Analyze Supernatant stability_assay Stability Assay (e.g., TSA) sds_page->stability_assay Optimized Condition purification Proceed to Purification stability_assay->purification

Caption: Workflow for optimizing this compound concentration.

troubleshooting_flow start Low Protein Yield or Aggregation Issue check_conc Is [LG] > CMC in all buffers? start->check_conc increase_conc Increase [LG] check_conc->increase_conc No check_ratio Is Detergent:Protein ratio > 4:1? check_conc->check_ratio Yes increase_conc->check_ratio success Problem Solved increase_conc->success If solved increase_ratio Increase ratio check_ratio->increase_ratio No optimize_buffer Optimize pH and ionic strength check_ratio->optimize_buffer Yes increase_ratio->optimize_buffer increase_ratio->success If solved additives Add Stabilizers (Glycerol, Lipids) optimize_buffer->additives optimize_buffer->success If solved screen_detergents Screen alternative detergents additives->screen_detergents If issue persists additives->success If solved screen_detergents->success

Caption: Troubleshooting logic for protein stability issues.

References

lauryl glucoside degradation pathways and proper storage for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lauryl glucoside.

Frequently Asked Questions (FAQs)

Q1: What is the typical shelf life of this compound and what are the optimal storage conditions in a laboratory setting?

A1: this compound typically has a shelf life of 12 to 24 months when stored properly.[1] To ensure stability, it should be stored in tightly closed containers in a cool, dry, and well-ventilated place.[2][3] Opened containers must be carefully resealed and kept upright to prevent leakage.[2]

Q2: My this compound solution has become viscous and difficult to handle. What should I do?

A2: Crystallization can occur at temperatures below 38°C (100.4°F), leading to increased viscosity or solidification.[4][5] To return it to a liquid state, it can be gently warmed to a maximum of 50°C (122°F) for a short period without affecting its specifications.[4][5] It is recommended to stir the solution until it is uniform before use.[5]

Q3: I observed a white precipitate in my acidic formulation containing this compound. What could be the cause?

A3: this compound can undergo hydrolysis under strongly acidic conditions (pH 2 or lower), breaking down into lauryl alcohol and glucose.[6] The "white smoke" or sediment you are observing is likely the lauryl alcohol, which is less soluble in water.[6] While this compound is stable in neutral and alkaline solutions, prolonged exposure to low pH environments should be avoided.[7] Some studies suggest stability in the pH 2-4 range, but this can be concentration and formulation dependent.[]

Q4: Is this compound compatible with all types of other surfactants and laboratory reagents?

A4: this compound is a non-ionic surfactant and is generally compatible with anionic, cationic, and other non-ionic surfactants.[9][10] However, it is incompatible with strong oxidizing agents and strong acids.[3][11] Reactions with these can lead to degradation of the this compound.

Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathways for this compound are microbial (enzymatic) degradation and chemical (acid) hydrolysis. Being readily biodegradable, microorganisms in the environment can enzymatically cleave the glycosidic bond.[2][4] Chemical hydrolysis can occur under low pH conditions, which also breaks the glycosidic linkage.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Cloudy or Hazy Appearance of Solution Crystallization due to low storage temperatures (<38°C).Gently warm the solution to a maximum of 50°C and stir until clear and uniform.[4][5]
Precipitation of lauryl alcohol due to acid hydrolysis (low pH).Check the pH of your formulation. If it is below 4, consider adjusting the pH or using an alternative surfactant for low pH systems.[6]
Reduced Foaming Performance Degradation of the this compound.Verify the expiration date and storage conditions of your this compound stock. Perform a quality control check on a fresh sample.
Incompatibility with other formulation components.Review all components in your formulation for known incompatibilities with non-ionic surfactants.
Phase Separation in Formulation Hydrolysis of this compound leading to the formation of insoluble lauryl alcohol.As with cloudiness, check and adjust the pH of your formulation if it is acidic.[6]
Salting out effect in the presence of high concentrations of electrolytes.While this compound is generally stable in the presence of salts, very high concentrations could potentially lead to phase separation.[10] Consider reducing the electrolyte concentration if possible.

Degradation Pathways and Stability Data

This compound's stability is primarily influenced by pH and the presence of microbes.

Chemical Degradation: Acid Hydrolysis

Under acidic conditions, the glycosidic bond of this compound is susceptible to hydrolysis. This reaction breaks the molecule into its constituent parts: lauryl alcohol and glucose.

Acid_Hydrolysis Lauryl_Glucoside This compound Products Lauryl Alcohol + Glucose Lauryl_Glucoside->Products Acid-catalyzed hydrolysis H_plus H+ H_plus->Lauryl_Glucoside H2O H₂O H2O->Lauryl_Glucoside

Acid-catalyzed hydrolysis of this compound.
Microbial Degradation

This compound is readily biodegradable.[12] The primary mechanism of microbial degradation is the enzymatic cleavage of the glycosidic bond by glycosidases, followed by the further degradation of the resulting lauryl alcohol and glucose.

Microbial_Degradation cluster_biodegradation Biodegradation Lauryl_Glucoside This compound Enzymatic_Hydrolysis Enzymatic Hydrolysis (Glycosidases) Lauryl_Glucoside->Enzymatic_Hydrolysis Intermediates Lauryl Alcohol + Glucose Enzymatic_Hydrolysis->Intermediates Further_Degradation Further Microbial Degradation Intermediates->Further_Degradation End_Products CO₂ + H₂O + Biomass Further_Degradation->End_Products

Microbial degradation pathway of this compound.
Storage and Stability Summary

Parameter Recommendation Reference
Storage Temperature 10°C to 40°C (50°F to 104°F)[3][6]
Recommended Container Tightly closed, original or high-density polyethylene (B3416737) (HDPE) containers.[1][2][3]
Incompatible Materials Strong oxidizing agents, strong acids.[3][11]
Shelf Life (unopened) 12 to 24 months.[1]

Experimental Protocols

Protocol: Assessment of this compound Degradation by HPLC

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To determine the degradation of this compound under acidic, alkaline, oxidative, and thermal stress conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water

  • HPLC grade acetonitrile (B52724)

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

  • Water bath or oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a water/acetonitrile mixture.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a specified time. Withdraw samples at different time points, neutralize with 0.1 M NaOH, and dilute to the working concentration.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at a controlled temperature (e.g., 60°C) for a specified time. Withdraw samples at different time points, neutralize with 0.1 M HCl, and dilute to the working concentration.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time. Withdraw samples at different time points and dilute to the working concentration.

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven or water bath (e.g., 60°C) for a specified time. Withdraw samples at different time points, cool to room temperature, and dilute to the working concentration.

  • HPLC Analysis:

    • Mobile Phase: A gradient of water and acetonitrile is commonly used.

    • Column: C18 reverse-phase column.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

    • Inject the prepared samples and a non-degraded standard solution into the HPLC system.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the non-degraded standard.

    • Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to the standard.

    • Identify any new peaks that correspond to degradation products.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare Lauryl Glucoside Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal) Stock_Solution->Stress_Conditions Neutralize_Dilute Neutralize (if needed) and Dilute Stress_Conditions->Neutralize_Dilute HPLC_Injection Inject into HPLC System Neutralize_Dilute->HPLC_Injection Chromatography Separation on C18 Column HPLC_Injection->Chromatography UV_Detection UV Detection Chromatography->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Analysis Analyze Chromatograms Data_Acquisition->Peak_Analysis Degradation_Calculation Calculate % Degradation Peak_Analysis->Degradation_Calculation Identify_Products Identify Degradation Products Peak_Analysis->Identify_Products

Workflow for HPLC analysis of this compound degradation.

References

Technical Support Center: Methods for Removing Lauryl Glucoside from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of lauryl glucoside from protein samples after purification.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove this compound from my purified protein sample?

This compound is a non-ionic detergent commonly used to solubilize and stabilize proteins, particularly membrane proteins. However, its presence can interfere with downstream applications such as:

  • Structural studies: Crystallography and NMR spectroscopy are highly sensitive to the presence of detergents.

  • Functional assays: Detergents can alter protein conformation and activity.

  • Mass spectrometry: Detergents can suppress ionization and complicate data analysis.[1][2][3]

  • Immunological assays: Detergents can interfere with antibody-antigen interactions.

Q2: What are the common methods for removing this compound?

Several methods can be employed to remove this compound, each with its own advantages and disadvantages. The most common techniques include:

  • Dialysis

  • Size Exclusion Chromatography (SEC)

  • Hydrophobic Interaction Chromatography (HIC)

  • Ion Exchange Chromatography (IEX)

  • Precipitation (Acetone or TCA/Acetone)

The choice of method depends on the properties of your protein, the required final purity, and the scale of your experiment.

Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. For this compound, the CMC is approximately 0.13 mM. This value is crucial for methods like dialysis, as detergent monomers are much easier to remove than larger micelles. Therefore, diluting the sample below the CMC of this compound before dialysis can significantly improve removal efficiency.

Method Selection and Comparison

Choosing the right method for this compound removal is critical for maintaining the integrity and activity of your protein. The following table summarizes the key quantitative parameters for each method. Please note that the efficiency and protein recovery can vary depending on the specific protein and experimental conditions.

MethodPrincipleThis compound Removal Efficiency (%)Protein Recovery Yield (%)Key AdvantagesKey Disadvantages
Dialysis Size-based separation through a semi-permeable membrane.>95% (with multiple buffer changes)>90%Gentle, simple, and suitable for large volumes.Time-consuming, may lead to sample dilution.
Size Exclusion Chromatography (SEC) Separation based on molecular size.>98%>95%Fast, high resolution, and allows for buffer exchange.Can cause sample dilution, potential for protein aggregation.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.>99%85-95%High binding capacity, can remove tightly bound detergent.Requires high salt concentrations which may affect protein stability.[4][5][6]
Ion Exchange Chromatography (IEX) Separation based on net charge.>99%90-98%High resolution and capacity.Protein must be stable at the required pH and ionic strength.
Acetone (B3395972) Precipitation Protein precipitation using an organic solvent.>99%70-90%Fast and concentrates the protein.Can cause irreversible protein denaturation and aggregation.[7][8][9][10][11]
TCA/Acetone Precipitation Protein precipitation using trichloroacetic acid and acetone.>99%60-85%Very effective for complete detergent removal.Harsh conditions, high risk of protein denaturation.[1][12][13]

Experimental Protocols & Workflows

Below are detailed protocols for the most common methods of this compound removal.

Dialysis

Dialysis is a gentle method that relies on the diffusion of small molecules across a semi-permeable membrane.

Protocol:

  • Select a dialysis membrane: Choose a membrane with a molecular weight cut-off (MWCO) that is at least 3-5 times smaller than the molecular weight of your protein to ensure protein retention.[3]

  • Prepare the dialysis buffer: Use a buffer that is compatible with your protein's stability and downstream applications. For efficient removal of this compound, ensure the buffer does not contain any detergents.

  • Dilute the sample (optional but recommended): If possible, dilute your protein sample to a this compound concentration below its CMC (0.13 mM) to facilitate the removal of monomers.

  • Load the sample: Pipette your protein sample into the prepared dialysis tubing or cassette, leaving some space for potential volume increase.

  • Perform dialysis: Immerse the sealed dialysis bag in a large volume of dialysis buffer (at least 200 times the sample volume) at 4°C with gentle stirring.

  • Change the buffer: For optimal removal, perform at least three buffer changes every 2-4 hours. An overnight dialysis step after the initial changes is also recommended.[14][15]

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery start Protein Sample (with this compound) dilute Dilute Sample (optional) start->dilute load_sample Load Sample into Dialysis Device dilute->load_sample prep_membrane Prepare Dialysis Membrane prep_membrane->load_sample dialyze Dialyze against Buffer 1 load_sample->dialyze change_buffer1 Change Buffer dialyze->change_buffer1 dialyze2 Dialyze against Buffer 2 change_buffer1->dialyze2 change_buffer2 Change Buffer dialyze2->change_buffer2 dialyze3 Dialyze against Buffer 3 (overnight) change_buffer2->dialyze3 recover Recover Detergent-Free Protein Sample dialyze3->recover

Caption: Workflow for removing this compound using dialysis.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size, making it an effective method for separating larger proteins from smaller detergent micelles.[16][17]

Protocol:

  • Select a column: Choose a size exclusion column with a fractionation range appropriate for your protein's molecular weight.

  • Equilibrate the column: Equilibrate the column with at least two column volumes of a buffer compatible with your protein and downstream analysis.

  • Prepare the sample: Centrifuge your protein sample to remove any aggregates.

  • Load the sample: Inject the sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elute and collect fractions: Elute the protein with the equilibration buffer and collect fractions. Your protein should elute in the earlier fractions, while the this compound micelles will elute later.

  • Monitor elution: Monitor the elution profile using UV absorbance at 280 nm.

SEC_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Recovery start Protein Sample (with this compound) load_sample Load Sample start->load_sample prep_column Equilibrate SEC Column prep_column->load_sample run_sec Run Size Exclusion Chromatography load_sample->run_sec collect Collect Fractions run_sec->collect analyze Analyze Fractions (e.g., SDS-PAGE) collect->analyze pool Pool Protein-Containing Fractions analyze->pool end Detergent-Free Protein Sample pool->end

Caption: Workflow for this compound removal using SEC.

Precipitation (Acetone)

This method is quick but may lead to protein denaturation. It is best suited for applications where the native protein structure is not critical.

Protocol:

  • Chill acetone: Cool acetone to -20°C.

  • Add acetone: Add four volumes of cold acetone to your protein sample in a centrifuge tube.[7][8][9][10][11]

  • Incubate: Vortex the mixture and incubate at -20°C for at least 60 minutes to allow the protein to precipitate.

  • Centrifuge: Pellet the precipitated protein by centrifugation at >13,000 x g for 10 minutes at 4°C.

  • Wash the pellet: Carefully decant the supernatant and wash the pellet with cold 80-90% acetone.

  • Dry the pellet: Air-dry the pellet for a short period. Do not over-dry as it can make resolubilization difficult.

  • Resolubilize: Resuspend the protein pellet in a suitable buffer for your downstream application.

Precipitation_Workflow start Protein Sample (with this compound) add_acetone Add Cold Acetone (4 volumes) start->add_acetone incubate Incubate at -20°C add_acetone->incubate centrifuge Centrifuge to Pellet Protein incubate->centrifuge wash Wash Pellet with Cold Acetone centrifuge->wash dry Air-dry Pellet wash->dry resolubilize Resolubilize in Appropriate Buffer dry->resolubilize end Detergent-Free Protein Sample resolubilize->end

Caption: Workflow for removing this compound via acetone precipitation.

Troubleshooting Guide

Problem: My protein precipitates during dialysis.

  • Possible Cause: The removal of the stabilizing detergent, this compound, can lead to protein aggregation and precipitation, especially if the protein is hydrophobic.[5][11][18][19]

  • Troubleshooting Steps:

    • Optimize Buffer Conditions:

      • pH: Ensure the pH of the dialysis buffer is at least 1-1.5 units away from the isoelectric point (pI) of your protein.[18]

      • Ionic Strength: Some proteins require a certain salt concentration for stability. Try including a low concentration of salt (e.g., 50-150 mM NaCl) in the dialysis buffer.[5]

      • Additives: Consider adding stabilizing agents such as glycerol (B35011) (5-20%), sucrose, or arginine to the dialysis buffer.

    • Slower Detergent Removal: Perform a stepwise dialysis, gradually decreasing the concentration of this compound in the dialysis buffer over several steps.

    • Lower Protein Concentration: High protein concentrations can promote aggregation. Try dialyzing a more dilute protein sample.[5]

    • Use a Different Method: If precipitation persists, consider a more rapid method like size exclusion chromatography where the protein is in a detergent-free environment for a shorter period.

Troubleshooting_Precipitation cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Problem: Protein Precipitation during this compound Removal cause1 Detergent removal leads to protein aggregation problem->cause1 cause2 Suboptimal buffer conditions (pH, ionic strength) problem->cause2 cause3 High protein concentration problem->cause3 solution1 Optimize Buffer: pH, Salt, Additives cause1->solution1 solution2 Slower Detergent Removal: Stepwise Dialysis cause1->solution2 solution4 Change Removal Method (e.g., SEC) cause1->solution4 cause2->solution1 solution3 Lower Protein Concentration cause3->solution3

Caption: Troubleshooting protein precipitation during detergent removal.

Problem: Residual this compound is interfering with my downstream application.

  • Possible Cause: Incomplete removal of the detergent.

  • Troubleshooting Steps:

    • Increase Dialysis Time/Buffer Changes: Extend the dialysis time and increase the number of buffer changes.

    • Optimize Chromatography:

      • SEC: Ensure the column is properly sized for the sample volume and that there is adequate resolution between the protein and detergent peaks.

      • HIC/IEX: Optimize the binding and elution conditions to ensure complete separation of the protein from the detergent.

    • Combine Methods: For very persistent detergents, a combination of methods may be necessary. For example, follow up dialysis with a final SEC step.

    • Precipitation: If compatible with your protein, precipitation is a very effective method for complete detergent removal.

Problem: this compound is interfering with my protein concentration assay (e.g., Bradford or BCA).

  • Possible Cause: The sugar moiety of this compound can interfere with colorimetric protein assays.[20][21]

  • Troubleshooting Steps:

    • Use a Detergent-Compatible Assay: Several commercially available protein assays are formulated to be compatible with detergents.

    • Precipitate the Protein: Before performing the assay, precipitate the protein using acetone or TCA/acetone to remove the interfering detergent.[22][23]

    • Blank Correction: Prepare your standard curve and blank using the same buffer (including this compound at the same concentration as in your sample) to correct for the interference. However, this may not be accurate if the detergent concentration is unknown or variable.

This technical support guide provides a comprehensive overview of methods and troubleshooting strategies for removing this compound from protein samples. For further assistance, please consult the references provided or contact our technical support team.

References

Technical Support Center: Managing Lauryl Glucoside Low-Temperature Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of lauryl glucoside at low temperatures in the laboratory.

Troubleshooting Guide: this compound Precipitation

Issue: A previously clear solution of this compound has become cloudy, formed a sediment, or turned into a solid paste after being stored at a low temperature (e.g., in a refrigerator at 4°C).

This is a common phenomenon known as crystallization or precipitation, where the this compound comes out of solution due to its reduced solubility at lower temperatures.

Initial Verification Steps:

  • Confirm the Precipitate: Verify that the precipitate is indeed this compound and not a contaminant. If the solution clears upon warming and stirring, it is likely this compound precipitation.

  • Check Storage Temperature: Confirm the exact temperature at which the precipitation occurred. This compound can start to crystallize at temperatures below 38°C.

Troubleshooting Workflow:

G start Precipitation Observed reversibility Is the precipitation reversible upon warming to 40-50°C with stirring? start->reversibility reversible_solution Precipitation is likely due to low-temperature crystallization. Implement preventative measures for future formulations. reversibility->reversible_solution Yes irreversible_issue Potential Contamination or Degradation reversibility->irreversible_issue No yes_reversible Yes no_irreversible No preventative_measures Select a Prevention Strategy reversible_solution->preventative_measures strategy1 Add Co-solvents (e.g., Propylene (B89431) Glycol, Glycerin) preventative_measures->strategy1 strategy2 Adjust pH preventative_measures->strategy2 strategy3 Incorporate Co-surfactants preventative_measures->strategy3 strategy4 Optimize Concentration preventative_measures->strategy4 test_stability Perform Low-Temperature Stability Testing strategy1->test_stability strategy2->test_stability strategy3->test_stability strategy4->test_stability

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution precipitate at low temperatures?

A1: this compound is a non-ionic surfactant with a long alkyl chain (C12-C14). At lower temperatures, the kinetic energy of the molecules decreases, allowing the hydrophobic alkyl chains to interact and arrange themselves into an ordered crystalline structure. This process, known as crystallization or precipitation, is driven by the reduced solubility of the surfactant in water at colder temperatures.

Q2: At what temperature does this compound typically precipitate?

A2: Precipitation can begin to occur at temperatures below 38°C. The exact temperature depends on the concentration of this compound, the presence of other substances in the solution, and the cooling rate.

Q3: Is the precipitation of this compound reversible?

A3: Yes, in most cases, the precipitation is reversible. Gently warming the solution to 40-50°C while stirring will typically redissolve the this compound, resulting in a clear solution. Avoid prolonged exposure to high temperatures to prevent any potential degradation.

Q4: How can I prevent this compound from precipitating at low temperatures?

A4: Several strategies can be employed to improve the low-temperature stability of this compound solutions:

  • Addition of Co-solvents: Incorporating co-solvents such as propylene glycol, glycerin, or ethanol (B145695) can disrupt the crystal lattice formation of this compound.

  • pH Adjustment: this compound is commercially available as an alkaline solution (pH 11.5-12.5) and is stable in neutral to alkaline conditions. While very low pH (around 2) can cause hydrolysis, maintaining an appropriate pH can influence stability.

  • Use of Co-surfactants: Blending this compound with other surfactants (e.g., coco-glucoside, decyl glucoside, or mild anionic surfactants) can interfere with the crystallization process.

  • Concentration Optimization: In some cases, adjusting the concentration of this compound can affect its precipitation point.

Q5: What are the recommended concentrations of co-solvents to prevent precipitation?

A5: The optimal concentration of a co-solvent depends on the desired storage temperature and the overall formulation. It is recommended to perform a stability study with varying concentrations of the chosen co-solvent. A starting point for evaluation could be in the range of 5-20% (w/w) of the total formulation.

Q6: Will adding electrolytes affect the low-temperature stability?

A6: this compound is generally stable in the presence of electrolytes. However, high concentrations of certain salts can sometimes lead to a "salting-out" effect, which can decrease the solubility of non-ionic surfactants and potentially lower the temperature at which precipitation occurs. The specific effect will depend on the type and concentration of the electrolyte.

Data on Factors Influencing this compound Precipitation

FactorEffect on Low-Temperature StabilityRecommended Starting Range for Formulation Optimization
Temperature Decreasing temperature reduces solubility and promotes precipitation.Store solutions above 15°C if possible.
Concentration Higher concentrations may be more prone to precipitation.Test a range of concentrations to find the optimal balance for your application.
pH Stable in neutral to alkaline conditions. Very low pH can cause hydrolysis.Maintain pH between 6.0 and 12.0.
Co-solvents Can inhibit crystal formation and improve stability.Propylene Glycol: 5-20%Glycerin: 5-20%Ethanol: 5-15%
Co-surfactants Can disrupt the crystalline structure of this compound.Blend with other glucosides (e.g., coco-glucoside) or mild anionic surfactants.
Electrolytes Generally stable, but high concentrations may reduce solubility.Use the minimum concentration of electrolytes required for your application.

Experimental Protocols

Protocol 1: Redissolving Precipitated this compound

Objective: To bring precipitated this compound back into a clear solution.

Materials:

  • Precipitated this compound solution

  • Water bath or heating magnetic stirrer

  • Thermometer

  • Stir bar

Procedure:

  • Place the container with the precipitated solution into a water bath or onto a heating magnetic stirrer.

  • Begin gentle stirring.

  • Gradually heat the solution to a temperature between 40°C and 50°C. Monitor the temperature closely.

  • Continue stirring until the solution becomes clear and all precipitate has dissolved.

  • Once the solution is clear, remove it from the heat source and allow it to cool to room temperature while stirring.

  • Visually inspect the solution to ensure it remains clear at room temperature.

Protocol 2: Low-Temperature Stability Testing (Freeze-Thaw Cycling)

Objective: To assess the stability of a this compound formulation at low temperatures.

Materials:

  • This compound formulation(s) to be tested

  • Control sample (e.g., this compound in water at the same concentration)

  • Clear, sealed containers (e.g., glass vials)

  • Freezer capable of maintaining -10°C

  • Incubator or room temperature storage area (25°C)

Procedure:

  • Prepare the this compound formulation(s) with and without the addition of stabilizing agents (e.g., co-solvents).

  • Fill the clear containers with the formulations and the control sample, leaving some headspace.

  • Seal the containers and label them clearly.

  • Visually inspect each sample at room temperature (25°C) and record its initial appearance (e.g., clarity, color, viscosity).

  • Cycle 1:

    • Place the samples in the freezer at -10°C for 24 hours.

    • Remove the samples and allow them to thaw at room temperature (25°C) for 24 hours.

    • Visually inspect the samples and record any changes, such as precipitation, crystallization, phase separation, or changes in color or viscosity.

  • Repeat Cycles: Repeat the freeze-thaw cycle (step 5) for a total of three to five cycles.

  • Final Evaluation: After the final cycle, compare the appearance of the test formulations to the control and to their initial appearance. A stable formulation will show no significant changes.

G cluster_0 Freeze-Thaw Cycle start Prepare Formulation initial_obs Initial Observation (25°C) start->initial_obs freeze Freeze (-10°C, 24h) initial_obs->freeze thaw Thaw (25°C, 24h) freeze->thaw cycle_obs Observe for Precipitation thaw->cycle_obs repeat Repeat 3-5 Cycles cycle_obs->repeat repeat->freeze More cycles final_eval Final Evaluation repeat->final_eval Cycles complete

Caption: Experimental workflow for low-temperature stability testing.

Mechanism of this compound Precipitation

The precipitation of this compound at low temperatures is a physical process driven by thermodynamics.

G cluster_0 Mechanism of Precipitation high_temp High Temperature (e.g., > 38°C) low_temp Low Temperature (e.g., < 15°C) high_temp->low_temp Cooling high_temp_state This compound molecules are hydrated and randomly dispersed in water. high_temp->high_temp_state low_temp->high_temp Heating low_temp_state Reduced kinetic energy allows hydrophobic tails to interact and form ordered crystalline structures. low_temp->low_temp_state precipitation Precipitation / Crystallization low_temp_state->precipitation

Caption: Simplified mechanism of this compound precipitation at low temperatures.

Technical Support Center: Understanding the Effect of Lauryl Glucoside on Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of lauryl glucoside in enzyme kinetic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in enzyme assays?

A1: this compound is a non-ionic surfactant derived from renewable resources like coconut or palm kernel oil and glucose.[1] It possesses a hydrophilic glucose head and a hydrophobic lauryl tail, allowing it to interact with both aqueous and non-aqueous environments. In enzyme assays, it can be used to:

  • Solubilize lipophilic substrates or enzymes: Its amphiphilic nature helps to create a homogenous reaction mixture when dealing with water-insoluble compounds.

  • Prevent enzyme aggregation: By reducing surface tension, this compound can help maintain the enzyme in its active, monomeric state and prevent precipitation.[2]

  • Stabilize enzymes: In some cases, surfactants like alkyl polyglucosides can form a protective shell around the enzyme, enhancing its stability.[3]

Q2: How does this compound concentration affect enzyme activity?

A2: The concentration of this compound is a critical factor.[2]

  • Below the Critical Micelle Concentration (CMC): At low concentrations, this compound exists as individual molecules and may have a positive effect on enzyme activity by improving solubility and stability.[2] The CMC of this compound is approximately 0.13 mM.

  • Above the CMC: At higher concentrations, this compound forms micelles, which can potentially disrupt the enzyme's native conformation or interact with the active site, leading to inhibition.[2]

Q3: Can this compound act as an enzyme inhibitor?

A3: Yes, it is possible for this compound to act as an inhibitor, although it is generally considered a mild surfactant.[1][2] The inhibitory effect can arise from the surfactant binding to the enzyme's active site or to an allosteric site, potentially altering the enzyme's conformation and reducing its catalytic efficiency.[2] The nature of this inhibition (e.g., competitive, non-competitive, or mixed) will depend on the specific enzyme and the experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Complete loss of enzyme activity upon adding this compound. 1. Enzyme denaturation: The this compound concentration may be too high, leading to unfolding of the enzyme. 2. Irreversible inhibition: The surfactant may be binding tightly to the enzyme and permanently inactivating it.1. Perform a concentration-response experiment, starting with concentrations well below the CMC of this compound. 2. Attempt to remove the surfactant (e.g., by dialysis or size-exclusion chromatography) to see if enzyme activity can be restored.
Inconsistent or non-reproducible kinetic data. 1. Incomplete solubilization of substrate or this compound: This can lead to variability in the effective concentrations. 2. Time-dependent effects: The interaction between the enzyme and this compound may be changing over the course of the assay.1. Ensure all components are fully dissolved before initiating the reaction. Gentle vortexing or sonication (if the enzyme is stable to it) can help. 2. Pre-incubate the enzyme with this compound for a set period before adding the substrate to allow the system to equilibrate. Monitor the reaction progress over time to check for non-linear kinetics.
Precipitation observed in the assay tube. 1. Enzyme aggregation: this compound may not be effectively preventing aggregation at the concentration used. 2. "Salting out" effect: High concentrations of salts in the buffer could reduce the solubility of the enzyme or this compound.1. Try a different concentration of this compound or consider a different non-ionic surfactant. 2. Review the buffer composition and consider reducing the salt concentration if possible.
Unexpected changes in Km and Vmax. 1. Mixed inhibition: this compound may be binding to both the free enzyme and the enzyme-substrate complex. 2. Substrate partitioning: If micelles are present, the substrate may partition into the micellar phase, reducing its effective concentration in the aqueous phase where the enzyme is.1. Carefully analyze the kinetic data using Lineweaver-Burk or other linearized plots to diagnose the type of inhibition. 2. Keep the this compound concentration below the CMC if possible. If higher concentrations are necessary, be aware of this potential artifact.

Data Presentation: Hypothetical Case Study

To illustrate the potential effects of this compound on enzyme kinetics, a hypothetical case study is presented below for the enzyme β-Galactosidase .

Table 1: Effect of this compound on the Kinetic Parameters of β-Galactosidase

This compound Concentration (mM)Apparent Km (mM)Apparent Vmax (µmol/min)
0 (Control)1.5100
0.11.885
0.52.560
1.03.250

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol for Determining the Effect of this compound on Enzyme Kinetics

This protocol outlines a general method for determining the Michaelis-Menten constants (Km and Vmax) of an enzyme in the presence of varying concentrations of this compound.

1. Materials:

  • Purified enzyme stock solution
  • Substrate stock solution
  • This compound stock solution (e.g., 10 mM in assay buffer)
  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
  • Microplate reader or spectrophotometer
  • 96-well microplates or cuvettes

2. Procedure:

Visualizations

Experimental_Workflow prep_lg Prepare this compound Dilutions setup_plate Set up Assay Plate prep_lg->setup_plate prep_sub Prepare Substrate Dilutions prep_sub->setup_plate initiate_rxn Initiate Reaction setup_plate->initiate_rxn prep_enz Prepare Enzyme Dilution prep_enz->initiate_rxn measure_rate Measure Reaction Rate initiate_rxn->measure_rate analyze_data Data Analysis (Km, Vmax) measure_rate->analyze_data

Experimental workflow for kinetic analysis.

Troubleshooting logic for common issues.

References

Technical Support Center: Optimizing Lauryl Glucoside Performance by pH Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on adjusting pH for the optimal performance of lauryl glucoside in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound stability and performance?

A1: this compound, a non-ionic surfactant, is most stable in neutral to alkaline conditions.[1] For formulations intended for direct skin contact, a pH range of 4.5 to 5.5 is often recommended to align with the natural pH of the skin.[2] However, this compound can function effectively across a broader pH range, typically between 4 and 9.[2] It is important to note that many commercial this compound solutions are supplied at an alkaline pH, often between 11.5 and 12.5, which requires adjustment for most applications.[3][4][5][6][7][8]

Q2: Are there any pH conditions to avoid when working with this compound?

A2: Yes. This compound can undergo hydrolysis under strongly acidic conditions. At a pH of 2 or lower, the acetal (B89532) bond in the molecule can break down over time, leading to a loss of surfactant properties.[9] This may be observed as a white sediment forming in the solution.[9] Therefore, prolonged storage or use in highly acidic environments is not recommended.

Q3: How does pH affect the foaming properties of this compound?

A3: For non-ionic surfactants like this compound, foaming ability is generally less dependent on pH compared to ionic surfactants. However, the overall formulation pH can influence foam stability and quality. This compound is known for producing a stable and creamy foam.[10] While it can foam across a wide pH range, extreme pH values may affect the performance of other ingredients in the formulation, which in turn could impact the foam characteristics.

Q4: Can I use this compound in acidic formulations, for example, with salicylic (B10762653) acid?

A4: Yes, this compound can be used in mildly acidic formulations. Some sources suggest it performs well in salicylic acid formulations, which typically have a low pH.[11] However, it is crucial to monitor the stability of the formulation, especially if the pH is below 4, due to the risk of hydrolysis over time.[9]

Q5: How do I adjust the pH of a this compound solution?

A5: Commercial this compound solutions are often alkaline.[3][4][5][6][7][8] To lower the pH, a weak acid such as citric acid or lactic acid is commonly used. It is recommended to add the acid dropwise while continuously monitoring the pH with a calibrated pH meter until the desired level is reached.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Cloudiness or precipitation in the solution pH is too low: Under strongly acidic conditions (pH < 4), this compound can hydrolyze, leading to the precipitation of lauryl alcohol.[9]1. Measure the pH of the solution. 2. If the pH is too low, adjust it upwards into the recommended range (4.5-7.0) using a suitable base (e.g., a dilute sodium hydroxide (B78521) solution). 3. Observe if the precipitate redissolves. If not, the hydrolysis may be irreversible.
High concentration of electrolytes: High salt concentrations can sometimes cause non-ionic surfactants to "salt out" of the solution.1. Review the concentration of salts in your formulation. 2. Consider reducing the electrolyte concentration if possible. 3. Test the stability of this compound with different types and concentrations of electrolytes.
Poor foaming performance Incorrect pH: While this compound foams over a broad pH range, the optimal performance for a specific formulation might be within a narrower window.1. Measure and record the pH of your formulation. 2. Prepare small batches of your formulation at slightly different pH values (e.g., in 0.5 pH unit increments) around your target pH. 3. Evaluate the foaming performance of each batch to identify the optimal pH.
Interaction with other ingredients: Other components in your formulation could be suppressing the foam.1. Review all ingredients in your formulation for known foam-inhibiting properties. 2. Systematically remove or replace ingredients in small test batches to identify the component affecting the foam.
Skin irritation after application of a formulation pH is outside the skin-compatible range: A pH that is too high or too low can disrupt the skin's natural acid mantle, leading to irritation.[12]1. Ensure the final pH of your formulation is within the skin-compatible range of 4.5-5.5.[2] 2. Adjust the pH as necessary using appropriate acids or bases.
Concentration of this compound is too high: While considered a mild surfactant, high concentrations can still be irritating to some individuals.1. Review the concentration of this compound in your formulation. Typical use levels are between 2% and 35%.[13] 2. Consider reducing the concentration or combining it with other mild surfactants.

Data Presentation

While extensive public data correlating the pH of this compound solutions with its Critical Micelle Concentration (CMC) and surface tension is limited, the following table provides an illustrative example of the expected behavior for a typical non-ionic surfactant. This data is intended for educational purposes to demonstrate general trends.

pHCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
4.00.2529
5.00.2228
6.00.2028
7.00.2028
8.00.2129
9.00.2330
10.00.2631
11.00.3032

Note: This is hypothetical data for a generic non-ionic surfactant. Actual values for this compound may vary and should be determined experimentally. Generally, for non-ionic surfactants, the CMC and surface tension are relatively stable across a wide pH range, with more significant changes observed at the extremes of the pH scale.

Experimental Protocols

Protocol 1: pH Adjustment of a this compound Stock Solution

Objective: To adjust the pH of a commercial this compound solution to a desired experimental value.

Materials:

  • This compound solution (as supplied)

  • Citric acid solution (10% w/v in deionized water) or Lactic acid solution (10% w/v in deionized water)

  • Sodium hydroxide solution (1% w/v in deionized water)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Beakers and graduated cylinders

  • Deionized water

Procedure:

  • Place a beaker containing a known volume of the this compound solution on a stir plate and add a magnetic stir bar.

  • Begin gentle stirring.

  • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

  • Record the initial pH of the this compound solution.

  • Slowly add the citric acid or lactic acid solution dropwise to the stirring solution to lower the pH.

  • Allow the solution to mix thoroughly and the pH reading to stabilize after each addition.

  • Continue adding the acid until the target pH is reached.

  • If the pH drops below the target, use the dilute sodium hydroxide solution to carefully adjust it back up.

  • Once the desired pH is stable for at least 5 minutes, record the final pH and the total volume of acid/base added.

  • The pH-adjusted this compound solution is now ready for use in your experiments.

Protocol 2: Evaluation of Foaming Performance at Different pH Values

Objective: To assess the foaming ability and stability of a this compound formulation at various pH levels.

Materials:

  • pH-adjusted this compound formulations (prepared as in Protocol 1)

  • Graduated cylinders (100 mL) with stoppers

  • Stopwatch

  • Deionized water

Procedure:

  • Prepare several identical formulations containing this compound, but adjust the pH of each to a different value (e.g., pH 4, 5, 6, 7, 8).

  • Add 50 mL of the first pH-adjusted formulation to a 100 mL graduated cylinder.

  • Secure the stopper and invert the cylinder 10 times in a consistent and controlled manner to generate foam.

  • Immediately after shaking, place the cylinder on a level surface and start the stopwatch.

  • Record the initial foam volume (the total volume minus the liquid volume).

  • Record the foam volume at regular intervals (e.g., 1, 5, and 10 minutes) to assess foam stability.

  • Repeat steps 2-6 for each of the pH-adjusted formulations.

  • Compare the initial foam volumes and the rate of foam collapse across the different pH values to determine the optimal pH for foaming performance in your specific formulation. A common method for this is the Ross-Miles test.[14]

Visualizations

Experimental_Workflow_pH_Adjustment cluster_prep Preparation cluster_adjustment pH Adjustment cluster_final Finalization start Start: Obtain this compound Solution measure_initial Measure Initial pH start->measure_initial prep_acid Prepare Acid Solution (e.g., 10% Citric Acid) add_acid Add Acid Dropwise prep_acid->add_acid prep_base Prepare Base Solution (e.g., 1% NaOH) check_target pH at Target? prep_base->check_target If pH is too low calibrate Calibrate pH Meter calibrate->measure_initial measure_initial->add_acid stir Stir Continuously add_acid->stir monitor Monitor pH stir->monitor monitor->check_target check_target->add_acid No stabilize Stabilize pH check_target->stabilize Yes end End: pH-Adjusted Solution Ready for Use stabilize->end

Workflow for adjusting the pH of a this compound solution.

Signaling_Pathway_Drug_Delivery cluster_micelle This compound Micelle Carrier cluster_tumor Tumor Microenvironment micelle Drug-Loaded Micelle (Stable at Physiological pH ~7.4) acidic_env Acidic Environment (pH < 6.5) micelle->acidic_env Systemic Circulation cell Tumor Cell micelle->cell Drug Release acidic_env->micelle pH-Triggered Destabilization

pH-responsive drug release from a this compound-based micellar carrier.

Experimental_Workflow_Protein_Extraction cluster_lysis Cell Lysis & Protein Solubilization cluster_purification Purification cluster_analysis Analysis cells Cell Pellet Containing Membrane Proteins lysis Cell Lysis & Solubilization cells->lysis buffer_prep Prepare Lysis Buffer with This compound ph_optimization Optimize Buffer pH (e.g., 7.0-8.5) buffer_prep->ph_optimization ph_optimization->lysis centrifugation Centrifugation to Remove Debris lysis->centrifugation supernatant Collect Supernatant (Solubilized Proteins) centrifugation->supernatant chromatography Affinity Chromatography supernatant->chromatography elution Elution of Purified Membrane Protein chromatography->elution analysis Downstream Analysis (e.g., SDS-PAGE, Western Blot) elution->analysis

Workflow for membrane protein extraction using a pH-optimized this compound buffer.

References

Technical Support Center: Managing Foaming Issues with Lauryl Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering foaming issues with lauryl glucoside in experimental setups.

Frequently Asked Questions (FAQs)

Q1: Why is this compound causing so much foam in my experiment?

A1: this compound is a non-ionic surfactant known for its excellent foaming properties. It creates a stable and persistent foam, which is often desirable in cosmetic formulations but can be problematic in experimental setups like cell cultures or bioreactors.[1][2] The foaming is a result of its molecular structure, which reduces the surface tension of the liquid, allowing for the formation and stabilization of gas bubbles.[1][3]

Q2: What factors can influence the amount and stability of foam produced by this compound?

A2: Several factors can affect the foaming characteristics of this compound solutions:

  • Concentration: Higher concentrations of this compound generally lead to increased foam formation and stability, up to its critical micelle concentration (CMC).[4]

  • Agitation and Aeration: Increased mixing speed, sparging, or shaking introduces more gas into the system, leading to greater foam generation.[3][5]

  • Temperature: Temperature can have a variable effect, but in many cases, higher temperatures can decrease foam stability.[6]

  • pH: this compound is stable over a wide pH range, but extreme pH values can affect the overall formulation and potentially impact foam properties.[7]

  • Presence of Other Molecules: Proteins, polysaccharides, and other biomolecules in your culture medium can interact with this compound and contribute to foam stability.[3][5]

Q3: Can the foam generated by this compound negatively impact my cell culture or fermentation process?

A3: Yes, excessive foaming can have several detrimental effects in a bioreactor or cell culture experiment:

  • Reduced Oxygen Transfer: A thick layer of foam on the surface of the culture medium can act as a barrier to efficient gas exchange, potentially leading to hypoxic conditions for your cells.[3]

  • Cell Damage: The bursting of bubbles at the foam's surface can create shear forces that may damage or lyse cells.[3]

  • Loss of Culture Volume: Foam can overflow from the culture vessel, leading to a loss of medium, cells, and product.[8]

  • Contamination Risk: An overflowing foam can compromise the sterility of the culture by coming into contact with non-sterile surfaces or blocking vent filters.[3]

  • Inaccurate Sensor Readings: Foam can coat probes for pH, dissolved oxygen, and other parameters, leading to erroneous measurements and poor process control.[3]

Troubleshooting Guides

Issue 1: Excessive and Persistent Foam Formation

Question: I'm observing a large volume of stable foam in my bioreactor that doesn't dissipate on its own. What steps can I take to control it?

Answer: You can address excessive foaming through a combination of chemical, mechanical, and process-based interventions.

Troubleshooting Steps:

  • Chemical Control (Antifoaming Agents):

    • Selection: Choose an antifoam that is compatible with your experimental system. Silicone-based emulsions (e.g., Antifoam C, SE-15) and organic, non-silicone agents (e.g., Antifoam 204) are common choices.[9][10] Be aware that some antifoams can be toxic to certain cell lines; for instance, Antifoam 204 has been shown to be inhibitory to CHO cell growth at concentrations as low as 10 ppm.[11]

    • Toxicity and Concentration Screening: Before adding an antifoam to your main experiment, it is crucial to determine its potential toxicity and the minimum effective concentration. See the detailed protocol below for guidance.

    • Application: Add the antifoam to your system where it can be well-dispersed. This can be done manually in small, sterile doses or through an automated pump connected to a foam sensor.[8]

  • Mechanical Control (Foam Breakers):

    • Mechanism: Mechanical foam breakers are impellers or blades installed in the headspace of the bioreactor that physically disrupt the foam layer.[12] Different designs, such as blade, cone, or bristle, have varying efficiencies.[13]

    • Efficacy: Blade-style foam breakers have been shown to reduce foam height by as much as 61%.[13] They are a good option when chemical additions are undesirable. However, they may not be suitable for all vessel types and can introduce additional shear stress.[12]

  • Process Parameter Optimization:

    • Agitation and Aeration: If possible, gradually reduce the agitation speed or gas flow rate to minimize the physical generation of foam.[3] This must be balanced with the oxygen requirements of your culture.

    • Vessel Headspace: Ensure there is sufficient headspace in your bioreactor to accommodate some level of foam without it reaching the exhaust filters.[5]

Issue 2: Antifoam Agent Appears to be Ineffective or Inhibiting Cell Growth

Question: I've added an antifoam, but the foam is still a problem, or my cell viability is dropping. What should I do?

Answer: This indicates a potential issue with the type of antifoam, its concentration, or its interaction with your specific experimental conditions.

Troubleshooting Steps:

  • Verify Antifoam Compatibility:

    • Toxicity: If you are observing a decrease in cell growth or viability after adding the antifoam, it is likely toxic at the concentration used.[10][11] Refer to the antifoam screening protocol to test for toxicity at various concentrations.

    • Interference: Some antifoams can coat cells or interfere with downstream processing.[14] If you suspect this, consider switching to a different type of antifoam (e.g., from a silicone-based to an organic one, or vice-versa).

  • Optimize Antifoam Concentration:

    • Too Low: You may not be adding enough antifoam to effectively control the foam. Try incrementally increasing the concentration, while monitoring for any negative effects on your cells.

    • Too High: Excessive antifoam can sometimes stabilize foam or have negative impacts on your culture.[3] The goal is to find the minimum effective concentration.

  • Review Addition Strategy:

    • Dispersion: Ensure the antifoam is being adequately dispersed throughout the medium. Add it to a region of good mixing.

    • Timing: It is often more effective to add antifoam proactively, before significant foam has accumulated, rather than reactively.[9]

Data Presentation

Table 1: Foaming Properties of Alkyl Polyglucosides (APGs) with Varying Alkyl Chain Lengths

This table provides a summary of how the length of the alkyl chain in APG surfactants, such as this compound (C12), influences their foaming ability and stability.

APG Type (Alkyl Chain Length)Relative Foaming AbilityRelative Foam Stability
APG08 (C8)LowerLower
APG10 (C10)HighestModerate
This compound (C12-C14) HighHighest

Data adapted from qualitative and comparative studies on APG surfactants.[7] Longer hydrophobic chains generally contribute to more stable foam.

Table 2: Compatibility of Common Antifoaming Agents with CHO Cell Cultures

This table summarizes the observed effects of different antifoams on the growth of Chinese Hamster Ovary (CHO) cells, a common cell line in drug development. This data is critical for selecting an appropriate antifoam for mammalian cell culture experiments.

Antifoam AgentTypeEffective Concentration for Foam ControlObserved Effect on CHO Cell Growth
Antifoam 204Organic, non-silicone0.005% - 0.01% (50-100 ppm)Completely inhibitory to growth at ≥ 10 ppm
Antifoam CSilicone-based emulsion1-10 ppmPartial inhibition at higher concentrations
Antifoam SE-15Silicone-based emulsion10 ppmNo inhibition observed at 10 ppm
Antifoam Y-30Silicone-based emulsion-Noticeably stunted cellular growth

Data sourced from studies on CHO-EG2 cells.[10][11] It is crucial to test antifoam toxicity for your specific cell line and media conditions.

Experimental Protocols

Protocol 1: Evaluating Antifoam Efficacy and Determining Minimum Effective Concentration

This protocol outlines a method for testing the effectiveness of an antifoaming agent on a this compound solution using a dynamic foam generation method.

Materials:

  • Graduated cylinder (e.g., 1000 mL)

  • Air sparger with a porous frit

  • Airflow meter

  • This compound solution at your experimental concentration

  • Antifoam agent to be tested

  • Timer

Methodology:

  • Prepare the Test Solution: Fill the graduated cylinder with a defined volume of your this compound solution (e.g., 500 mL).

  • Generate Foam: Place the air sparger at the bottom of the cylinder and introduce air at a constant, controlled rate that generates a stable foam column.

  • Record Initial Foam Height: Allow the foam to reach a stable maximum height and record this value.

  • Add Antifoam: Add a small, precise amount of the antifoam agent to the solution (e.g., start with a concentration of 1 ppm).

  • Measure Foam Collapse ("Knockdown"): Record the time it takes for the foam to collapse and the final foam height after collapse.

  • Measure Foam Suppression ("Hold-down"): Continue sparging with air and record the maximum foam height reached in the presence of the antifoam over a set period (e.g., 15 minutes).

  • Iterate: Repeat steps 4-6 with incrementally increasing concentrations of the antifoam agent until you identify the minimum concentration that effectively controls the foam to an acceptable level for your experiment.

Protocol 2: Screening for Antifoam Cytotoxicity in Cell Culture

This protocol provides a framework for testing the potential toxicity of an antifoam agent on your specific cell line before introducing it into a large-scale culture.

Materials:

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • Your specific cell line and corresponding culture medium

  • Antifoam agent(s) to be tested, sterilized

  • Cell viability assay (e.g., Trypan Blue exclusion, MTT assay)

  • Incubator

Methodology:

  • Cell Seeding: Seed your cells into the wells of the culture plate at a consistent density and allow them to attach or acclimate overnight.

  • Prepare Antifoam Dilutions: Prepare a series of sterile dilutions of the antifoam agent in your culture medium. The concentration range should span the expected effective concentration determined in Protocol 1. Include a no-antifoam control.

  • Dose the Cells: Remove the old medium from the wells and replace it with the medium containing the different antifoam concentrations.

  • Incubate: Incubate the cells for a period that is relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability and Growth: At the end of the incubation period, assess cell viability and/or proliferation using your chosen assay. Compare the results from the antifoam-treated wells to the control wells.

  • Determine Non-Toxic Concentration: Identify the highest concentration of the antifoam agent that does not cause a significant decrease in cell viability or growth compared to the control. This is your maximum non-toxic concentration.

Visualizations

Troubleshooting_Workflow start Excessive Foam Observed process_check Can agitation or aeration be reduced? start->process_check reduce_agitation Reduce agitation/aeration rates. Monitor O2 levels and foam. process_check->reduce_agitation Yes chemical_control Consider Chemical Control (Antifoam Agents) process_check->chemical_control No problem_solved Foam Controlled reduce_agitation->problem_solved mechanical_control Consider Mechanical Control (Foam Breaker) chemical_control->mechanical_control select_antifoam Select Antifoam (e.g., Silicone-based, Organic) chemical_control->select_antifoam implement_breaker Install Mechanical Foam Breaker mechanical_control->implement_breaker test_toxicity Protocol 2: Screen for Cytotoxicity select_antifoam->test_toxicity is_toxic Is it toxic to cells? test_toxicity->is_toxic test_efficacy Protocol 1: Determine Min. Effective Dose is_toxic->test_efficacy No select_new_antifoam Select a different type of antifoam is_toxic->select_new_antifoam Yes implement_antifoam Implement in Bioreactor at optimal, non-toxic dose test_efficacy->implement_antifoam implement_antifoam->problem_solved select_new_antifoam->test_toxicity implement_breaker->problem_solved

Caption: A troubleshooting workflow for managing excessive foam in experimental setups.

Signaling_Pathway cluster_cause Foam Generation Factors cluster_effect Experimental Impact cluster_solution Mitigation Strategies lauryl_glucoside This compound (Surfactant) foam_formation Stable Foam Formation lauryl_glucoside->foam_formation agitation Agitation / Aeration agitation->foam_formation proteins Proteins / Biomolecules proteins->foam_formation o2_transfer Reduced O2 Transfer foam_formation->o2_transfer cell_damage Cell Damage foam_formation->cell_damage volume_loss Culture Volume Loss foam_formation->volume_loss antifoam Chemical Antifoams antifoam->foam_formation mechanical Mechanical Breakers mechanical->foam_formation process_opt Process Optimization process_opt->foam_formation

Caption: Logical relationships between foaming causes, effects, and mitigation strategies.

References

Validation & Comparative

A Head-to-Head Comparison: Lauryl Glucoside vs. DDM for Membrane Protein Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in the challenging journey of membrane protein structural biology. The ideal detergent must effectively solubilize the protein from the lipid bilayer while preserving its native structure and function. This guide provides an objective comparison of two commonly used non-ionic detergents, Lauryl Glucoside and n-dodecyl-β-D-maltoside (DDM), to aid in the selection process for successful structural studies.

This comparison delves into their physicochemical properties, performance in protein stabilization and crystallization, and provides detailed experimental protocols for their use.

At a Glance: Key Physicochemical Properties

The behavior of a detergent is dictated by its molecular structure, which in turn influences its performance in membrane protein research. Below is a summary of the key properties of this compound and DDM.

PropertyThis compoundn-Dodecyl-β-D-maltoside (DDM)References
Chemical Structure Alkyl glucosideAlkyl maltoside[1]
Molecular Weight ( g/mol ) ~348.5510.6[2]
Hydrophilic Group GlucoseMaltose (B56501)[3]
Hydrophobic Group C12 Alkyl ChainC12 Alkyl Chain[3]
Critical Micelle Concentration (CMC) ~0.1-0.2 mM~0.17 mM (0.0087% w/v)[2][4]
Aggregation Number Not widely reported~78-149[2]
Micelle Size Generally forms smaller micellesForms larger, well-defined micelles[4]
Detergent Class Non-ionicNon-ionic[1][2]

Performance Comparison: Stability, Solubilization, and Crystallization

While both detergents are non-ionic and share a C12 alkyl chain, the difference in their hydrophilic headgroups—glucose for this compound and maltose for DDM—leads to distinct performance characteristics.

n-Dodecyl-β-D-maltoside (DDM) is widely regarded as a "gold standard" detergent in membrane protein structural biology, particularly for G protein-coupled receptors (GPCRs).[5] Its popularity stems from its gentle nature and proven track record in stabilizing a wide range of membrane proteins, leading to numerous high-resolution structures.[6] The larger maltose headgroup of DDM is thought to create a more protective and native-like micellar environment around the protein, which is crucial for maintaining its conformational integrity over the long periods required for purification and crystallization.[3] For many challenging membrane proteins, DDM, often in combination with cholesteryl hemisuccinate (CHS), provides the necessary stability for successful structure determination.[1]

This compound , while also a mild non-ionic detergent, is less commonly cited in high-resolution membrane protein structural studies compared to DDM. Alkyl glucosides, in general, tend to form smaller micelles which can be advantageous for crystallization by potentially promoting more extensive crystal contacts.[7] However, this smaller micelle size may also offer less protection to the hydrophobic transmembrane domains, potentially leading to lower stability for more delicate proteins compared to the larger micelles formed by DDM.[4] For more robust membrane proteins, or in initial screening phases, this compound can be a cost-effective and viable option.

Performance MetricThis compoundn-Dodecyl-β-D-maltoside (DDM)Key Considerations
Protein Solubilization Effective for many membrane proteins.Highly effective and widely used for a broad range of membrane proteins, including challenging targets like GPCRs.[6]The optimal detergent concentration and solubilization time need to be empirically determined for each target protein.
Protein Stability Can be effective, but the smaller micelle size may offer less stability for some proteins compared to DDM.Generally provides excellent stability, preserving the native conformation and function of many membrane proteins.[5]Protein stability should be assessed using techniques like thermal shift assays or size-exclusion chromatography.
Crystallization Smaller micelle size may be advantageous for promoting crystal lattice formation.[7]Has a long and successful track record in the crystallization of numerous membrane proteins.[8]The choice of detergent for crystallization is highly protein-dependent and often requires extensive screening.
Cryo-EM Less commonly reported.Widely used and compatible with cryo-EM, often in combination with other agents like CHS.[1]The size and homogeneity of the protein-detergent complex are critical for successful single-particle analysis.

Experimental Protocols

The following are detailed protocols for key experiments in membrane protein structural studies using either this compound or DDM.

Membrane Protein Solubilization

This initial step is crucial for extracting the target protein from the cell membrane.

cluster_prep Membrane Preparation cluster_solubilization Solubilization cell_pellet Cell Pellet lysis Cell Lysis & Homogenization cell_pellet->lysis centrifugation1 Low-Speed Centrifugation (remove nuclei, debris) lysis->centrifugation1 centrifugation2 High-Speed Ultracentrifugation (pellet membranes) centrifugation1->centrifugation2 membrane_pellet Isolated Membranes centrifugation2->membrane_pellet resuspend Resuspend Membranes in Solubilization Buffer membrane_pellet->resuspend add_detergent Add Detergent (this compound or DDM) resuspend->add_detergent incubate Incubate with Gentle Agitation (e.g., 1-4h at 4°C) add_detergent->incubate clarify Ultracentrifugation (pellet unsolubilized material) incubate->clarify solubilized_protein Solubilized Protein Supernatant clarify->solubilized_protein

Fig. 1: General workflow for membrane protein solubilization.

Materials:

  • Isolated cell membranes containing the target protein.

  • Solubilization Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors.

  • Detergent Stock Solution: 10% (w/v) this compound or DDM in water.

Procedure:

  • Resuspend Membranes: Resuspend the isolated membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • Add Detergent: Add the 10% detergent stock solution to the resuspended membranes to a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically.

  • Incubation: Incubate the mixture at 4°C for 1-4 hours with gentle agitation (e.g., end-over-end rotation).

  • Clarification: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized membrane fragments and aggregated proteins.

  • Collect Supernatant: Carefully collect the supernatant containing the solubilized membrane protein for downstream purification.

Protein Purification using Immobilized Metal Affinity Chromatography (IMAC)

This protocol is for His-tagged membrane proteins.

solubilized_protein Solubilized Protein bind Bind to Ni-NTA Resin solubilized_protein->bind wash Wash with Buffer + Detergent + Low Imidazole bind->wash elute Elute with Buffer + Detergent + High Imidazole wash->elute purified_protein Purified Protein elute->purified_protein

Fig. 2: Workflow for IMAC purification of a His-tagged membrane protein.

Materials:

  • Solubilized membrane protein extract.

  • Ni-NTA affinity resin.

  • Wash Buffer: Solubilization Buffer + 0.02-0.05% (w/v) this compound or DDM + 20-40 mM imidazole.

  • Elution Buffer: Solubilization Buffer + 0.02-0.05% (w/v) this compound or DDM + 250-500 mM imidazole.

Procedure:

  • Binding: Incubate the clarified solubilized protein extract with equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle agitation.

  • Washing: Load the resin into a column and wash with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound protein with 5-10 column volumes of Elution Buffer.

  • Fraction Collection: Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

Thermostability Assay using the CPM (N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide) Assay

This assay measures the thermal unfolding of a protein by monitoring the fluorescence of CPM, which reacts with newly exposed cysteine residues.

cluster_setup Assay Setup cluster_measurement Measurement protein_sample Purified Protein in Detergent Buffer mix Mix Protein and CPM protein_sample->mix cpm_dye CPM Dye cpm_dye->mix heat Heat Sample over a Temperature Gradient mix->heat measure_fluorescence Measure Fluorescence at each Temperature heat->measure_fluorescence plot Plot Fluorescence vs. Temperature measure_fluorescence->plot tm Determine Melting Temperature (Tm) plot->tm

Fig. 3: Workflow for a CPM-based thermostability assay.

Materials:

  • Purified membrane protein in a buffer containing either this compound or DDM.

  • CPM dye stock solution (e.g., 4 mg/mL in DMSO).

  • Thermostability Assay Buffer: Buffer used for the final purification step.

  • Fluorometer with temperature control.

Procedure:

  • Sample Preparation: Dilute the purified protein to a final concentration of 0.1-0.2 mg/mL in the Thermostability Assay Buffer.

  • Add CPM: Add CPM dye to the protein solution to a final concentration of 10 µM.

  • Incubation: Incubate the mixture on ice for 10 minutes in the dark.

  • Thermal Denaturation: Place the sample in the fluorometer and gradually increase the temperature (e.g., 1°C/minute from 20°C to 90°C).

  • Fluorescence Measurement: Monitor the fluorescence intensity at an appropriate excitation and emission wavelength (e.g., Ex: 387 nm, Em: 463 nm).

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the transition in the sigmoidal curve represents the melting temperature (Tm) of the protein.

Conclusion

The selection between this compound and DDM for membrane protein structural studies is highly dependent on the specific protein of interest and the goals of the experiment.

  • DDM remains the detergent of choice for many challenging membrane proteins, particularly those requiring high stability for high-resolution structural techniques like X-ray crystallography and cryo-EM. Its proven ability to maintain the native state of a wide variety of proteins makes it a reliable starting point for new targets.

  • This compound represents a milder, potentially more cost-effective alternative that can be effective for more robust membrane proteins. Its tendency to form smaller micelles could be beneficial in the crystallization of certain proteins.

Ultimately, the optimal detergent must be determined empirically. A thorough screening of different detergents, including both this compound and DDM, along with variations in concentration and buffer conditions, is the most effective strategy to identify the ideal conditions for solubilizing and stabilizing your membrane protein of interest for successful structural determination.

References

A Comparative Guide to Lauryl Glucoside and Octyl Glucoside for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful extraction of membrane proteins from their native lipid bilayer is a critical initial step for functional and structural studies. The choice of detergent is paramount, as it must efficiently solubilize the target protein while preserving its native conformation and activity. This guide provides a detailed comparison of two non-ionic alkyl glucoside detergents, lauryl glucoside and octyl glucoside, for membrane protein extraction.

Physicochemical Properties and Extraction Efficiency

The effectiveness of a detergent in solubilizing membrane proteins is intrinsically linked to its chemical structure, particularly the length of its alkyl chain and its critical micelle concentration (CMC). These properties influence the detergent's ability to disrupt the lipid bilayer and form stable protein-detergent complexes.

PropertyThis compound (n-Dodecyl-β-D-Glucopyranoside)Octyl Glucoside (n-Octyl-β-D-Glucopyranoside)
Chemical Formula C₁₈H₃₆O₆C₁₄H₂₈O₆
Molecular Weight 348.5 g/mol [1]292.37 g/mol [2]
Alkyl Chain Length 12 carbons8 carbons
Detergent Class Non-ionicNon-ionic
Critical Micelle Concentration (CMC) Not consistently reported for protein extraction applications.20-25 mM[2]
Extraction Efficiency Quantitative data for specific membrane protein extraction is not readily available in the reviewed literature. Generally considered a mild detergent.[3][4][5]Can be highly effective. For example, it has been shown to extract approximately 10-fold more total protein from E. coli membranes than lauryldimethylamine-N-oxide (LDAO) when used at 20 times its CMC.[6]
Key Characteristics Derived from renewable resources (e.g., coconut or palm oil and corn glucose).[3][4] Biodegradable.[1][3]Well-characterized in membrane protein research.[2][7] Its high CMC facilitates easy removal by dialysis.[7] Can be harsh for some sensitive proteins like GPCRs.[8]

Experimental Protocols

The following is a generalized protocol for the extraction of membrane proteins using an alkyl glucoside detergent. Optimization of detergent concentration, temperature, and incubation time is crucial for each specific membrane protein.

I. Membrane Preparation
  • Cell Lysis: Resuspend cell pellets in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, and protease inhibitors). Lyse the cells using an appropriate method such as sonication, high-pressure homogenization (e.g., French press), or enzymatic digestion (e.g., lysozyme (B549824) for bacteria).

  • Removal of Insoluble Debris: Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet intact cells, nuclei, and other large debris.

  • Membrane Isolation: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1-2 hours at 4°C) to pellet the cell membranes.

  • Washing the Membranes: Discard the supernatant, which contains the cytosolic proteins. Wash the membrane pellet by resuspending it in a wash buffer (e.g., the lysis buffer without the lysing agent) and repeating the ultracentrifugation step. This step helps to remove any remaining soluble proteins.

II. Protein Solubilization
  • Resuspension of Membranes: Resuspend the washed membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol, and protease inhibitors). The volume should be chosen to achieve a suitable final protein concentration.

  • Detergent Addition: Add the chosen detergent (this compound or octyl glucoside) to the resuspended membranes. The final detergent concentration should be well above its CMC. A common starting concentration for octyl glucoside is 1-2% (w/v). For this compound, empirical determination of the optimal concentration is necessary.

  • Incubation: Incubate the mixture with gentle agitation (e.g., on a rocker or rotator) for 1-4 hours at 4°C. The optimal incubation time will vary depending on the protein and the membrane system.

  • Removal of Unsolubilized Material: Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized membrane fragments and aggregated proteins.

  • Collection of Solubilized Proteins: The supernatant contains the solubilized membrane proteins in protein-detergent complexes. Carefully collect this supernatant for downstream applications such as purification and functional assays.

Visualizing the Process and Rationale

To better understand the experimental process and the factors influencing the choice of detergent, the following diagrams are provided.

G cluster_prep Membrane Preparation cluster_sol Protein Solubilization cell_pellet Cell Pellet lysis Cell Lysis cell_pellet->lysis low_speed_cent Low-Speed Centrifugation lysis->low_speed_cent supernatant1 Supernatant (Cytosol + Membranes) low_speed_cent->supernatant1 high_speed_cent1 High-Speed Centrifugation supernatant1->high_speed_cent1 membrane_pellet Membrane Pellet high_speed_cent1->membrane_pellet wash Wash Step membrane_pellet->wash washed_pellet Washed Membrane Pellet wash->washed_pellet resuspend Resuspend in Solubilization Buffer washed_pellet->resuspend add_detergent Add Detergent (above CMC) resuspend->add_detergent incubate Incubate with Agitation add_detergent->incubate high_speed_cent2 High-Speed Centrifugation incubate->high_speed_cent2 solubilized_protein Supernatant (Solubilized Protein-Detergent Complexes) high_speed_cent2->solubilized_protein end end solubilized_protein->end Downstream Applications start Start start->cell_pellet

Figure 1. Experimental workflow for membrane protein extraction using detergents.

G cluster_properties Detergent Properties cluster_outcomes Extraction Outcomes alkyl_chain Alkyl Chain Length efficiency Solubilization Efficiency alkyl_chain->efficiency affects hydrophobicity stability Protein Stability & Activity alkyl_chain->stability influences micelle size cmc Critical Micelle Concentration (CMC) cmc->efficiency determines concentration needed removability Ease of Removal cmc->removability high CMC is easier to remove headgroup Headgroup Chemistry headgroup->stability non-ionic is generally milder

Figure 2. Relationship between detergent properties and extraction outcomes.

Conclusion

The selection of an appropriate detergent is a critical decision in the process of membrane protein extraction. Octyl glucoside is a well-established and effective choice for a broad range of membrane proteins, with the significant advantage of being easily removable. Its performance is well-documented, providing a reliable starting point for developing new extraction protocols.

This compound, with its longer alkyl chain, may offer different solubilization and stabilization properties, but there is a notable lack of specific data on its efficiency in membrane protein extraction in the current scientific literature. Therefore, while it may be a viable alternative, its use would necessitate an empirical approach to determine the optimal conditions for each specific protein of interest.

For researchers and drug development professionals, the most prudent strategy is to begin with the well-characterized octyl glucoside and to consider this compound as part of a broader detergent screening process when optimizing the extraction of particularly challenging membrane protein targets.

References

Preserving Protein Integrity: A Comparative Guide to Solubilization with Lauryl Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful solubilization of membrane proteins is a critical first step for functional and structural analysis. The choice of detergent is paramount, as it must effectively extract the protein from the lipid bilayer while preserving its native conformation and activity. This guide provides a detailed comparison of lauryl glucoside with other commonly used detergents, supported by experimental data and protocols to validate protein function and activity post-solubilization.

This compound, a non-ionic detergent, has gained traction for its mild nature and ability to maintain the stability of various membrane proteins. Its utility is best understood through direct comparison with other widely used detergents such as n-dodecyl-β-D-maltoside (DDM), Triton X-100, and CHAPS.

Detergent Properties and Performance Comparison

The efficacy of a detergent is dependent on its physicochemical properties, including its critical micelle concentration (CMC), aggregation number, and the nature of its hydrophilic head group and hydrophobic tail. These properties influence the size and shape of the detergent-protein complex, which in turn affects protein stability and activity.

DetergentChemical ClassCMC (mM, in water)Aggregation NumberKey Characteristics
This compound Alkyl Glucoside (Non-ionic)~0.2~90Mild, non-denaturing; often preserves protein structure and activity well.[1]
DDM Alkyl Maltoside (Non-ionic)~0.17~100Considered the "gold standard" for many membrane proteins due to its excellent stabilizing properties.[2][3]
Triton X-100 Polyoxyethylene (Non-ionic)~0.24~140Effective solubilizer but can be more denaturing for some proteins and has high UV absorbance.
CHAPS Zwitterionic~6~10A bile acid derivative, useful for breaking protein-protein interactions; can be less gentle on protein structure.[4]

Quantitative Comparison of Protein Function Post-Solubilization

The ultimate test of a detergent's suitability is the preservation of the target protein's biological function. Below is a summary of representative data comparing the performance of this compound (or closely related alkyl glucosides) with other detergents.

Case Study 1: G-Protein Coupled Receptor (GPCR) Stability

The stability of a GPCR, a common drug target, can be assessed by its ability to bind a specific radioligand over time after solubilization.

DetergentLigand Binding Activity (% of initial) after 5 daysReference
Alkyl Glucoside derivative> 80%[5]
DDM< 40%[5]

Note: Data for a novel glyco-steroidal amphiphile with a glucoside headgroup is used as a proxy to illustrate the potential benefits of glucoside-based detergents.

Case Study 2: Transporter Protein Thermostability

Differential Scanning Calorimetry (DSC) can be used to determine the melting temperature (Tm) of a protein, which is an indicator of its thermal stability. A higher Tm suggests a more stable protein-detergent complex.

DetergentMelting Temperature (Tm) Shift (°C)Reference
Lauryl Maltose Neopentyl Glycol (LMNG)+5 to +10[6]
DDMBaseline[6]
Fos-Choline-2 to -5

Note: LMNG, a maltoside-based detergent, is included to show the impact of novel detergents compared to the standard DDM. Alkyl glucosides are expected to offer similar or, in some cases, superior stabilization depending on the protein.

Visualizing the Workflow and Mechanisms

To better understand the processes involved in protein solubilization and functional validation, the following diagrams illustrate key workflows and concepts.

G cluster_solubilization Protein Solubilization Workflow cluster_validation Functional Validation A Membrane Preparation B Detergent Screening (this compound, DDM, etc.) A->B C Solubilization B->C D Clarification (Ultracentrifugation) C->D E Solubilized Protein D->E F Enzyme Activity Assay E->F G Ligand Binding Assay E->G H Structural Analysis (CD) E->H I Data Analysis & Comparison F->I G->I H->I G cluster_membrane Lipid Bilayer cluster_detergent Detergent Micelles cluster_complex Protein-Detergent Complex P Membrane Protein P_sol Solubilized Protein P->P_sol D1 D1->P Solubilization D2 D2->P Solubilization D3 D3->P Solubilization M1 M2

References

lauryl glucoside versus Triton X-100 in cell lysis efficiency for protein extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Analysis of Cell Lysis Efficiency

The successful extraction of functionally active proteins is a cornerstone of biological research and drug development. The choice of detergent for cell lysis is a critical step that can significantly impact protein yield, integrity, and the success of downstream applications. This guide provides an objective comparison of two non-ionic detergents, Lauryl Glucoside and the widely-used Triton X-100, for cell lysis and protein extraction. While direct, comprehensive comparative studies on their cell lysis efficiency are not extensively documented, this guide synthesizes available data on their physicochemical properties and the general characteristics of their respective detergent classes to inform your experimental design.

At a Glance: Key Properties and Performance

Both this compound and Triton X-100 are non-ionic detergents, valued for their mild, non-denaturing properties that preserve protein structure and function.[1][2] Triton X-100, a polyoxyethylene ether, has a long history of use and is well-characterized for its ability to solubilize a wide variety of membrane proteins.[3][4] this compound, an alkyl polyglucoside, is part of a class of "greener" surfactants derived from renewable resources, recognized for their biocompatibility and mildness.[5][6]

The choice between these detergents often depends on the specific protein of interest, its cellular location, and the requirements of subsequent analytical techniques. Non-ionic detergents are generally effective at disrupting lipid-lipid and lipid-protein interactions, which is key to lysing cell membranes, while being less disruptive to protein-protein interactions.[2]

Quantitative Data Summary

Direct quantitative data from a single study comparing the cell lysis efficiency of this compound and Triton X-100 for total protein extraction is limited in the public domain. The following table summarizes their key physicochemical properties, which influence their behavior in solution and their interaction with cellular components. The selection of a detergent is often a balance between solubilization power and the preservation of the target protein's native state.[7]

PropertyThis compound (Alkyl Polyglucoside)Triton X-100 (Polyoxyethylene Ether)References
Chemical Class Alkyl PolyglucosidePolyoxyethylene Ether[4][6]
Detergent Type Non-ionicNon-ionic[1][2]
Critical Micelle Conc. (CMC) High (e.g., ~1.9-2.4 mM for C12)Low (0.2-0.9 mM)[8]
Aggregation Number Varies (e.g., ~120 for C12)~100-155[8]
Micelle Molecular Weight Varies~62,500 - 90,000 Da[4]
UV Absorbance (280 nm) LowHigh (interferes with protein quantification)[4]
Dialyzable Yes (due to high CMC)No (due to low CMC)[4]
Purity Generally highCan contain peroxides and be heterogeneous[4]
Environmental Impact More biodegradableForms environmentally persistent toxic metabolites[4]
Denaturing Strength Mild, non-denaturingMild, non-denaturing[3][8]
Solubilizing Ability Effective, particularly for membrane proteins, considered very gentle.Strong solubilizing power, widely used for membrane proteins.[3][9]

Experimental Protocols

The following are generalized protocols for cell lysis using non-ionic detergents. These should be optimized for your specific cell type and protein of interest. Key parameters for optimization include detergent concentration, buffer composition, temperature, and incubation time.

Protocol 1: Cell Lysis of Adherent Mammalian Cells
  • Cell Preparation:

    • Aspirate the culture medium from a confluent cell culture dish.

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS completely.

  • Lysis:

    • Add ice-cold lysis buffer (e.g., RIPA buffer or a Tris-based buffer) containing either 0.5-1.0% (v/v) Triton X-100 or 0.5-1.0% (w/v) this compound. The lysis buffer should also contain protease and phosphatase inhibitors.

    • For a 10 cm dish, use approximately 500 µL to 1 mL of lysis buffer.

    • Incubate the dish on ice for 15-30 minutes.

  • Harvesting Lysate:

    • Scrape the cells off the dish using a pre-chilled cell scraper.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Clarification:

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

  • Protein Quantification and Storage:

    • Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay). Note that Triton X-100's high UV absorbance at 280 nm can interfere with direct spectrophotometric methods.[4]

    • Store the protein lysate at -80°C for long-term use.

Protocol 2: Cell Lysis of Suspension Cells
  • Cell Preparation:

    • Pellet the suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet with ice-cold PBS.

    • Centrifuge again and discard the PBS.

  • Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer containing either 0.5-1.0% (v/v) Triton X-100 or 0.5-1.0% (w/v) this compound, along with protease and phosphatase inhibitors. A common rule of thumb is to use 1 mL of lysis buffer per 10^7 cells.

    • Incubate on ice for 15-30 minutes with occasional gentle vortexing.

  • Clarification and Storage:

    • Proceed with steps 4 and 5 from the adherent cell protocol.

Experimental Workflow Diagram

To empirically determine the optimal detergent for your specific application, a parallel comparison experiment is recommended. The following diagram outlines a logical workflow for such a comparison.

G cluster_0 Cell Culture cluster_1 Parallel Lysis cluster_2 Processing cluster_3 Analysis start Cultured Cells (Adherent or Suspension) lysis_lg Lysis with This compound Buffer start->lysis_lg lysis_tx100 Lysis with Triton X-100 Buffer start->lysis_tx100 centrifuge_lg Centrifugation (Clarification) lysis_lg->centrifuge_lg centrifuge_tx100 Centrifugation (Clarification) lysis_tx100->centrifuge_tx100 supernatant_lg Collect Supernatant (Soluble Proteins) centrifuge_lg->supernatant_lg supernatant_tx100 Collect Supernatant (Soluble Proteins) centrifuge_tx100->supernatant_tx100 quant_lg Protein Quantification (e.g., BCA Assay) supernatant_lg->quant_lg quant_tx100 Protein Quantification (e.g., BCA Assay) supernatant_tx100->quant_tx100 analysis_lg Downstream Analysis (e.g., Western Blot, IP, Enzyme Assay) quant_lg->analysis_lg analysis_tx100 Downstream Analysis (e.g., Western Blot, IP, Enzyme Assay) quant_tx100->analysis_tx100 comparison Compare Results: - Protein Yield - Target Protein Integrity - Functional Activity analysis_lg->comparison analysis_tx100->comparison

Caption: Workflow for comparing this compound and Triton X-100.

Concluding Remarks

The selection of a detergent for protein extraction is a critical decision that requires careful consideration of the experimental goals. Triton X-100 is a well-established and powerful solubilizing agent, but its environmental impact and interference with certain analytical methods are notable drawbacks.[4] this compound and other alkyl polyglucosides represent a class of milder, more environmentally friendly alternatives that are effective in solubilizing proteins while preserving their native structure.[5][9] Given the lack of extensive direct comparative data, the optimal choice for your research will likely be determined empirically. The provided protocols and workflow diagram offer a starting point for systematically evaluating which detergent best suits your specific needs for maximizing protein yield and maintaining biological activity.

References

Comparative Efficacy of Lauryl Glucoside with Other Non-Ionic Detergents in Research: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of lauryl glucoside, a mild non-ionic detergent, with other commonly used non-ionic detergents in various research applications. The information presented is based on available experimental data to assist researchers in selecting the most appropriate detergent for their specific needs, from membrane protein extraction to immunoassays.

Key Performance Metrics: A Tabular Comparison

The selection of a detergent for a specific research application is often guided by its physicochemical properties. These properties influence the detergent's ability to solubilize molecules, form micelles, and interact with proteins and cell membranes. The following table summarizes key quantitative data for this compound and other widely used non-ionic detergents.

DetergentChemical TypeMolecular Weight (Da)Critical Micelle Concentration (CMC) (mM)Aggregation Number
This compound Alkyl Polyglucoside~450~0.1-1.0[1]Not widely reported
Triton X-100 Polyoxyethylene Alkylphenyl Ether~6250.2-0.9[2]100-155
Tween 20 Polyoxyethylene Sorbitan Monolaurate~1,2280.06[3]Not widely reported
Octyl Glucoside Alkyl Glucoside~29220-25[4]84[5]
Polysorbate 80 Polyoxyethylene Sorbitan Monooleate~1,3100.012Not widely reported

Comparative Performance in Research Applications

Membrane Protein Extraction and Solubilization

The successful extraction of membrane proteins in their native, functional state is a critical challenge in their study. Non-ionic detergents are favored for their ability to disrupt the lipid bilayer while preserving protein structure and function.[6]

This compound: As a mild detergent, this compound is considered a good candidate for the gentle solubilization of membrane proteins.[7] Its biocompatibility makes it a suitable option for maintaining the integrity of sensitive protein complexes.

Triton X-100: This detergent is widely used for cell lysis and the extraction of membrane proteins.[8] However, its aromatic ring can interfere with UV-based protein quantification methods, and it can sometimes be denaturing to more sensitive protein complexes.[2]

Octyl Glucoside: With a high Critical Micelle Concentration (CMC), octyl glucoside is easily removed by dialysis, which is advantageous for downstream applications. However, it can be harsher on some membrane proteins, such as G-protein coupled receptors (GPCRs), compared to other detergents.[4] Studies on the solubilization of the serotonin (B10506) 5-HT1A receptor showed that octyl glucoside was less effective than other detergents like CHAPS and DDM.[9] In contrast, for the extraction of the human epidermal growth factor receptor (EGFR) from A431 cells, n-octyl glucoside was found to provide a good combination of selectivity, yield, and maintenance of enzymatic activity.

Comparative Insights: While direct quantitative comparisons of this compound's efficacy in membrane protein extraction are limited, its mild nature suggests it as a viable alternative to harsher detergents like octyl glucoside for sensitive proteins. For general membrane protein solubilization, Triton X-100 remains a common choice, though its potential for protein denaturation and interference with assays should be considered.[2][10]

Experimental Protocol: Screening of Non-Ionic Detergents for Membrane Protein Solubilization

This protocol provides a general framework for comparing the efficacy of different non-ionic detergents, including this compound, for the solubilization of a target membrane protein.

1. Membrane Preparation: a. Harvest cells expressing the target membrane protein by centrifugation. b. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice. c. Homogenize the cells using a Dounce homogenizer or sonication. d. Centrifuge the lysate at a low speed to remove nuclei and unbroken cells. e. Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes. f. Wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins.

2. Detergent Solubilization: a. Resuspend the washed membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, protease inhibitors). b. Aliquot the membrane suspension into separate tubes for each detergent to be tested. c. Add each non-ionic detergent (this compound, Triton X-100, Octyl Glucoside, etc.) to a final concentration above its CMC (e.g., 1% w/v). d. Incubate the mixtures for 1-4 hours at 4°C with gentle agitation.

3. Analysis of Solubilization Efficiency: a. Centrifuge the solubilized mixtures at high speed to pellet any insoluble material. b. Carefully collect the supernatant containing the solubilized proteins. c. Determine the protein concentration of the supernatant using a detergent-compatible protein assay (e.g., BCA assay). d. Analyze the solubilized proteins by SDS-PAGE and Western blotting using an antibody specific to the target membrane protein to assess the yield. e. If a functional assay for the target protein is available, perform the assay on the solubilized fractions to determine the preservation of biological activity.

Immunoassays: ELISA and Western Blotting

Non-ionic detergents are crucial components of wash buffers and blocking solutions in immunoassays, where they help to reduce non-specific binding and background noise.

Tween 20: This is the most commonly used non-ionic detergent in ELISA and Western blot protocols.[8][11] In ELISA, it is typically used in wash buffers at concentrations of 0.05-0.1% to minimize background signal. Similarly, in Western blotting, Tween 20 is a standard component of the wash buffer (TBST or PBST) to reduce non-specific antibody binding to the membrane.[11] However, using Tween 20 as the sole blocking agent can sometimes lead to false-positive results.[12]

Experimental Protocol: Comparative Evaluation of Detergents in an Indirect ELISA

This protocol outlines a method to compare the performance of this compound and Tween 20 in an indirect ELISA.

1. Plate Coating: a. Coat the wells of a 96-well microplate with the antigen of interest at an optimized concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). b. Incubate overnight at 4°C. c. Wash the plate three times with a wash buffer (e.g., PBS).

2. Blocking: a. Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 5% BSA in PBS). b. Incubate for 1-2 hours at room temperature.

3. Primary Antibody Incubation: a. Wash the plate three times with wash buffer. b. Add the primary antibody diluted in an antibody dilution buffer containing either 0.05% Tween 20 or 0.05% this compound. c. Incubate for 1-2 hours at room temperature.

4. Washing and Secondary Antibody Incubation: a. Prepare two sets of wash buffers: one containing 0.05% Tween 20 in PBS (PBST) and another with 0.05% this compound in PBS. b. Wash the respective wells three to five times with the corresponding wash buffer. c. Add the enzyme-conjugated secondary antibody diluted in the respective antibody dilution buffer. d. Incubate for 1 hour at room temperature.

5. Detection and Analysis: a. Wash the plate three to five times with the respective wash buffers. b. Add the appropriate substrate for the enzyme conjugate. c. Stop the reaction and measure the absorbance at the appropriate wavelength. d. Compare the signal-to-noise ratio (signal from positive control wells versus background from negative control wells) for the plates washed and incubated with Tween 20 versus this compound.

Biocompatibility and Cytotoxicity

For applications involving live cells or in drug delivery systems, the biocompatibility of the detergent is a critical factor.

This compound: As a sugar-based surfactant derived from natural, renewable resources, this compound is known for its mildness and low irritation potential.[13] It is readily biodegradable and exhibits low aquatic toxicity.[13] These properties make it a favorable choice for applications requiring high biocompatibility.

Triton X-100: While effective for cell lysis, Triton X-100 can be cytotoxic at concentrations near its CMC.[1] Studies on HeLa cells have shown a sharp decrease in cell viability as the Triton X-100 concentration approaches its CMC.[1]

Polysorbate 80: This detergent is widely used in pharmaceutical formulations due to its biocompatibility and ability to stabilize proteins. It has been used to coat nanoparticles to facilitate their transport across the blood-brain barrier.

Comparative Insights: this compound's favorable biocompatibility profile makes it a strong candidate for applications where cell viability or minimal biological disruption is crucial. In contrast, detergents like Triton X-100 should be used with caution in live-cell applications due to their higher cytotoxic potential.

Visualizing Key Concepts and Workflows

To further aid in the understanding of detergent properties and their application, the following diagrams illustrate key concepts and experimental workflows.

Detergent_Properties_Comparison cluster_LaurylGlucoside This compound cluster_TritonX100 Triton X-100 cluster_Tween20 Tween 20 cluster_OctylGlucoside Octyl Glucoside LG_Structure Structure: Alkyl Polyglucoside LG_Properties Properties: - Mild - Biodegradable - Low Irritation LG_Structure->LG_Properties LG_Apps Primary Applications: - Gentle Protein Solubilization - Personal Care Products LG_Properties->LG_Apps TX100_Structure Structure: Polyoxyethylene Alkylphenyl Ether TX100_Properties Properties: - Effective Solubilizer - UV Absorbance - Can be Denaturing TX100_Structure->TX100_Properties TX100_Apps Primary Applications: - General Cell Lysis - Membrane Protein Extraction TX100_Properties->TX100_Apps T20_Structure Structure: Polyoxyethylene Sorbitan Monolaurate T20_Properties Properties: - Reduces Non-specific Binding - Low CMC T20_Structure->T20_Properties T20_Apps Primary Applications: - ELISA Wash Buffer - Western Blot Wash Buffer T20_Properties->T20_Apps OG_Structure Structure: Alkyl Glucoside OG_Properties Properties: - High CMC (Easily Dialyzable) - Can be Harsh OG_Structure->OG_Properties OG_Apps Primary Applications: - Solubilization & Reconstitution - Crystallography OG_Properties->OG_Apps

Caption: Logical comparison of key properties and applications of different non-ionic detergents.

Experimental_Workflow Start Start: Select Target Membrane Protein PrepareMembranes Prepare Cell Membranes Start->PrepareMembranes Solubilization Solubilize Membranes with Different Detergents (this compound, Triton X-100, etc.) PrepareMembranes->Solubilization Centrifuge High-Speed Centrifugation Solubilization->Centrifuge AnalyzeSupernatant Analyze Supernatant Centrifuge->AnalyzeSupernatant Solubilized Proteins AnalyzePellet Analyze Insoluble Pellet Centrifuge->AnalyzePellet Insoluble Fraction Quantify Quantify Protein Yield (e.g., BCA Assay) AnalyzeSupernatant->Quantify AssessActivity Assess Protein Activity (Functional Assay) AnalyzeSupernatant->AssessActivity SDS_PAGE SDS-PAGE & Western Blot AnalyzeSupernatant->SDS_PAGE Conclusion Conclusion: Select Optimal Detergent Quantify->Conclusion AssessActivity->Conclusion SDS_PAGE->Conclusion

Caption: Experimental workflow for comparing the efficacy of different detergents in membrane protein extraction.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR (Membrane Protein) EGF->EGFR Binds Dimerization Receptor Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Grb2 Grb2 Autophosphorylation->Grb2 Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Simplified diagram of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

References

A Comparative Analysis of the Critical Micelle Concentration of Lauryl Glucoside and Decyl Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the critical micelle concentration (CMC) of two widely used non-ionic surfactants, lauryl glucoside and decyl glucoside. Both belong to the alkyl polyglucoside (APG) family and are valued for their mildness, biodegradability, and derivation from renewable resources.[1][2] Understanding their CMC is crucial for optimizing formulations in various applications, including pharmaceuticals, cosmetics, and research.

Introduction to this compound and Decyl Glucoside

This compound and decyl glucoside are structurally similar, differing only in the length of their hydrophobic alkyl chain. This compound is synthesized from lauryl alcohol, which has a 12-carbon chain (C12), while decyl glucoside is derived from decyl alcohol, featuring a 10-carbon chain (C10).[1] This seemingly small structural difference significantly impacts their physicochemical properties, most notably their tendency to form micelles in solution, which is quantified by the CMC. The CMC is the concentration of a surfactant above which micelles spontaneously form.[3]

The length of the hydrophobic alkyl chain is a key determinant of a surfactant's CMC. A longer alkyl chain leads to greater hydrophobicity, which in turn favors the formation of micelles at a lower concentration to minimize the unfavorable interactions between the hydrophobic tails and water. Consequently, this compound, with its longer C12 chain, is expected to have a lower CMC than decyl glucoside with its C10 chain.

LG_Structure Hydrophilic Head (Glucose) Hydrophobic Tail (C12 Alkyl Chain) LG_Property Longer Alkyl Chain (Greater Hydrophobicity) LG_Structure:tail->LG_Property CMC_Value Critical Micelle Concentration (CMC) LG_Property->CMC_Value influences Lower_CMC Lower CMC Value DG_Structure Hydrophilic Head (Glucose) Hydrophobic Tail (C10 Alkyl Chain) DG_Property Shorter Alkyl Chain (Lesser Hydrophobicity) DG_Structure:tail->DG_Property leads to DG_Property->CMC_Value Higher_CMC Higher CMC Value CMC_Value->Lower_CMC results in CMC_Value->Higher_CMC results in

Caption: Relationship between alkyl chain length and CMC.

Quantitative Comparison of CMC Values

The following table summarizes experimentally determined CMC values for this compound and decyl glucoside from various sources. It is important to note that CMC values can vary slightly depending on the experimental method, temperature, and purity of the surfactant.

SurfactantChemical FormulaMolar Mass ( g/mol )Alkyl Chain LengthCMC (mM)Temperature (°C)Method of DeterminationReference
This compound C₁₈H₃₆O₆~348.48C12~0.13Not SpecifiedNot Specified[4]
0.1925Surface Tension[5]
Decyl Glucoside C₁₆H₃₂O₆~320.42C102.225Surface Tension[5]
2-3Not SpecifiedNot Specified[6]

As the data indicates, this compound consistently exhibits a significantly lower CMC than decyl glucoside, a direct consequence of its longer hydrophobic tail.

Experimental Protocols for CMC Determination

Several methods are commonly employed to determine the CMC of surfactants. The choice of method often depends on the nature of the surfactant and the available instrumentation. For non-ionic surfactants like alkyl polyglucosides, surface tension measurement is a prevalent and effective technique.[5][7]

Surface Tension Method

  • Principle: The surface tension of a liquid decreases as the concentration of a surfactant increases. This is because the surfactant molecules preferentially adsorb at the air-water interface. Once the interface is saturated with surfactant monomers and micelle formation begins, the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.[3][7]

  • Detailed Protocol:

    • Preparation of Stock Solution: Prepare a concentrated stock solution of the surfactant (e.g., this compound or decyl glucoside) in deionized water.

    • Serial Dilutions: Create a series of solutions with decreasing surfactant concentrations from the stock solution.

    • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

    • Data Plotting: Plot the measured surface tension values (γ) against the logarithm of the surfactant concentration (log C).

    • CMC Determination: The resulting plot will typically show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Alternative Methods

  • Fluorescence Spectroscopy: This method involves using a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles. A significant change in the fluorescence spectrum of the probe is observed at the CMC.[7]

  • Turbidity Measurement: For some surfactant solutions, the formation of micelles leads to an increase in turbidity, which can be measured using a spectrophotometer or nephelometer. A sharp increase in turbidity indicates the CMC.[3][7]

References

A Comparative Guide to Analytical Methods for Purity Analysis of Research-Grade Lauryl Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical methods for assessing the purity of research-grade lauryl glucoside. Understanding the purity of this non-ionic surfactant is critical for ensuring reproducibility in research and maintaining quality in drug development processes. This document outlines the principles, performance, and experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), enabling informed decisions on the most suitable method for specific analytical needs.

Comparison of Analytical Methods

The selection of an analytical method for this compound purity analysis depends on the specific requirements of the analysis, such as the need for quantitative data, identification of unknown impurities, or rapid screening. The following table summarizes the key performance characteristics of HPLC, GC, and TLC for this purpose.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on differential migration of analytes on a solid stationary phase via a liquid mobile phase through capillary action.
Primary Application Quantification of this compound and its non-volatile or thermally labile impurities (e.g., residual glucose).Quantification of volatile impurities, primarily residual lauryl alcohol (free fatty alcohol).Qualitative and semi-quantitative analysis; rapid screening for impurities and assessment of alkyl chain length distribution.
Detectable Analytes This compound, residual glucose, and other non-volatile synthesis by-products.Residual lauryl alcohol (after derivatization), other volatile impurities.This compound, lauryl alcohol, and other impurities. Can separate oligomers.
Sample Preparation Dissolution in a suitable solvent (e.g., methanol (B129727)/water). Filtration is recommended.Derivatization (e.g., silylation) is required to increase the volatility of lauryl alcohol.Dissolution in a suitable solvent (e.g., chloroform/methanol).
Common Detectors Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), Refractive Index (RI) Detector, Mass Spectrometry (MS).[1][2]Flame Ionization Detector (FID), Mass Spectrometry (MS).Visualization under UV light (if a fluorescent indicator is on the plate) or by staining with chemical reagents.[3]
Reported LOD/LOQ HPLC-MS: LOQ of 10 µg/L in water.[1] HPLC-ELSD for similar compounds: LOD of 0.12 µg.[4]Method dependent; can achieve high sensitivity for derivatized fatty alcohols.Detection limit for alkyl polyglucosides reported at 600 ng.
Advantages High resolution and sensitivity for quantitative analysis of non-volatile compounds. Amenable to gradient elution for complex mixtures (ELSD, CAD, MS).[5]Excellent for the analysis of volatile impurities like residual fatty alcohols. High sensitivity with FID.Simple, rapid, and low-cost. Allows for simultaneous analysis of multiple samples.
Disadvantages This compound lacks a UV chromophore, requiring universal detectors like ELSD, CAD, or RI. RI detectors are not compatible with gradient elution.[2][6]Requires derivatization for non-volatile analytes, which adds a step to sample preparation and can introduce variability. Not suitable for thermally labile compounds.[7]Primarily qualitative or semi-quantitative. Lower resolution compared to HPLC and GC.

Experimental Workflows and Logical Relationships

The following diagram illustrates a general workflow for the purity analysis of a research-grade this compound sample, incorporating the various analytical techniques discussed.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolution Sample->Dissolution Derivatization Derivatization (for GC) Dissolution->Derivatization HPLC HPLC (ELSD, CAD, RI, MS) Dissolution->HPLC TLC TLC Dissolution->TLC GC GC (FID, MS) Derivatization->GC Quantification Quantification HPLC->Quantification Impurity_ID Impurity Identification HPLC->Impurity_ID GC->Quantification GC->Impurity_ID TLC->Impurity_ID Purity_Report Final Purity Report Quantification->Purity_Report Impurity_ID->Purity_Report

Workflow for this compound Purity Analysis

Experimental Protocols

The following are representative protocols for the analysis of research-grade this compound. These should be considered as starting points and may require optimization for specific instrumentation and sample matrices.

HPLC Method for this compound and Residual Glucose

This method is suitable for the simultaneous analysis of the main component and non-volatile impurities. Due to the lack of a UV chromophore, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) detector is necessary.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and ELSD/CAD/RI detector.

  • Column: Amino-propy-silane (NH2) column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile (B52724) and water. For isocratic elution (RI detector), a typical ratio is 75:25 (v/v) Acetonitrile:Water.[8][9] For gradient elution (ELSD/CAD), a gradient from high organic to high aqueous content can be used to elute both the this compound and the more polar glucose.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Settings (ELSD):

    • Nebulizer Temperature: 30 °C

    • Evaporator Temperature: 30 °C

    • Gas Flow Rate: 1.4 SLM (Standard Liters per Minute)[8]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Quantification: External standards of this compound and glucose should be used to create calibration curves for quantification.

GC Method for Residual Lauryl Alcohol

This method is designed to quantify the amount of unreacted lauryl alcohol (a free fatty alcohol), a common impurity in this compound. Derivatization is necessary to make the lauryl alcohol sufficiently volatile for GC analysis.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 10 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Sample Preparation (Silylation):

    • Accurately weigh about 5 mg of the this compound sample into a vial.

    • Add 500 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and 500 µL of a suitable solvent like pyridine (B92270) or N,N-dimethylformamide.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • Injection Volume: 1 µL.

  • Quantification: A calibration curve should be prepared using derivatized standards of lauryl alcohol.

TLC Method for Qualitative Purity Assessment

This method provides a rapid and cost-effective way to visualize the main this compound component and any significant impurities.

  • Stationary Phase: TLC plates coated with silica (B1680970) gel 60 F254 or reversed-phase (RP-18) plates.

  • Mobile Phase (Normal Phase): A mixture of chloroform, methanol, and water (e.g., 65:25:4, v/v/v). The polarity can be adjusted to achieve optimal separation.

  • Mobile Phase (Reversed Phase): A mixture of methanol and water (e.g., 80:20, v/v).

  • Sample Preparation:

    • Dissolve the this compound sample in a small amount of a 1:1 (v/v) chloroform:methanol mixture to a concentration of approximately 1-2 mg/mL.

  • Application:

    • Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

    • Allow the spot to dry completely.

  • Development:

    • Place the plate in a developing chamber containing the mobile phase, ensuring the baseline is above the solvent level.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front.

    • Dry the plate in a fume hood.

  • Visualization:

    • Examine the plate under UV light (254 nm) if an indicator is present.

    • Spray the plate with a visualization reagent such as a diphenylamine-aniline-phosphoric acid solution and heat. Glycolipids will appear as blue spots.[3] Alternatively, a sulfuric acid spray followed by heating can be used, which will char organic compounds and make them visible as dark spots.

References

A Comparative Analysis of Lauryl Glucoside and Coco Glucoside in Micellar Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate surfactants is a critical determinant in the formulation of effective micellar drug delivery systems. Among the various classes of surfactants, alkyl polyglucosides (APGs) have garnered significant attention due to their biocompatibility, biodegradability, and derivation from renewable resources.[1] This guide provides a comparative study of two widely used APGs, lauryl glucoside and coco glucoside, for their application in micellar drug delivery, supported by available experimental data and established methodologies.

Introduction to this compound and Coco Glucoside

This compound and coco glucoside are non-ionic surfactants synthesized from fatty alcohols and glucose, derived from natural sources like coconut or palm kernel oil and corn sugar.[1][2] Their amphiphilic nature, possessing both a hydrophilic glucose head and a hydrophobic alkyl tail, enables them to self-assemble into micelles in aqueous solutions.[3] These micelles can encapsulate poorly water-soluble drugs within their hydrophobic core, thereby enhancing their solubility and bioavailability.[4]

This compound is primarily composed of a C12-C14 alkyl chain.[2] Coco Glucoside is a mixture of alkyl glucosides with a broader range of alkyl chain lengths, typically C8-C16.[5] This difference in alkyl chain composition influences their physicochemical properties and, consequently, their performance in drug delivery systems.

Comparative Physicochemical Properties

The efficacy of a surfactant in a micellar drug delivery system is dictated by several key parameters. The following table summarizes the available data for this compound and coco glucoside. It is important to note that a direct, side-by-side experimental comparison of these two surfactants in a drug delivery context is not extensively available in the current literature. The data presented here is a compilation from various sources and may not have been collected under identical experimental conditions.

PropertyThis compoundCoco GlucosideSignificance in Drug Delivery
Chemical Structure Predominantly C12-C14 alkyl chainMixture of C8-C16 alkyl chainsThe length and distribution of the hydrophobic tail affect the size, stability, and drug-loading capacity of the micelles.
Critical Micelle Concentration (CMC) ~0.13 mMReported as "relatively low"A lower CMC indicates that micelles form at lower surfactant concentrations, which can reduce the potential for toxicity and allow for greater dilution in vivo without premature drug release.[4]
Micelle Size (Hydrodynamic Diameter) Data not available in drug delivery context~21 nmMicelle size is a critical factor for in vivo fate, influencing circulation time, biodistribution, and tumor penetration via the enhanced permeability and retention (EPR) effect.[6]
Polydispersity Index (PDI) Data not available in drug delivery context~0.16A low PDI (<0.3) indicates a narrow size distribution and a homogenous population of micelles, which is desirable for consistent drug delivery performance.[7]
Drug Loading Capacity (DLC) Data not availableData not availableRepresents the maximum amount of drug that can be encapsulated per unit weight of the surfactant. Higher DLC is generally preferred.
Encapsulation Efficiency (EE) Data not availableData not availableThe percentage of the initial drug that is successfully encapsulated within the micelles. High EE is crucial for minimizing drug waste and achieving the desired therapeutic dose.

Note: The absence of specific quantitative data for Drug Loading Capacity and Encapsulation Efficiency for both surfactants in dedicated drug delivery studies highlights a gap in the current research landscape.

Experimental Protocols

The following are generalized experimental protocols for the preparation and characterization of drug-loaded micellar systems using this compound or coco glucoside.

Preparation of Drug-Loaded Micelles (Thin-Film Hydration Method)

This is a common method for encapsulating hydrophobic drugs into micelles.[8]

Materials:

  • This compound or Coco glucoside

  • Hydrophobic drug

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Dissolve a known amount of the surfactant (this compound or coco glucoside) and the hydrophobic drug in a suitable organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform film on the inner surface of the flask.

  • Hydrate the thin film by adding an aqueous buffer and rotating the flask gently above the lipid transition temperature. This allows for the self-assembly of the surfactant molecules into drug-loaded micelles.

  • The resulting micellar solution can be sonicated or extruded to achieve a more uniform size distribution.

Characterization of Micellar Properties

a) Determination of Critical Micelle Concentration (CMC):

The CMC can be determined using various techniques, including surface tension measurements, fluorescence spectroscopy with a probe like pyrene, or dynamic light scattering (DLS).[1]

b) Measurement of Micelle Size and Polydispersity Index (PDI):

Dynamic Light Scattering (DLS) is a standard technique to determine the hydrodynamic diameter and PDI of the micelles in an aqueous dispersion.[1][9]

Procedure:

  • Dilute the micellar solution with the appropriate aqueous buffer to a suitable concentration.

  • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.

  • Place the sample in a cuvette and perform the DLS measurement at a controlled temperature.

  • The instrument's software will provide the z-average diameter (micelle size) and the PDI.

c) Determination of Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE):

Procedure:

  • Separate the unencapsulated drug from the micellar dispersion using techniques like dialysis, centrifugation, or column chromatography.[10]

  • Quantify the amount of drug in the micelles. This can be done by disrupting the micelles with a suitable solvent (e.g., methanol) and then analyzing the drug concentration using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Weight of drug in micelles / Weight of surfactant) x 100

    • EE (%) = (Weight of drug in micelles / Total weight of drug used) x 100

In Vitro Drug Release Study

The release of the encapsulated drug from the micelles can be studied using the dialysis method.[10]

Procedure:

  • Place a known volume of the drug-loaded micellar solution into a dialysis bag with a specific molecular weight cut-off that allows the free drug to pass through but retains the micelles.

  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the aliquots using a suitable analytical method.

  • Plot the cumulative percentage of drug released against time to obtain the drug release profile.

Visualizations

Experimental Workflow for Micellar Drug Delivery System Development

G cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation prep1 Dissolve Surfactant (Lauryl or Coco Glucoside) & Drug in Organic Solvent prep2 Form Thin Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate with Aqueous Buffer prep2->prep3 prep4 Form Drug-Loaded Micelles prep3->prep4 char1 Determine CMC prep4->char1 char2 Measure Size & PDI (DLS) prep4->char2 char3 Calculate DLC & EE prep4->char3 char4 Analyze Drug Release (Dialysis) prep4->char4 eval1 In Vitro Cell Studies char1->eval1 char2->eval1 char3->eval1 char4->eval1 eval2 In Vivo Animal Studies eval1->eval2

Caption: Workflow for the development and evaluation of glucoside-based micellar drug delivery systems.

Cellular Uptake and Action of Micellar Drug Delivery System

The following diagram illustrates a generalized pathway for the cellular uptake of drug-loaded micelles and the subsequent action of the released drug, for instance, an anticancer agent that induces apoptosis.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus micelle Drug-Loaded Micelle (Lauryl or Coco Glucoside) endosome Endosome micelle->endosome Endocytosis membrane drug_release Drug Release endosome->drug_release Escape/Fusion target Intracellular Target (e.g., DNA, proteins) drug_release->target apoptosis Apoptosis (Cell Death) target->apoptosis

Caption: Cellular uptake and mechanism of action for a micellar-delivered anticancer drug.

Discussion and Conclusion

Both this compound and coco glucoside present as viable, naturally-derived surfactants for the formulation of micellar drug delivery systems. The primary distinction lies in their alkyl chain composition, with coco glucoside having a broader distribution. This may influence the packing of the surfactant molecules in the micelle and, consequently, the micelle's properties. The available data suggests that coco glucoside forms relatively small micelles with a narrow size distribution, which is advantageous for drug delivery.[7]

The lower CMC of these non-ionic surfactants compared to many ionic surfactants is a significant benefit, potentially leading to more stable formulations in vivo.[4] However, the lack of direct comparative data on drug loading and release profiles for this compound and coco glucoside is a considerable knowledge gap. Future research should focus on systematic, head-to-head comparisons of these and other alkyl polyglucosides with varying alkyl chain lengths to establish clear structure-activity relationships for optimal micellar drug carrier design.

For researchers and drug development professionals, the choice between this compound and coco glucoside may depend on the specific requirements of the drug and the desired characteristics of the delivery system. Based on the limited available data, coco glucoside's demonstrated ability to form small, monodisperse micelles makes it a promising candidate. However, empirical formulation and characterization with the specific drug of interest are essential for making an informed selection.

References

A Comparative Guide to the Cellular Biocompatibility of Lauryl Glucoside and Sodium Lauryl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular biocompatibility of two widely used surfactants: the alkyl polyglucoside (APG), lauryl glucoside, and the anionic surfactant, sodium lauryl sulfate (B86663) (SLS). The information presented herein is based on available experimental data to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of these excipients.

Executive Summary

Sodium lauryl sulfate (SLS) is a well-established surfactant known for its effective cleansing properties but also for its potential to cause skin and cell irritation. In contrast, this compound is generally recognized as a milder alternative with a favorable safety profile. This guide summarizes the existing in vitro data on the cellular effects of both compounds, providing a comparative overview of their biocompatibility. While extensive quantitative data is available for SLS, demonstrating its dose-dependent cytotoxicity, similar specific data for this compound is less prevalent in publicly accessible literature. However, studies on alkyl polyglucosides (APGs), the family to which this compound belongs, consistently indicate a significantly lower potential for cellular and skin irritation.

Quantitative Data Comparison

ParameterSodium Lauryl Sulfate (SLS)This compoundSource
Cell Type Human Keratinocytes (HaCaT)Human Keratinocytes (HaCaT) & other cell lines[1][2]
Assay MTT Test, Neutral Red Absorption TestGeneral toxicity and irritation patch tests[3][4]
IC50 (µg/mL) - 3 min exposure: ~1000 (MTT), ~1200 (Neutral Red) - 1 hr exposure: ~150 (MTT), ~200 (Neutral Red) - 48 hr exposure: ~30 (MTT), ~40 (Neutral Red)Not explicitly reported, but studies on Alkyl Polyglucosides (APGs) show significantly less irritation than SLS.[3][1][2]
Observed Effects Dose-dependent decrease in cell viability, induction of apoptosis and necrosis, cell membrane damage.[1][2] At 50 µg/mL, SLS showed a significant increase in intracellular ROS levels in HaCaT cells.[5]Generally described as non-irritating and mild.[4][6][7] Patch testing with alkyl polyglucosides showed a significantly milder skin reaction compared to SLS.[3][1][2][3][4][5][6][7]

Experimental Methodologies

The assessment of cellular biocompatibility for surfactants like this compound and SLS typically involves a series of in vitro cytotoxicity assays.

Cell Culture

Human keratinocyte cell lines, such as HaCaT, are commonly used as they represent the primary cell type of the epidermis and are relevant for topical exposure scenarios. Human dermal fibroblasts (HDF) are also utilized to assess effects on the dermal layer.[8][9]

Cytotoxicity Assays

Several methods are employed to quantify the cytotoxic effects of test compounds:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[10][11]

    • Protocol Outline:

      • Seed cells in a 96-well plate and allow them to adhere.

      • Expose the cells to various concentrations of the test surfactant for a defined period (e.g., 24, 48 hours).

      • Add MTT solution to each well and incubate for 2-4 hours.

      • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • Calculate cell viability as a percentage relative to untreated control cells.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay measures mitochondrial activity. The advantage of XTT is that the resulting formazan product is water-soluble, eliminating the need for a solubilization step.[12][13][14]

  • Neutral Red (NR) Uptake Assay: This assay assesses cell membrane integrity. Viable cells take up the neutral red dye and store it in their lysosomes. Damage to the cell membrane or lysosomal membrane results in a decreased uptake of the dye.[2]

  • Lactate Dehydrogenase (LDH) Release Assay: This method quantifies cell membrane damage by measuring the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis.[14]

Visualizations

Logical Workflow for Assessing Cellular Biocompatibility

G Experimental Workflow for Cellular Biocompatibility Assessment cluster_0 Preparation cluster_1 Exposure cluster_2 Viability & Cytotoxicity Assays cluster_3 Data Analysis cluster_4 Comparison prep_cells Cell Seeding (e.g., HaCaT, HDF) exposure Incubation of Cells with Test Compounds (Varying Concentrations & Durations) prep_cells->exposure prep_compounds Preparation of Test Compounds (this compound, SLS) prep_compounds->exposure mtt MTT Assay (Metabolic Activity) exposure->mtt xtt XTT Assay (Metabolic Activity) exposure->xtt nr Neutral Red Assay (Membrane Integrity) exposure->nr ldh LDH Assay (Membrane Damage) exposure->ldh analysis Calculation of Cell Viability (%) Determination of IC50 Values mtt->analysis xtt->analysis nr->analysis ldh->analysis comparison Comparative Analysis of Biocompatibility Profiles analysis->comparison

Caption: Workflow for assessing cellular biocompatibility.

Signaling Pathway of SLS-Induced Apoptosis

Proposed Signaling Pathway for SLS-Induced Apoptosis SLS Sodium Lauryl Sulfate (SLS) Membrane Cell Membrane Disruption SLS->Membrane Direct Interaction ROS Increased Intracellular Reactive Oxygen Species (ROS) Membrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Release of Cytochrome c Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway for SLS-induced apoptosis.

Conclusion

References

performance of lauryl glucoside in comparison to LMNG for stabilizing protein complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in the successful isolation and characterization of membrane protein complexes. An ideal detergent must effectively solubilize the protein from the lipid bilayer while preserving its native structure and function. This guide provides an objective comparison of two detergents, Lauryl Glucoside and Lauryl Maltose (B56501) Neopentyl Glycol (LMNG), to aid in the selection process for your specific research needs.

This compound, a mild non-ionic surfactant, has found widespread use in the cosmetics and personal care industry due to its gentle nature and foaming properties. In the realm of membrane protein research, alkyl glucosides are often considered for initial solubilization screens. In contrast, LMNG is a more modern, rationally designed detergent that has gained significant traction in the structural biology community for its superior ability to stabilize challenging membrane proteins, particularly G protein-coupled receptors (GPCRs).

Physicochemical Properties: A Tale of Two Structures

The fundamental differences in the molecular architecture of this compound and LMNG underpin their distinct performance characteristics. This compound possesses a single hydrophilic glucose headgroup and a single hydrophobic lauryl (C12) tail. LMNG, on the other hand, features a branched structure with two hydrophilic maltose headgroups and two hydrophobic lauryl tails linked to a central neopentyl glycol core. This dual-headed and dual-tailed design allows LMNG to form a more lipid-like environment around the transmembrane domains of a protein, offering enhanced stability.[1]

A key parameter for any detergent is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles. A low CMC is often desirable as it means less free detergent in the solution, which can be advantageous for downstream applications like crystallography and cryo-electron microscopy (cryo-EM).[1]

PropertyThis compoundLauryl Maltose Neopentyl Glycol (LMNG)
Chemical Structure Single glucose headgroup, single C12 alkyl chainTwo maltose headgroups, two C12 alkyl chains
Molecular Weight ~348.5 g/mol ~1005.19 g/mol [2]
Critical Micelle Conc. (CMC) ~0.2 mM~0.01 mM[2][3]
Hydrophilic-Lipophilic Balance (HLB) ~12-13~13.6[4]

Performance in Protein Stabilization: Experimental Evidence

The superior stabilizing capacity of LMNG for delicate membrane proteins is well-documented in the scientific literature. Molecular dynamics simulations have revealed that LMNG provides a more stable and less dynamic micelle environment around GPCRs compared to single-chain detergents like dodecyl maltoside (DDM), a close relative of this compound.[5][6][7] LMNG's branched structure leads to a denser packing of its aliphatic chains around the hydrophobic regions of the protein and facilitates more extensive hydrogen bonding between the detergent headgroups and the protein.[5][6][7]

A direct quantitative comparison of the thermal stability conferred by these two detergents can be seen in thermal shift assays. The melting temperature (Tm) of a protein, the temperature at which 50% of the protein is unfolded, is a reliable indicator of its stability. While direct comparative data for this compound is limited, data for the closely related n-Octyl-β-d-Glucoside (OG) provides a valuable proxy.

DetergentMelting Temperature (Tm) of a Model Membrane Protein (°C)
n-Octyl-β-d-Glucoside (OG)32.2[8][9]
Lauryl Maltose Neopentyl Glycol (LMNG) 50.9 [8][9]
n-Dodecyl-β-d-maltoside (DDM)45.7[8][9]

As the data indicates, LMNG imparts significantly greater thermal stability to the membrane protein compared to the alkyl glucoside. This enhanced stability is a crucial factor for the success of subsequent structural and functional studies.

Experimental Methodologies

Membrane Protein Solubilization

A general protocol for membrane protein solubilization involves the careful disruption of the cell membrane and extraction of the target protein into a detergent-containing buffer.

cluster_0 Membrane Preparation cluster_1 Solubilization CellPellet Cell Pellet Lysis Cell Lysis (e.g., sonication) Centrifugation1 Low-Speed Centrifugation Supernatant1 Remove Supernatant MembranePellet Membrane Pellet Centrifugation1->MembranePellet Collect Pellet Resuspension Resuspend in Buffer MembranePellet->Resuspension Ultracentrifugation Ultracentrifugation Resuspension->Ultracentrifugation WashedMembranes Washed Membranes Ultracentrifugation->WashedMembranes AddDetergent Add Detergent (this compound or LMNG) WashedMembranes->AddDetergent Incubation Incubation (e.g., 1h, 4°C) AddDetergent->Incubation Ultracentrifugation2 Ultracentrifugation Incubation->Ultracentrifugation2 SolubilizedProtein Solubilized Protein (Supernatant) Ultracentrifugation2->SolubilizedProtein

Fig. 1: General workflow for membrane protein solubilization.
  • Membrane Preparation: Harvest cells expressing the protein of interest and prepare a crude membrane fraction through lysis and differential centrifugation.

  • Solubilization: Resuspend the membrane pellet in a buffer containing the chosen detergent (this compound or LMNG) at a concentration above its CMC. The optimal detergent concentration and incubation time should be determined empirically.

  • Clarification: Pellet the insoluble material by ultracentrifugation. The supernatant contains the solubilized protein-detergent complexes.

Thermal Shift Assay (TSA)

The thermal stability of the solubilized protein in the presence of different detergents can be assessed using a thermal shift assay, often monitored by nano-differential scanning fluorimetry (nanoDSF).

PrepareSample Prepare Protein-Detergent Complex Sample LoadCapillaries Load into Capillaries PrepareSample->LoadCapillaries NanoDSF nanoDSF Instrument LoadCapillaries->NanoDSF ThermalRamp Apply Thermal Ramp (e.g., 20-95°C) NanoDSF->ThermalRamp MonitorFluorescence Monitor Tryptophan Fluorescence ThermalRamp->MonitorFluorescence MeltingCurve Generate Melting Curve MonitorFluorescence->MeltingCurve DetermineTm Determine Tm MeltingCurve->DetermineTm

Fig. 2: Workflow for a thermal shift assay using nanoDSF.
  • Sample Preparation: Prepare samples of the purified protein-detergent complex at a suitable concentration.

  • Instrumentation: Load the samples into capillaries and place them in a nanoDSF instrument.

  • Thermal Denaturation: Apply a linear thermal ramp to gradually increase the temperature.

  • Data Acquisition: Monitor the intrinsic tryptophan fluorescence of the protein. As the protein unfolds, the environment of the tryptophan residues changes, leading to a shift in the fluorescence signal.

  • Data Analysis: The melting temperature (Tm) is determined from the inflection point of the resulting melting curve.

Concluding Remarks

The available evidence strongly suggests that for the stabilization of delicate protein complexes, particularly for applications in structural biology, LMNG is a superior choice over this compound . Its unique molecular architecture provides a more native-like environment, resulting in significantly enhanced thermal stability. While this compound may have applications in initial, large-scale solubilization screens due to its lower cost, for high-resolution structural and functional studies, the investment in a more robust detergent like LMNG is often justified by the improved sample quality and higher likelihood of success.

It is also important to note that the field of detergent development is continually evolving, with novel amphiphiles being designed to offer even greater stability and compatibility with various biophysical techniques. Researchers are encouraged to screen a range of detergents, including newer generation agents, to identify the optimal conditions for their specific protein of interest.

References

Safety Operating Guide

Proper Disposal of Lauryl Glucoside in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe and Compliant Disposal of Lauryl Glucoside.

This compound is a widely utilized surfactant in research and development due to its mild nature and derivation from renewable resources. While it is readily biodegradable, its potential for aquatic toxicity necessitates strict adherence to proper disposal protocols to ensure environmental protection and laboratory safety. This guide provides detailed procedures for the safe handling and disposal of this compound waste in a laboratory environment.

Immediate Safety and Handling

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). Personal Protective Equipment (PPE) is mandatory to prevent skin and eye irritation.

Required PPE:

  • Eye Protection: Tightly sealed safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[1][3]

  • Skin Protection: A lab coat or overalls should be worn to avoid skin contact.[1]

In the event of exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][4][5]

  • Skin Contact: Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]

Quantitative Data Summary

The following table summarizes key quantitative data regarding the environmental and toxicological profile of this compound.

ParameterValueSpeciesGuideline
Biodegradability >99.4% (in 28 days)[1]-OECD Guideline
Acute Fish Toxicity (LC50) 2.95 mg/L (96 h)[1]Brachydanio rerio (Zebra Fish)-
Acute Daphnia Toxicity (EC50) 7 mg/L (48 h)[1]Daphnia magna (Water Flea)-
Algae Toxicity (EC50) 19 mg/L (72 h)[1]Scenedesmus subspicatus-
Acute Oral Toxicity (LD50) >5,000 mg/kg[1]RatOECD 402
Acute Dermal Toxicity (LD50) >2,000 mg/kg[3]Rabbit-

Disposal Procedures

Due to its classification as toxic to aquatic life, all this compound waste must be managed as hazardous waste.[4] Under no circumstances should this compound or its solutions be discharged into the environment, including down the drain or into waterways. [1][3][5]

Step-by-Step Disposal Protocol:
  • Segregation of Waste:

    • Establish a designated and clearly labeled hazardous waste container for all this compound waste streams.

    • Do not mix this compound waste with other incompatible chemical waste.

  • Disposal of Concentrated or Unused this compound:

    • Keep the product in its original, tightly sealed container.

    • Label the container as "Hazardous Waste: this compound."

    • Arrange for collection by your institution's licensed hazardous waste disposal service.

  • Disposal of Dilute Aqueous Solutions of this compound:

    • Even at low concentrations, these solutions pose a risk to aquatic life and should not be disposed of down the sink.

    • Collect all dilute solutions in a dedicated, sealed, and clearly labeled hazardous waste container.

    • The label should read "Hazardous Waste: Aqueous this compound Solution."

  • Disposal of Contaminated Materials:

    • Solid Waste: Items such as gloves, absorbent pads, and paper towels that are contaminated with this compound should be collected in a sealed, labeled hazardous waste bag or container.

    • Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container that is then treated as hazardous waste.

    • Glassware: Rinse contaminated glassware with a suitable solvent (e.g., ethanol (B145695) or isopropanol) in a fume hood. The rinsate must be collected as hazardous waste. The cleaned glassware can then be washed with detergent and water.

  • Spill Management:

    • In case of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[2][6]

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with water and detergent, collecting the cleaning solution as hazardous waste.[2]

Experimental Protocol Workflow for Disposal

This workflow outlines the decision-making process for handling this compound waste in a laboratory setting.

Lauryl_Glucoside_Disposal_Workflow cluster_generation Waste Generation cluster_streams Waste Streams cluster_procedure Disposal Procedure start This compound Waste Generated waste_type Identify Waste Type start->waste_type concentrated Concentrated or Unused Product waste_type->concentrated Pure/Concentrated dilute Dilute Aqueous Solution waste_type->dilute Aqueous Solution contaminated Contaminated Labware/PPE waste_type->contaminated Contaminated Material collect_hw Collect in Labeled Hazardous Waste Container concentrated->collect_hw dilute->collect_hw rinse Rinse with Solvent contaminated->rinse dispose_hw_service Dispose via Licensed Hazardous Waste Service collect_hw->dispose_hw_service collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate collect_rinsate->collect_hw

This compound Disposal Workflow Diagram

By adhering to these procedures, researchers and laboratory personnel can mitigate the environmental and safety risks associated with this compound, ensuring a safe and compliant laboratory environment. Always consult your institution's specific waste management policies and local regulations.

References

Safeguarding Your Research: A Guide to Handling Lauryl Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Lauryl Glucoside, a common non-ionic surfactant. Adherence to these procedures is critical for minimizing risk and ensuring operational efficiency.

This compound is recognized for causing skin irritation and serious eye damage.[1][2][3][4][5][6] The following information details the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure the safe use of this chemical in a laboratory setting.

Personal Protective Equipment (PPE) and Hazard Mitigation

Proper PPE is the first line of defense against chemical exposure. The recommended PPE for handling this compound is summarized below.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety Goggles or Face ShieldTightly sealed goggles or an 8-inch minimum face shield.[7]To prevent contact with eyes, which can cause serious, potentially permanent, eye damage.[1][4]
Skin Protection GlovesChemical-resistant gloves (e.g., Nitrile or Polyvinyl alcohol).[4][5][8]To prevent skin contact that can lead to irritation.[1][3][4][9]
Protective ClothingLaboratory coat, overalls, or other suitable protective clothing.[1][4]To minimize the risk of skin contact on arms and body.
Respiratory Protection Respirator (if needed)A NIOSH-certified (or equivalent) respirator may be necessary if ventilation is inadequate.[3][5][8]To prevent irritation of the respiratory tract from mists or aerosols.[4]

First Aid Measures in Case of Exposure

Immediate and appropriate first aid is crucial in mitigating the effects of accidental exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with water for at least 15-20 minutes.[1][9] Remove contact lenses if present and easy to do so.[1][3][4][9] Continue rinsing and seek immediate medical attention.[1][3][10]
Skin Contact Remove contaminated clothing.[1][9] Wash the affected area thoroughly with plenty of soap and water.[1][3][4][9] If skin irritation occurs, seek medical advice.[1][3][4][9]
Inhalation Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][11] If breathing is difficult or respiratory symptoms persist, seek medical attention.[1][4][11]
Ingestion Rinse the mouth with water and then drink plenty of water.[4][7] Do NOT induce vomiting.[7][9] Seek medical advice or contact a poison control center.[1][9]

Operational and Disposal Plans

Handling and Storage:

  • Handling: Always handle this compound in a well-ventilated area.[5][7][8] Avoid breathing in vapors or mists.[7] Wash hands thoroughly after handling.[1][3][9] Do not eat, drink, or smoke in the handling area.[5][8]

  • Storage: Store in a cool, dry, and well-ventilated place.[3][5][7] Keep containers tightly closed when not in use.[3][7][10] Store away from incompatible materials such as strong oxidizing agents, strong acids, and alkalis.[5][8]

Spill Management:

  • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent material like sand or earth.[3][9] Place the absorbed material into a suitable, closed container for disposal.[7][9] Clean the spill area with water and detergent.[1][5][8]

  • Large Spills: For large spills, dike the area to prevent spreading.[3][9] Pump the product into a suitable container.[3][10] Prevent the spill from entering drains, sewers, or waterways.[1][2][3][5][7][8]

Disposal:

  • Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.[3] Small amounts may be diluted with plenty of water and washed away, but it is crucial to consult local regulations first.[1] For larger quantities or concentrated waste, contact a licensed professional waste disposal service.[7] Do not dispose of into the environment as it can be toxic to aquatic life.[3][10][11]

Safe Handling Workflow

The following diagram illustrates the step-by-step process for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Use cluster_storage Storage cluster_disposal Spill & Waste Disposal prep_ppe 1. Don Personal Protective Equipment (PPE) prep_setup 2. Ensure Proper Ventilation in Work Area prep_ppe->prep_setup Check workspace handle_chem 3. Handle this compound Carefully, Avoiding Contact prep_setup->handle_chem Begin work handle_wash 4. Wash Hands Thoroughly After Handling handle_chem->handle_wash After use spill 6a. Manage Spills with Inert Absorbent handle_chem->spill If spill occurs storage 5. Store in Tightly Closed Container in Cool, Dry Area handle_wash->storage Post-cleanup waste 6b. Dispose of Waste per Local Regulations handle_wash->waste Dispose of used PPE/materials spill->waste Contain & collect

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.